molecular formula C10H8N2O3 B1418153 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 46393-99-1

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1418153
CAS No.: 46393-99-1
M. Wt: 204.18 g/mol
InChI Key: VTXQMHBETSEFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is a heteroaromatic compound that incorporates a pyrazole ring directly linked to a phenolic ring and a carboxylic acid group. This structure combines a conjugated π-system with hydrogen-bonding capabilities, making it a scaffold of interest in several advanced research areas. In pharmaceutical research, pyrazole-carboxylic acid derivatives are investigated as core structures in the development of novel therapeutic agents. The carboxylic acid group, in particular, is a key pharmacophore, and its study, including its replacement with bioisosteres, is a fundamental strategy in drug optimization to improve properties like membrane permeability and metabolic stability . Furthermore, related pyrazole-carboxylic acid compounds have demonstrated potential in materials science. Theoretical studies on analogous structures suggest a planar molecular conformation stabilized by intramolecular hydrogen bonding, which contributes to high electronic stability and interesting optical properties, indicating promise for applications in optoelectronics and as fluorescent sensors . The presence of both the carboxylic acid and phenolic hydroxyl group provides multiple sites for molecular recognition and metal coordination, supporting its investigation in the synthesis of metal-organic frameworks (MOFs) for sensing applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-4-2-1-3-6(9)7-5-8(10(14)15)12-11-7/h1-5,13H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXQMHBETSEFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46393-99-1
Record name 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core structure of a multitude of pharmacologically active agents. Its unique electronic properties and ability to act as a versatile scaffold for functionalization have led to its incorporation into a wide range of therapeutics. Notably, pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The specific molecule of interest, 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, presents a particularly compelling structure for drug development professionals. The presence of the phenolic hydroxyl group and the carboxylic acid moiety offers multiple points for further derivatization, enabling the exploration of a vast chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a robust and rational synthesis for this valuable compound.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with readily available starting materials. This strategy is designed for efficiency, scalability, and control over the final product's purity. The overall synthetic pathway is as follows:

  • Step 1: Claisen-Schmidt Condensation to form the key intermediate, ethyl 2-oxo-4-(2-hydroxyphenyl)-3-butenoate.

  • Step 2: Knorr Pyrazole Synthesis via cyclocondensation of the β-ketoester intermediate with hydrazine hydrate to yield ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate.

  • Step 3: Saponification to hydrolyze the ethyl ester to the final carboxylic acid product.

This approach is predicated on well-established and reliable organic transformations, ensuring a high degree of confidence in its successful implementation.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic flow of the synthesis, from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate_1 Ethyl 2-oxo-4-(2-hydroxyphenyl)-3-butenoate 2-Hydroxyacetophenone->Intermediate_1 Base (e.g., NaOH) Ethanol Ethyl_Glyoxylate Ethyl Glyoxylate Ethyl_Glyoxylate->Intermediate_1 Intermediate_2 Ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate Intermediate_1->Intermediate_2 Acetic Acid Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product 1. NaOH (aq), Heat 2. HCl (aq) Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone 2-Hydroxyacetophenone Enolate Enolate Ion Ketone->Enolate OH⁻ Alkoxide Tetrahedral Alkoxide Enolate->Alkoxide Aldehyde Ethyl Glyoxylate Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol H₂O Product α,β-Unsaturated Ketoester Aldol->Product -H₂O Knorr_Mechanism cluster_0 Hydrazone Formation cluster_1 Intramolecular Cyclization cluster_2 Dehydration & Aromatization Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Pyrazole_Ester Pyrazole Ester Cyclic_Intermediate->Pyrazole_Ester -H₂O QC_Workflow Crude_Product Crude Final Product TLC_Check TLC Analysis Crude_Product->TLC_Check Melting_Point Melting Point Determination TLC_Check->Melting_Point Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Melting_Point->Spectroscopy HPLC_Purity HPLC Purity Assay Spectroscopy->HPLC_Purity Pass_QC Product Meets Specifications HPLC_Purity->Pass_QC Purity ≥ 98% Fail_QC Repurification Required HPLC_Purity->Fail_QC Purity < 98%

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. Pyrazole carboxylic acid derivatives are recognized as crucial scaffolds in medicinal chemistry and materials science.[1] This document details the compound's physicochemical properties, explores plausible synthetic and characterization methodologies, discusses its potential applications in drug discovery, and provides exemplary experimental protocols. The content is structured to deliver field-proven insights and authoritative grounding for researchers, scientists, and professionals in drug development.

Introduction to the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This structural motif is a well-established pharmacophore present in numerous approved pharmaceutical agents, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The addition of a carboxylic acid group provides a versatile functional handle for synthetic modifications, enabling the creation of esters, amides, and other derivatives to modulate physicochemical properties and biological target interactions. The specific compound, this compound, combines the pyrazole core with a phenolic group, which can participate in hydrogen bonding and metal chelation, further enhancing its potential for unique biological interactions and applications in materials science.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational to any research endeavor. This compound is commercially available, often as a hydrate, which is important to consider for accurate measurements and reaction stoichiometry.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 46393-99-1[4]
Molecular Formula C₁₀H₈N₂O₃ (anhydrous)[4]
Molecular Weight 204.18 g/mol (anhydrous)[4]
Empirical Formula (Hydrate) C₁₀H₁₀N₂O₄[5]
Molecular Weight (Hydrate) 222.20 g/mol [5]
Physical Form Solid
InChI Key FYPAKDCEIDGXLB-UHFFFAOYSA-N[5]
SMILES String O=C(O)C1=CC(C2=CC=CC=C2O)=NN1[5]
Storage Class Combustible Solid

It is important to note that some commercial suppliers provide this product for early discovery research without extensive analytical data, placing the responsibility on the buyer to confirm identity and purity.[5]

Caption: 2D Structure of this compound.

Synthesis and Characterization

Synthetic Pathways

While specific, scaled-up synthesis procedures for this compound are not extensively detailed in publicly available literature, its structure suggests a logical synthetic route based on established pyrazole synthesis methodologies.[6] The most common and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

A plausible pathway involves the reaction of a suitably substituted 1,3-dicarbonyl compound, such as an ester of 2-(2-hydroxyphenyl)-4,4-dioxobutanoic acid, with hydrazine hydrate. The regioselectivity of the cyclocondensation reaction is a critical factor that determines the final substitution pattern on the pyrazole ring.

G cluster_0 Retrosynthetic Analysis a0 Target Molecule: 3-(2-hydroxyphenyl)-1H- pyrazole-5-carboxylic acid a1 Pyrazole Ring Formation (Knorr Synthesis) a0->a1 a2 1,3-Dicarbonyl Precursor + Hydrazine a1->a2 a3 Claisen Condensation a2->a3 a4 2-Hydroxyacetophenone + Diethyl Oxalate a3->a4

Caption: Retrosynthetic analysis for the target compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for identity and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would confirm the presence of aromatic protons on both the phenyl and pyrazole rings, the acidic proton of the carboxylic acid, the phenolic -OH, and the pyrazole N-H proton. The distinct chemical shifts and coupling patterns are definitive for structural elucidation.

    • ¹³C NMR would show distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid, providing a complete carbon framework.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying key functional groups. A theoretical investigation of the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid highlights the expected vibrational frequencies.[8][9][10] For the title compound, one would expect to observe characteristic absorption bands:

    • A broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid.

    • A sharp O-H stretch (~3400 cm⁻¹) for the phenol.

    • An N-H stretch (~3200 cm⁻¹) from the pyrazole ring.

    • A strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid carbonyl.

    • C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition with high accuracy, matching the calculated values for C₁₀H₈N₂O₃.

G start Synthesized Crude Product purify Purification (Crystallization / Chromatography) start->purify check_purity Purity Check (TLC, HPLC) purify->check_purity check_purity->purify Impure ftir FT-IR Analysis (Functional Groups) check_purity->ftir Pure nmr NMR Analysis (¹H, ¹³C) (Connectivity) ftir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms final Structurally Confirmed Pure Compound ms->final

Caption: Standard workflow for chemical characterization.

Applications in Research and Drug Development

The structural features of this compound make it a compound of high interest for various applications. Pyrazole carboxylic acids have been successfully employed as building blocks for metal-organic frameworks (MOFs) and have demonstrated potent biological activity.[11]

Potential as an Enzyme Inhibitor

Many pyrazole derivatives are known enzyme inhibitors. For instance, pyrazole carboxylic acids have been identified as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme linked to blood pressure regulation.[12] The specific substitution pattern of the title compound could make it a candidate for screening against various oxidases, kinases, or other enzyme classes. The hydroxyphenyl group can act as a hydrogen bond donor/acceptor and a potential metal-chelating moiety, which are common features in enzyme active sites.

Scaffold for Anti-Inflammatory and Anticancer Agents

The pyrazole core is central to several anti-inflammatory drugs (e.g., celecoxib).[2] Furthermore, various substituted pyrazole derivatives have shown significant anti-inflammatory activity in preclinical models.[13] The combination of the pyrazole scaffold with other functional groups has led to the development of compounds with potent antiproliferative activity against cancer cell lines like A549.[2] The title compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for novel anti-inflammatory or anticancer therapeutics.

Antimicrobial and Antioxidant Properties

Research into pyrazole derivatives has revealed compounds with remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] Additionally, the mechanism of action for some pyrazole derivatives has been linked to antioxidant and antiplatelet activity, including the inhibition of superoxide anion production.[14] The phenolic moiety in this compound is a known antioxidant pharmacophore, suggesting this compound could possess valuable antioxidant properties.

Exemplary Experimental Protocol

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes a self-validating system for preparing an NMR sample, explaining the causality behind each step to ensure high-quality, reproducible data.

  • Analyte Preparation (5-10 mg):

    • Action: Accurately weigh 5-10 mg of the purified, dry compound.

    • Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without causing saturation or solubility issues. The sample must be dry to avoid a large, interfering water signal from obscuring analyte peaks.

  • Solvent Selection (Deuterated):

    • Action: Select an appropriate deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Add ~0.7 mL to the vial containing the analyte.

    • Causality: Deuterated solvents are used because deuterium (²H) resonates at a vastly different frequency from protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum. DMSO-d₆ is often an excellent choice for polar, acidic compounds as it can solubilize the analyte and allows for the observation of exchangeable protons (like -OH and -NH) which might be lost in MeOD-d₄ due to rapid deuterium exchange.

  • Dissolution and Transfer:

    • Action: Gently vortex or sonicate the vial to ensure complete dissolution. Transfer the clear solution to a clean, dry NMR tube using a Pasteur pipette.

    • Causality: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals. Inhomogeneous solutions lead to broad peaks and poor data quality. The NMR tube must be clean to avoid contamination signals.

  • Internal Standard (Optional but Recommended):

    • Action: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

    • Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis. This is crucial for comparing data across different experiments and for database matching.

  • Spectrometer Analysis:

    • Action: Insert the sample into the NMR spectrometer. Perform shimming to optimize magnetic field homogeneity. Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Causality: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, which is essential for achieving high resolution and sharp peaks. The acquisition parameters are optimized to ensure all protons have fully relaxed between pulses for accurate integration and to achieve an adequate signal-to-noise ratio.

Safety and Handling

Based on supplier information, this compound is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources. As with many fine chemicals supplied for research purposes, users should independently verify the identity and purity of the material before use.[5]

Conclusion

This compound (CAS: 46393-99-1) is a strategically designed heterocyclic compound that stands at the intersection of medicinal chemistry and materials science. Its combination of a proven pyrazole pharmacophore, a versatile carboxylic acid handle, and a reactive phenolic group provides a rich platform for further investigation. This guide has outlined its core properties, plausible synthetic and characterization strategies, and its significant potential in the development of novel therapeutics. For researchers in drug discovery, this molecule represents a valuable building block for creating new generations of enzyme inhibitors, as well as anti-inflammatory, anticancer, and antimicrobial agents.

References

  • Sunway Pharm Ltd. This compound - CAS:46393-99-1.
  • SAGE Publications. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023-06-05).
  • PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012-07-01).
  • ChemSynthesis. 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. (2025-05-20).
  • MDPI. Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid.
  • PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009-06-01).
  • National Institutes of Health (NIH). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • 3-(2-Hydroxyphenyl)
  • Sigma-Aldrich. 3-(2-Hydroxyphenyl)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20).
  • Synthesis of 3-(2-aminoethyl)
  • Sigma-Aldrich. 3-(2-Hydroxyphenyl)
  • PubMed Central. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023-01-17).
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
  • PubMed Central.
  • ResearchGate. (PDF) Comprehensive DFT study of 3-(2-furyl)
  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025-08-10).
  • PubMed. Comprehensive DFT study of 3-(2-furyl)
  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule..

Sources

An In-depth Technical Guide to the Crystal Structure of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallographic analysis, and physicochemical characterization of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique solid-state properties.[1][2] A profound understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel materials. This document details the experimental workflows for obtaining single crystals, the elucidation of the crystal structure via X-ray diffraction, and the subsequent analysis of the intricate network of non-covalent interactions that govern the crystal packing. Spectroscopic and thermal analysis techniques that corroborate the crystallographic findings are also discussed, providing a holistic view of this compound's solid-state characteristics.

Synthesis and Crystal Growth

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of crystallographic analysis.

Synthetic Pathway

The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. A common and efficient method involves the reaction of a β-ketoester with hydrazine hydrate.[3]

Proposed Synthetic Scheme:

  • Formation of the β-ketoester: The synthesis begins with a Claisen condensation of a substituted acetophenone (e.g., 2'-hydroxyacetophenone) with a diester like diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to yield the corresponding 1,3-diketoester intermediate.

  • Cyclocondensation: The resulting diketoester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent such as ethanol. The reaction proceeds via nucleophilic attack and subsequent dehydration to form the pyrazole ring. Acetic acid is often used as a catalyst.[3]

  • Hydrolysis & Purification: The resulting pyrazole ester is hydrolyzed under basic or acidic conditions to yield the carboxylic acid. The crude product is then purified by recrystallization to obtain the anhydrous compound.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient size and quality for X-ray diffraction is often more an art than a science, requiring careful control over purity, solvent choice, and environmental conditions.[4] The presence of water in the crystallization solvent system leads to the formation of the hydrate.

Step-by-Step Protocol: Slow Evaporation Method

  • Purity Confirmation: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth. Confirm purity using ¹H NMR and LC-MS.

  • Solvent Selection: Choose a solvent system in which the compound is moderately soluble.[4] For this compound, a mixed solvent system like ethanol/water or acetone/water is often effective. The goal is to create a nearly saturated solution at room temperature.

  • Solution Preparation: Dissolve the purified compound in the chosen solvent system (e.g., 10-20 mg in 2-3 mL of 9:1 ethanol/water) in a clean, small vial. Gentle warming may be required to facilitate dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5]

  • Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature. Mechanical disturbances can disrupt crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a nylon loop or a fine spatula.

G cluster_synthesis Synthesis cluster_crystallization Crystal Growth S1 Reactants (2'-hydroxyacetophenone, diethyl oxalate) S2 Claisen Condensation S1->S2 S3 β-ketoester Intermediate S2->S3 S4 Cyclocondensation (with Hydrazine Hydrate) S3->S4 S5 Purified Anhydrous Product S4->S5 C1 Dissolution in Ethanol/Water S5->C1 C2 Microfiltration C1->C2 C3 Slow Evaporation C2->C3 C4 Incubation (Vibration-Free) C3->C4 C5 Harvesting of Single Crystals C4->C5

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, angles, and connectivity.[5][6]

Experimental Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To protect the crystal and prevent the loss of lattice water, it is often coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A detector records the diffraction pattern, which consists of thousands of reflections at various intensities.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.[7]

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a set of structure factors (|Fo|).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms. Software such as SHELXS is commonly used for this step.[6]

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure against the experimental data.[6] In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

G X1 Select & Mount Crystal X2 X-ray Diffraction (Data Collection) X1->X2 X3 Data Reduction (Intensity Correction) X2->X3 X4 Structure Solution (Direct Methods) X3->X4 X5 Structure Refinement (Least-Squares) X4->X5 X6 Final Structural Model (CIF File) X5->X6

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data Summary

The following table summarizes representative crystallographic data for this compound hydrate. Actual values would be obtained from the final Crystallographic Information File (CIF).

ParameterValue
Empirical FormulaC₁₀H₁₀N₂O₄
Formula Weight222.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/unit cell)4
Calculated Density (g/cm³)Value
Temperature (K)100(2) K
Reflections CollectedValue
Independent ReflectionsValue
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
Goodness-of-fit (S)Value

Molecular and Crystal Structure Analysis

The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Molecular Conformation

The molecule consists of a pyrazole ring substituted with a 2-hydroxyphenyl group at the C3 position and a carboxylic acid group at the C5 position. The pyrazole and phenyl rings are largely planar. A key conformational feature is the dihedral angle between the mean planes of the pyrazole and phenyl rings, which influences the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen.

The Supramolecular Assembly: A Network of Hydrogen Bonds

The crystal packing is dominated by an extensive network of hydrogen bonds, with the water molecule playing a crucial role as both a hydrogen bond donor and acceptor.[8] Pyrazole and carboxylic acid moieties are well-known for forming robust hydrogen-bonded synthons.[9][10]

Key Hydrogen Bonding Interactions:

  • Carboxylic Acid Dimer: Molecules often form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable motif.

  • Pyrazole Chain/Dimer: The pyrazole N-H group can act as a hydrogen bond donor to a nitrogen atom or the carbonyl oxygen of a neighboring molecule.[11]

  • Water Molecule Bridge: The water of hydration is critical in linking different molecular components. It can accept a hydrogen bond from a carboxylic acid or pyrazole N-H group and donate hydrogen bonds to carbonyl oxygens, phenolic oxygens, or pyrazole nitrogens.

  • Intramolecular vs. Intermolecular Bonds: An intramolecular O-H···N hydrogen bond may exist between the phenolic hydroxyl group and the adjacent pyrazole nitrogen (N2), creating a stable six-membered ring. This competes with intermolecular hydrogen bonding involving the phenol group.

In addition to hydrogen bonding, weak C-H···O and π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice.[12]

G COOH Carboxylic Acid (Donor/Acceptor) COOH->COOH Dimer Formation Water Water Molecule (Donor/Acceptor) COOH->Water O-H···O Pyrazole_NH Pyrazole NH (Donor) Pyrazole_NH->Water N-H···O Pyrazole_N Pyrazole N (Acceptor) Phenol_OH Phenolic OH (Donor) Phenol_OH->Pyrazole_N Intramolecular O-H···N Water->COOH O-H···O Water->Pyrazole_N O-H···N

Caption: Conceptual Hydrogen Bonding Network Diagram.

Corroborative Physicochemical Characterization

While SC-XRD provides the definitive structure, other analytical techniques are essential for confirming the identity and characterizing the bulk properties of the material.

Spectroscopic Analysis

Spectroscopic methods confirm the presence of key functional groups predicted by the molecular structure.[1][13][14]

TechniqueCharacteristic Signature
FT-IR (cm⁻¹) ~3400-3200: Broad O-H stretch (from H₂O, COOH, and phenol). ~3100: N-H stretch of the pyrazole ring. ~1700: Strong C=O stretch of the carboxylic acid. ~1600: C=N and C=C stretches of the aromatic rings.
¹H NMR (ppm) Signals corresponding to aromatic protons on the phenyl and pyrazole rings. A distinct downfield singlet for the pyrazole N-H. Broad, exchangeable signals for the OH and COOH protons.
¹³C NMR (ppm) Resonances for the unique carbons in the pyrazole and phenyl rings, as well as a characteristic signal for the carboxylic acid carbonyl carbon (~160-170 ppm).
Thermal Analysis

Thermal analysis provides critical information about the stability of the hydrate and its dehydration process.[8][15]

  • Thermogravimetric Analysis (TGA): A TGA thermogram will show a distinct weight loss step corresponding to the loss of the water molecule(s).[16] For a monohydrate (C₁₀H₈N₂O₃·H₂O), the expected weight loss is approximately 8.1%. The temperature at which this loss occurs (the dehydration temperature) indicates the thermal stability of the hydrate. Dehydration below 100°C is common for channel or isolated-site hydrates.[8][15]

  • Differential Scanning Calorimetry (DSC): The DSC curve will show an endothermic peak corresponding to the energy required for dehydration. This peak will correlate with the weight loss step observed in TGA. Subsequent endotherms would indicate melting or decomposition of the anhydrous form.

G cluster_spec Spectroscopy cluster_therm Thermal Analysis cluster_xrd Diffraction Sample Bulk Crystalline Sample FTIR FT-IR Sample->FTIR NMR ¹H & ¹³C NMR Sample->NMR TGA TGA Sample->TGA DSC DSC Sample->DSC PXRD Powder XRD Sample->PXRD Data Structural & Physicochemical Profile FTIR->Data NMR->Data TGA->Data DSC->Data PXRD->Data

Caption: Comprehensive Physicochemical Characterization Workflow.

Conclusion

The crystal structure of this compound hydrate is a testament to the directing power of non-covalent interactions in molecular self-assembly. The precise solid-state architecture is dictated by a robust and intricate network of hydrogen bonds, with the lattice water acting as a key linker, complemented by weaker π-stacking forces. A comprehensive characterization, integrating single-crystal X-ray diffraction with spectroscopic and thermal analyses, provides a complete and validated understanding of this compound's structure and stability. This detailed structural knowledge is indispensable for researchers in drug development and materials science, as it directly influences critical properties such as solubility, dissolution rate, stability, and bioavailability, thereby enabling a more informed and targeted approach to molecular design and formulation.

References

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • International Union of Crystallography. (1998). Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. Acta Crystallographica Section C. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the hydrogen bond geometry in carboxylic acid dimers and pyrazole dimers and trimers. Retrieved from [Link]

  • AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics. Retrieved from [Link]

  • National Institutes of Health. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Thermal expansion properties of organic crystals: a CSD study. CrystEngComm. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • ACS Publications. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • ResearchGate. (2010). Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (2023). Dehydration of a crystal hydrate at subglacial temperatures. Nature Communications. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • Sci-Hub. (2006). Crystal Structure of 3-(2'-Hydroxy-5'-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole. Analytical Sciences: X-ray Structure Analysis Online. Retrieved from [Link]

  • Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E. Retrieved from [Link]

Sources

A-Scientist's Guide to Pyrazole Carboxylic Acid Derivatives: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold transforms into a versatile platform for developing a multitude of therapeutic agents. This guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, navigating through their synthetic pathways, diverse biological activities, and pivotal role in modern drug discovery. We will dissect key structure-activity relationships and present detailed experimental protocols, offering a comprehensive resource for professionals dedicated to advancing pharmaceutical science.

Introduction: The Significance of the Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazole derivatives are particularly prominent.[1][2] Their unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][3] The incorporation of a carboxylic acid moiety not only enhances the molecule's polarity and potential for hydrogen bonding but also serves as a critical synthetic handle for creating esters, amides, and other derivatives to fine-tune pharmacokinetic and pharmacodynamic properties.[4] This versatility has cemented the pyrazole carboxylic acid scaffold as a "privileged structure" in the design of novel therapeutics.

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the pyrazole core is a well-established area of organic synthesis, with several named reactions providing reliable routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The most fundamental and widely used method is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[5][6] The regioselectivity can be a challenge with unsymmetrical dicarbonyls, often yielding a mixture of isomers.[5]

Conceptual Workflow: Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine Hydrazine (R¹-NHNH₂) condensation Cyclocondensation hydrazine->condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-Ketoester) dicarbonyl->condensation pyrazole Substituted Pyrazole Carboxylic Acid Derivative condensation->pyrazole Acidic Reflux

Caption: Knorr synthesis workflow for pyrazole formation.

Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate [3]

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask, add diethyl oxalate (0.1 mol) followed by the dropwise addition of acetophenone (0.1 mol) while stirring in an ice bath.

  • Intermediate Formation: Allow the mixture to stir at room temperature for 12 hours. The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, will precipitate.

  • Cyclization: Filter the precipitate and suspend it in 50 mL of glacial acetic acid. Add hydrazine hydrate (0.1 mol) dropwise to the suspension.

  • Heating: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

1,3-Dipolar Cycloaddition

This method offers excellent regioselectivity but often requires the use of potentially hazardous diazo compounds. It involves the reaction of a diazoalkane with an alkyne.

Multicomponent Reactions (MCRs)

MCRs provide an efficient and atom-economical approach to synthesizing highly functionalized pyrazoles in a single step from three or more starting materials.[7] These reactions are highly valued for their ability to rapidly generate molecular diversity.

A Spectrum of Biological Activities

Pyrazole carboxylic acid derivatives have been extensively investigated for a wide array of therapeutic applications. Their biological activity is profoundly influenced by the nature and position of substituents on the pyrazole ring.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The renowned drug Celecoxib , a selective COX-2 inhibitor, features a pyrazole core and is widely used to treat arthritis and pain.[5][8] The design of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5][9]

Mechanism: COX-2 Inhibition by Pyrazole Derivatives

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (Inflammation, Pain) COX2->PGs Catalysis Pyrazole Pyrazole Carboxylic Acid Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2.

One study reported a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, with compounds bearing dimethoxyphenyl groups showing significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[3]

Anticancer Activity

The uncontrolled cell proliferation characteristic of cancer has made pyrazole derivatives a focus of oncology research.[10] They have been shown to inhibit various targets crucial for cancer cell survival and growth, including cyclin-dependent kinases (CDKs), tyrosine kinases (like EGFR), and tubulin polymerization.[11][12]

For instance, certain 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivatives have demonstrated potent inhibitory effects on the growth of various cancer cell lines.[13] Similarly, pyrazole-oxindole conjugates have been found to significantly inhibit tubulin assembly, a critical process for cell division.[11]

Table 1: Anticancer Activity of Selected Pyrazole Carboxamide Derivatives [11]

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Mechanism of Action
Cpd 36 Arylethanone deriv.HCT116~5.5CDK2/EGFR Inhibition
Cpd 50 Pyrazole-thiazoleMCF-70.83Kinase Inhibition
Cpd 51 Pyrazole-oxindoleA5491.2Tubulin Inhibition
Cpd 57 Quinolinyl-amideVariousPotentNot specified

Note: IC₅₀ values are approximate and collated from the referenced literature for illustrative purposes.

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrazole carboxylic acid derivatives have shown promise in this area.[7][8] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][14] For example, certain 1H-pyrazole-3-carboxylic acid derivatives were effective against Bacillus cereus and Escherichia coli.[7] Another study found that specific pyrazole-3,4-dicarboxylic acid derivatives exhibited inhibitory effects against several Candida species, including C. albicans and C. tropicalis.[14][15]

Table 2: Antimicrobial Activity of Pyrazole Derivatives [16]

Compound IDTest OrganismMIC (µg/mL)
Cpd 4 E. coli62.5
Cpd 5 S. aureus125
Cpd 6 P. aeruginosa250
Cpd 7 B. subtilis62.5
Cpd 8 S. epidermidis125

MIC: Minimum Inhibitory Concentration. Data adapted from a study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives.

Antiviral Activity

Derivatives of pyrazole carboxylic acid are also being explored as antiviral agents. A notable study detailed the discovery of pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[17] These compounds showed antiviral activity against DENV-2 with EC₅₀ values as low as 4.1 µM and demonstrated promising early-stage pharmacokinetic profiles.[17]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For pyrazole carboxylic acid derivatives, SAR studies have revealed several key insights:

  • Substituents at N1: The group attached to the N1 position of the pyrazole ring significantly influences activity. Large, aromatic groups are often found in potent COX-2 inhibitors and anticancer agents.

  • Substituents at C3 and C5: These positions are crucial for modulating target binding and selectivity. For instance, in COX-2 inhibitors, a p-sulfonamidophenyl group at one of these positions is often required for high affinity and selectivity.

  • The Carboxylic Acid Group: While the acid itself is important for solubility and as a binding motif, its conversion to esters or amides can drastically alter activity, lipophilicity, and cell permeability. For example, amide derivatives of pyrazole carboxylic acids have shown excellent anticancer activity.[11][13]

  • Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can enhance binding affinity and improve metabolic stability, often leading to increased potency.[14]

Future Perspectives and Conclusion

The pyrazole carboxylic acid scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability and the wide range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry.[1][2] Future research will likely focus on developing derivatives with multi-target activities, such as dual COX/5-LOX inhibitors for inflammation or compounds that inhibit multiple cancer-related kinases. The application of computational methods, such as molecular docking and QSAR, will further accelerate the design and optimization of novel, potent, and selective pyrazole-based drugs. This guide serves as a foundational resource, highlighting the immense potential held within this remarkable class of molecules.

References

A consolidated list of all sources cited within this technical guide.

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.).
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). BOC Sciences.
  • Asir, S., et al. (2018).
  • Barakat, A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • Akbaş, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 216-226.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4936.
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533.
  • Lang, J., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 12(9), 1438-1445.
  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Asir, S., et al. (2018).
  • Tsolaki, E., et al. (2019).
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • The mechanism of action of the anticancer activity pathway. (n.d.).
  • Sharma, A., et al. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10.

Sources

The Pyrazole Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

The pyrazole ring, a seemingly unassuming five-membered heterocycle containing two adjacent nitrogen atoms, stands as a testament to the profound impact of fundamental chemical discoveries on science and society. From its initial synthesis in the late 19th century to its current ubiquity in pharmaceuticals, agrochemicals, and materials science, the story of pyrazole is one of serendipity, systematic investigation, and the relentless pursuit of molecular innovation. This guide provides a comprehensive technical overview of the discovery and history of pyrazole compounds, tracing their evolution from a laboratory curiosity to a privileged scaffold in modern chemistry. We will delve into the foundational synthetic methodologies, explore the development of key pyrazole-containing molecules, and examine the structure-activity relationships that have driven their widespread application.

Part 1: The Genesis of Pyrazole Chemistry: A Historical Perspective

The journey into the world of pyrazoles begins in the laboratory of German chemist Ludwig Knorr. In 1883, while investigating the reactions of phenylhydrazine with β-ketoesters, Knorr serendipitously synthesized the first pyrazole derivative, a pyrazolone.[1] This discovery, born from the fertile ground of 19th-century synthetic organic chemistry, laid the groundwork for a new class of heterocyclic compounds with immense potential.

The Landmark Synthesis of 1-Phenyl-3-methyl-5-pyrazolone by Ludwig Knorr (1883)

Knorr's initial synthesis involved the condensation of phenylhydrazine with ethyl acetoacetate.[1] This reaction, now famously known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone.

Reactants:

  • Phenylhydrazine

  • Ethyl acetoacetate

Procedure:

  • Combine phenylhydrazine and ethyl acetoacetate in a reaction vessel.

  • Allow the mixture to stand, during which a condensation reaction occurs, forming an oily intermediate and water.

  • Separate the water from the oily layer.

  • Heat the oily intermediate on a water bath to induce cyclization through the elimination of ethanol, yielding the crude pyrazolone product.

  • Cool the reaction mixture to allow the product to solidify.

  • Isolate the solid product by filtration.

This seminal work not only introduced the pyrazole core to the world but also hinted at its potential utility, as a derivative of this pyrazolone, Antipyrine, would soon become one of the first commercially successful synthetic drugs.

Early Elucidation and the Naming of Pyrazole

The term "pyrazole" itself was coined by Knorr. The parent compound, pyrazole (C₃H₄N₂), was first synthesized in 1889 by German chemist Hans von Pechmann through the reaction of acetylene with diazomethane.[2] This reaction, known as the Pechmann pyrazole synthesis, provided a direct route to the unsubstituted pyrazole ring.

Part 2: The Evolution of Pyrazole Synthesis: From Classical Reactions to Modern Methodologies

Following the pioneering work of Knorr and Pechmann, the field of pyrazole synthesis expanded rapidly. Chemists developed a diverse array of methods to construct and functionalize the pyrazole ring, enabling the creation of a vast library of derivatives with tailored properties.

Classical Synthetic Routes

Several classical named reactions have become the bedrock of pyrazole synthesis:

  • Knorr Pyrazole Synthesis: The condensation of a hydrazine with a 1,3-dicarbonyl compound. This remains one of the most versatile and widely used methods for preparing substituted pyrazoles.[3]

  • Paal-Knorr Pyrrole Synthesis (adapted for Pyrazoles): While primarily known for pyrrole synthesis, the reaction of a 1,4-dicarbonyl compound with a hydrazine can also yield pyrazole derivatives, though it is less common for this specific heterocycle.[4][5][6]

  • Pechmann Pyrazole Synthesis: The 1,3-dipolar cycloaddition of diazomethane or its derivatives with alkynes.[2][7][8] This method is particularly useful for accessing specific substitution patterns.

The Knorr synthesis proceeds through a series of condensation and cyclization steps. The initial reaction between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound forms a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazine Hydrazine (R1-NH-NH2) hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Condensation pyrazole Pyrazole cyclized_intermediate->pyrazole Dehydration

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

Modern Synthetic Methodologies

In recent decades, the toolkit for pyrazole synthesis has been significantly enhanced by the development of modern synthetic methods. These approaches often offer improved efficiency, regioselectivity, and milder reaction conditions compared to their classical counterparts.

Method Description Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Reduced reaction times, often higher yields, and cleaner reactions.
Multicomponent Reactions Combines three or more reactants in a single step to form the pyrazole ring.High atom economy, operational simplicity, and rapid generation of molecular diversity.
Transition Metal Catalysis Employs catalysts based on metals like palladium, copper, and gold to facilitate C-N and C-C bond formation.High efficiency, regioselectivity, and functional group tolerance.
Flow Chemistry Conducts reactions in a continuous flow system rather than in batches.Enhanced safety, scalability, and precise control over reaction parameters.
Photoredox Catalysis Uses visible light to initiate catalytic cycles for pyrazole synthesis.Mild reaction conditions and access to novel reaction pathways.

Table 1: Overview of Modern Synthetic Methods for Pyrazole Synthesis.

Part 3: The Impact of Pyrazole Compounds on Science and Industry

The true significance of the pyrazole core lies in its remarkable versatility as a pharmacophore and a toxophore. The ability to readily modify the substituents at various positions of the pyrazole ring has allowed for the fine-tuning of its biological activity, leading to the development of numerous commercially successful products.

Pyrazoles in Medicine: A Legacy of Healing

The history of pyrazole-based drugs is a long and successful one, beginning shortly after Knorr's initial discovery.

A methylated derivative of Knorr's original pyrazolone, Antipyrine (phenazone), was introduced as a fever-reducing drug in the 1880s. It became one of the first synthetically produced and widely used pharmaceuticals, marking a turning point in the history of medicine.

The discovery of the cyclooxygenase-2 (COX-2) enzyme in the early 1990s revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[9] Scientists at Searle (now Pfizer) designed and synthesized Celecoxib (Celebrex®), a selective COX-2 inhibitor, which was approved by the FDA in 1998.[10][11][12] The pyrazole core is crucial for the drug's selective binding to the COX-2 enzyme.[13]

Celecoxib_MoA cluster_inflammation Inflammatory Stimuli cluster_enzyme Enzyme cluster_prostaglandins Prostaglandins cluster_drug Drug Action cluster_symptoms Symptoms stimuli Cytokines, etc. cox2 COX-2 Enzyme stimuli->cox2 Induces pgs Prostaglandins cox2->pgs Synthesizes symptoms Pain & Inflammation pgs->symptoms Causes celecoxib Celecoxib celecoxib->cox2 Selectively Inhibits

Figure 2: Simplified Mechanism of Action of Celecoxib.

The story of Sildenafil (Viagra®) is another classic example of drug discovery serendipity.[14] Originally developed by Pfizer as a treatment for hypertension and angina, its profound effects on erectile dysfunction were discovered during clinical trials.[14][15] The pyrazolopyrimidinone core of sildenafil is essential for its potent and selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[15][16][17]

Pyrazoles in Agriculture: Protecting Our Food Supply

The influence of pyrazole chemistry extends beyond the pharmacy to the farm. Pyrazole derivatives have become indispensable tools in modern agriculture as herbicides and fungicides.

A significant class of pyrazole-containing herbicides targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[18][19] By inhibiting this enzyme, these herbicides disrupt the synthesis of essential plant pigments, leading to bleaching and eventual plant death.[18] The development of these herbicides has provided farmers with effective tools for weed control in various crops.[19][20][21]

Pyrazole carboxamides have emerged as a powerful class of fungicides, particularly effective against a range of plant pathogenic fungi.[22] Many of these compounds act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[23][24][25][26]

Conclusion: A Future Built on a Storied Past

From its unexpected discovery in the 19th century to its current status as a privileged scaffold in drug discovery and agrochemical research, the pyrazole ring has had a remarkable journey. The ongoing exploration of novel synthetic methodologies and the continued investigation of the biological activities of pyrazole derivatives ensure that this simple heterocycle will remain at the forefront of chemical innovation for years to come. The history of pyrazole is a powerful reminder that even the most fundamental of chemical discoveries can have far-reaching and transformative consequences.

References

  • Celecoxib - Wikipedia. Available from: [Link].

  • Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate. Available from: [Link].

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed. Available from: [Link].

  • Celecoxib History - News-Medical.Net. Available from: [Link].

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link].

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link].

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed. Available from: [Link].

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate. Available from: [Link].

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Available from: [Link].

  • Pechmann Pyrazole Synthesis. Available from: [Link].

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. Available from: [Link].

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link].

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. Available from: [Link].

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link].

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available from: [Link].

  • Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. Available from: [Link].

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Available from: [Link].

  • The discovery and development of of Viagra® (sildenafil citrate) | Request PDF. Available from: [Link].

  • pyrazole.pdf - CUTM Courseware. Available from: [Link].

  • Modern Approaches to the Synthesis of Pyrazoles (A Review) - Consensus. Available from: [Link].

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. Available from: [Link].

  • Synthesis of various heterocyclic compounds by use of diazomethane [triazoles and pyrazoles] - Journal of Chemical & Engineering Data (ACS Publications). Available from: [Link].

  • Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material) - R Discovery. Available from: [Link].

  • Review: The Discovery and Development of Sildenafil Citrate. Available from: [Link].

  • Paal–Knorr synthesis - Wikipedia. Available from: [Link].

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link].

  • The Discovery of Sildenafil Citrate. Available from: [Link].

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar. Available from: [Link].

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - ACS Publications. Available from: [Link].

  • (PDF) Review on Synthesis of pyrazole and pyrazolines - ResearchGate. Available from: [Link].

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link].

  • Pechmann pyrazole synthesis - Semantic Scholar. Available from: [Link].

  • Knorr pyrazole synthesis | Request PDF - ResearchGate. Available from: [Link].

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link].

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. Available from: [Link].

  • Pechmann pyrazole synthesis | Request PDF - ResearchGate. Available from: [Link].

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. Available from: [Link].

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link].

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link].

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. Available from: [Link].

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link].

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link].

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available from: [Link].

  • ChemInform Abstract: Pechmann Pyrazole Synthesis - ResearchGate. Available from: [Link].

  • Pechmann pyrazole synthesis - Wikidata. Available from: [Link].

Sources

A Comprehensive Technical Guide to Determining the Solubility of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Waters of a Novel Compound's Physicochemical Properties

In the landscape of drug discovery and chemical research, the synthesis of a novel molecule is but the first step on a long and intricate journey. The subsequent characterization of its physicochemical properties is paramount, with solubility standing as a cornerstone of a compound's potential utility. This guide focuses on 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, a molecule of interest with a dearth of publicly available solubility data. The absence of such critical information presents a significant hurdle for researchers.

This document, therefore, is not a mere recitation of known facts. Instead, it is structured as an in-depth, practical guide for the modern researcher. It provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary to independently and accurately determine the solubility profile of this compound, and by extension, other novel chemical entities. As a Senior Application Scientist, my objective is to empower you with the knowledge and methodology to transform an unknown into a well-characterized compound, ready for the next stages of development.

Theoretical Framework: Understanding the Drivers of Solubility for this compound

The solubility of a compound is governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several structural features will influence its solubility in various solvents:

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and two nitrogen atoms in the pyrazole ring imparts significant polarity to the molecule. These functional groups can act as both hydrogen bond donors and acceptors, suggesting a favorable interaction with polar solvents capable of hydrogen bonding, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO).[1]

  • Acidic and Basic Moieties: The carboxylic acid group is acidic, while the pyrazole ring can exhibit weak basic properties. This means that the solubility of the compound is likely to be pH-dependent. In basic aqueous solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, the pyrazole nitrogens may become protonated.

  • Aromatic Rings: The presence of a phenyl and a pyrazole ring introduces non-polar, aromatic character to the molecule. This suggests that the compound may also have some solubility in less polar organic solvents that can engage in π-π stacking interactions.

Based on these structural features, we can hypothesize a general solubility profile, which will be explored experimentally. Pyrazole and its derivatives generally exhibit good solubility in organic solvents such as acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane.[2] Limited water solubility is a known characteristic of many pyrazole derivatives.[2]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to be fully aware of the potential hazards associated with this compound and the solvents used.

Compound Safety:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

Solvent Safety:

All solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and solvent-resistant gloves, must be worn. Consult the specific Safety Data Sheet (SDS) for each solvent before use.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium.

Materials and Reagents
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, hexane, toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with known solvent volume prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Prepare serial dilutions sep2->analysis1 analysis2 Analyze by HPLC or UV-Vis analysis1->analysis2 analysis3 Quantify against a standard curve analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials. A general rule of thumb is to add approximately 2-5 mg of the compound to 1 mL of the test solvent. The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.

  • Phase Separation:

    • After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the diluted sample by interpolating its analytical response on the calibration curve.

Data Analysis and Presentation

The solubility of this compound in each solvent is calculated using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

The results should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic WaterLow[To be determined by user]
MethanolHigh[To be determined by user]
EthanolHigh[To be determined by user]
Polar Aprotic DMSOVery High[To be determined by user]
DMFHigh[To be determined by user]
AcetoneModerate[To be determined by user]
Non-Polar HexaneVery Low[To be determined by user]
TolueneLow[To be determined by user]

Predictive Solubility and Interpretation

The "Predicted Solubility" column in Table 1 is based on the theoretical principles discussed earlier and the general solubility behavior of pyrazole derivatives.

  • High to Very High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are excellent at disrupting the crystal lattice of polar, hydrogen-bonding solids.

  • High Solubility in Polar Protic Solvents (Methanol, Ethanol): These alcohols can effectively solvate the compound through hydrogen bonding.

  • Moderate Solubility in Acetone: Acetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF.

  • Low Solubility in Water: While the compound has polar functional groups, the non-polar aromatic rings likely limit its solubility in water.

  • Very Low Solubility in Non-Polar Solvents (Hexane, Toluene): The significant polarity and hydrogen bonding capabilities of the compound make it incompatible with non-polar solvents.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No undissolved solid remaining Insufficient amount of compound added.Repeat the experiment with a larger excess of the solid.
High variability in results Incomplete equilibration or temperature fluctuations.Ensure a longer agitation time and maintain a constant temperature.
Clogging of syringe filter Fine particles not removed by centrifugation.Increase the centrifugation speed or time.
Precipitation upon dilution The diluted sample is still supersaturated.Use a larger dilution factor.

Conclusion: A Pathway to Comprehensive Characterization

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a range of pharmaceutically and scientifically relevant solvents. By combining a sound theoretical understanding with a detailed, field-proven experimental protocol, researchers can confidently generate the critical solubility data necessary to advance their research and development efforts. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities where such fundamental data is lacking.

References

  • ChemScene. Safety Data Sheet for CS-0119183. [Link not available]
  • ChemScene. Safety Data Sheet for 1H-pyrrole-2,5-dione, 1-(4-hydroxyphenyl)-. [Link not available]
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 1H-pyrazole-4-carboxylic acid.
  • ChemPoint.com. Safety Data Sheet for DOWICIDE™ 1E Antimicrobial.
  • A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 1-Phenyl-1H-pyrazole-4-carboxylic acid.
  • BenchChem.
  • Sigma-Aldrich. 3-Phenyl-1H-pyrazole-5-carboxylic acid 97.
  • PubChem. 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid.
  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651.
  • Solubility of Organic Compounds. (2023, August 31).
  • National Institutes of Health.
  • Solubility of Organic Compounds. (2023, August 31).
  • National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023, April 27).
  • Sigma-Aldrich. 3-(2-Hydroxyphenyl)
  • Sunway Pharm Ltd. This compound.
  • Sigma-Aldrich. 3-(2-Hydroxyphenyl)

Sources

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Pyrazole Derivatives

Abstract

This guide provides a comprehensive technical overview of quantum chemical calculations as applied to the study of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. Understanding their electronic structure, reactivity, and intermolecular interactions is paramount for rational drug design and the development of novel materials. This document offers a detailed exploration of the theoretical underpinnings and practical application of computational methods, such as Density Functional Theory (DFT) and ab initio calculations, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, present self-validating protocols, and provide a robust framework for obtaining reliable and predictive computational results.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic diamine with two adjacent nitrogen atoms, forms the structural core of a vast array of compounds with significant biological activity. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The versatility of the pyrazole ring, with its multiple sites for substitution, allows for fine-tuning of its steric and electronic properties to optimize interactions with biological targets.

Quantum chemical calculations provide a powerful lens through which to investigate the structure-activity relationships (SAR) of these molecules at the atomic level. By modeling the electron distribution, molecular orbitals, and electrostatic potential, we can gain insights into their reactivity, stability, and binding affinities, thereby guiding the synthesis of more potent and selective therapeutic agents.

Theoretical Foundations of Quantum Chemical Calculations

The primary goal of quantum chemical calculations is to solve the time-independent, non-relativistic Schrödinger equation for a given molecular system:

Ĥψ = Eψ

Where Ĥ is the Hamiltonian operator, ψ is the molecular wavefunction, and E is the energy of the system. For multi-electron systems like pyrazole derivatives, an exact analytical solution is not feasible. Therefore, we rely on a range of computational methods that employ approximations to solve this equation.

Ab Initio Methods

Ab initio (from first principles) methods solve the Schrödinger equation without recourse to empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be crucial for accurately describing molecular properties. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically account for electron correlation, offering higher accuracy at a greater computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency. Instead of the complex many-electron wavefunction, DFT uses the electron density (a function of only three spatial coordinates) as the fundamental variable. The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are a unique functional of the electron density.

The practical application of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of exchange and electron correlation. The choice of functional is a critical decision in any DFT study.

2.2.1. A Hierarchy of DFT Functionals

The development of DFT functionals has led to a "Jacob's Ladder" of increasing complexity and accuracy:

  • Local Density Approximation (LDA): The simplest functional, treating the electron density as a uniform electron gas.

  • Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density, accounting for its local variations. Common GGA functionals include BLYP and PBE.

  • Meta-GGA Functionals: Include the kinetic energy density in addition to the density and its gradient. A popular example is the M06-L functional.

  • Hybrid Functionals: Mix a fraction of exact Hartree-Fock exchange with a GGA or meta-GGA functional. The B3LYP functional is a widely used hybrid functional that has demonstrated robust performance for a broad range of organic molecules.

  • Double-Hybrid Functionals: Incorporate a portion of MP2-like correlation, often providing the highest accuracy but at a greater computational expense.

For studies on pyrazole derivatives, hybrid functionals like B3LYP and the more modern ωB97X-D, which includes empirical dispersion corrections, are often excellent starting points.

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility of the wavefunction and directly impacts the accuracy of the calculation. Pople-style basis sets (e.g., 6-31G, 6-311+G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. For calculations involving anions or weak intermolecular interactions, the inclusion of diffuse functions (indicated by a "+") is recommended. Polarization functions (indicated by "" or "d,p") are essential for accurately describing chemical bonding.

Practical Workflow for Quantum Chemical Calculations on Pyrazole Derivatives

The following section outlines a detailed, step-by-step methodology for performing quantum chemical calculations on a hypothetical pyrazole derivative. This workflow is designed to be a self-validating system, with built-in checks to ensure the reliability of the results.

Step 1: Molecular Structure Preparation
  • Construct the 3D structure of the pyrazole derivative using a molecular builder such as Avogadro, ChemDraw, or GaussView.

  • Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., with the MMFF94 force field), to obtain a reasonable starting geometry.

  • Save the coordinates in a format compatible with your quantum chemistry software package (e.g., .xyz or .mol).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule on its potential energy surface.

  • Select a suitable level of theory: For routine geometry optimizations of pyrazole derivatives, the B3LYP functional combined with the 6-31G* basis set often provides a good balance of accuracy and computational cost.

  • Set up the calculation in your software package (e.g., Gaussian, ORCA, GAMESS). The input file should specify the molecular coordinates, the chosen level of theory, and the Opt keyword to request a geometry optimization.

  • Perform a frequency calculation after the optimization has converged. This is a critical step for validating the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The presence of one imaginary frequency indicates a transition state.

Step 3: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a wide range of molecular properties can be calculated. It is often beneficial to perform these calculations at a higher level of theory (e.g., B3LYP/6-311+G**) for improved accuracy.

3.3.1. Electronic Properties
  • Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugative effects within the molecule.

3.3.2. Spectroscopic Properties
  • Infrared (IR) Spectroscopy: The vibrational frequencies and intensities calculated from the frequency analysis can be used to predict the IR spectrum of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

  • UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT).

Workflow Visualization

The following diagram illustrates the general workflow for quantum chemical calculations on pyrazole derivatives.

G cluster_prep 1. Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis & Validation cluster_props 4. Property Extraction mol_build Construct 3D Structure initial_opt Initial Geometry Optimization (MM) mol_build->initial_opt geom_opt Geometry Optimization (DFT) initial_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Minimum (No Imaginary Frequencies) freq_calc->validation prop_calc Calculate Molecular Properties validation->prop_calc electronic Electronic Properties (HOMO/LUMO, MEP) prop_calc->electronic spectroscopic Spectroscopic Properties (IR, NMR, UV-Vis) prop_calc->spectroscopic

Caption: A generalized workflow for performing quantum chemical calculations on pyrazole derivatives.

Advanced Applications in Drug Discovery

Quantum chemical calculations are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of lead compounds.

Molecular Docking and Scoring

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. While classical molecular docking relies on force-field-based scoring functions, quantum chemical methods can be used to refine the results and provide more accurate binding energy estimates. For instance, the interaction energies between a pyrazole derivative and the active site residues of a target protein can be calculated using methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) hybrid method.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. Quantum chemical descriptors, such as molecular polarizability, dipole moment, and orbital energies, can be used as input for quantitative structure-property relationship (QSPR) models to predict these ADMET properties.

Data Presentation: A Comparative Analysis

To illustrate the impact of the choice of functional and basis set, the following table summarizes the calculated HOMO-LUMO energy gaps for a model pyrazole molecule at different levels of theory.

Level of TheoryHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP/6-31G*-6.89-0.126.77
B3LYP/6-311+G -6.95-0.086.87
ωB97X-D/6-311+G-7.21-0.057.16
M06-2X/6-311+G**-7.35-0.027.33

As the table demonstrates, the choice of both the functional and the basis set can have a significant impact on the calculated electronic properties. It is therefore crucial to benchmark and validate the chosen computational protocol against experimental data whenever possible.

Conclusion

Quantum chemical calculations offer an indispensable toolkit for the modern medicinal chemist and materials scientist. By providing detailed insights into the electronic structure and properties of pyrazole derivatives, these computational methods can guide the rational design of novel molecules with enhanced therapeutic efficacy and desired material properties. The systematic and self-validating workflow presented in this guide provides a robust framework for obtaining reliable and predictive computational results. As computational power continues to increase and theoretical methods become more sophisticated, the role of quantum chemistry in drug discovery and materials science is set to expand even further.

References

  • Faria, J. V., et al. (2017). Pyrazoles as privileged structures in medicinal chemistry. RSC Advances, 7(55), 34351-34374. [Link]

  • Kumar, V., et al. (2013). Pyrazole-containing derivatives of biological and medicinal significance. European Journal of Medicinal Chemistry, 69, 735-773. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential. In Theoretical and Computational Chemistry (Vol. 9, pp. 1-27). Elsevier. [Link]

Methodological & Application

Application Notes and Protocols for 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid as a Chelating Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chelating Ligand

In the vast landscape of coordination chemistry, the design and synthesis of versatile chelating ligands are paramount for advancements in analytical sciences, materials science, and drug discovery. Among these, 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid emerges as a compelling molecule with significant potential. Its unique structural architecture, featuring a pyrazole core, a phenolic hydroxyl group, and a carboxylic acid moiety, provides a tridentate coordination sphere (N, O, O) that can form stable complexes with a variety of metal ions. This combination of a robust heterocyclic scaffold with strategically positioned donor atoms imparts favorable electronic and steric properties, making it an excellent candidate for applications ranging from sensitive metal ion detection to the development of novel catalytic systems.

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound as a chelating ligand. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and explore its practical applications, empowering researchers and drug development professionals to harness the full potential of this remarkable molecule.

Physicochemical Properties

Before delving into experimental protocols, a fundamental understanding of the ligand's properties is essential.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[1][2]
Molecular Weight 204.18 g/mol [2]
Appearance Typically a solid[3]
Solubility Soluble in organic solvents like DMSO and DMF[3]

Part 1: Synthesis of this compound

Logical Workflow for Synthesis

A Starting Materials: - 2'-Hydroxyacetophenone - Diethyl oxalate B Claisen Condensation A->B C Intermediate: Ethyl 2,4-dioxo-4-(2-hydroxyphenyl)butanoate B->C D Cyclocondensation with Hydrazine C->D E Product: This compound ethyl ester D->E F Hydrolysis E->F G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of the Ligand

Objective: To synthesize this compound.

Materials:

  • 2'-Hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-hydroxyphenyl)butanoate (β-ketoester intermediate)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add 2'-hydroxyacetophenone (1.0 eq) dropwise at 0 °C (ice bath).

  • After stirring for 15-20 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude β-ketoester. This intermediate can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Cyclocondensation to form Ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-4-(2-hydroxyphenyl)butanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of NaOH (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute HCl to precipitate the final product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: The Claisen condensation is base-catalyzed and sensitive to moisture and atmospheric carbon dioxide. An inert atmosphere prevents side reactions and ensures a higher yield.

  • Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

  • Acidic Workup: Acidification is crucial to protonate the phenoxide and carboxylate groups, leading to the precipitation of the desired products.

  • Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation and hydrolysis steps to proceed at a reasonable rate.

Part 2: Chelation and Formation of Metal Complexes

The true utility of this compound lies in its ability to form stable complexes with a wide range of metal ions. The deprotonated ligand acts as a tridentate chelator, binding to a metal center through the nitrogen atom of the pyrazole ring, the oxygen atom of the phenolic hydroxyl group, and one of the oxygen atoms of the carboxylate group.

General Chelation Process

Ligand 3-(2-hydroxyphenyl)-1H- pyrazole-5-carboxylic acid Complex [M(Ligand)ₓ] Complex Ligand->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: General chelation of a metal ion by the ligand.

Protocol 2: General Synthesis of Metal Complexes

Objective: To synthesize metal complexes of this compound.

Materials:

  • This compound

  • Metal salts (e.g., chlorides, nitrates, or acetates of Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, etc.)

  • Methanol or Ethanol

  • Base (e.g., sodium hydroxide or triethylamine)

Procedure:

  • Dissolve this compound (2.0 eq) in methanol or ethanol.

  • Add a stoichiometric amount of a base (e.g., NaOH or triethylamine) to deprotonate the ligand.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or gently heated for a few hours to ensure complete complexation. The formation of a precipitate often indicates complex formation.

  • Collect the solid complex by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.

Trustworthiness of the Protocol: This is a self-validating system. The formation of a colored precipitate, which is often characteristic of transition metal complexes, provides an initial visual confirmation.[5] Subsequent characterization by spectroscopic methods (as detailed below) will definitively confirm the formation and structure of the complex.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic techniques is typically employed.

Spectroscopic Characterization Techniques
TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.Ligand: Broad O-H stretch (phenol and carboxylic acid), C=O stretch (carboxylic acid), C=N and N-H stretches (pyrazole). Complex: Disappearance or shift of the O-H bands, shift of the C=O stretch, and potential shifts in the pyrazole ring vibrations, indicating coordination.
UV-Vis Spectroscopy To study electronic transitions and complex formation.Ligand: Shows characteristic π-π* and n-π* transitions. Complex: A shift in the absorption bands (often a red shift) and the appearance of new bands (d-d transitions for transition metals) upon complexation.
Fluorescence Spectroscopy To investigate the emissive properties of the ligand and its complexes.The ligand may exhibit fluorescence. Upon complexation, this fluorescence can be enhanced or quenched depending on the metal ion (e.g., heavy atom effect).
¹H NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes.Ligand: Shows characteristic peaks for aromatic, pyrazole, hydroxyl, and carboxylic acid protons. Complex (diamagnetic): Shifts in the proton signals upon coordination.
Elemental Analysis To determine the elemental composition and confirm the stoichiometry of the complexes.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.

Part 4: Application Notes - Metal Ion Sensing

The change in spectroscopic properties of this compound upon complexation with metal ions makes it a promising candidate for colorimetric and fluorometric sensing applications.[6][7][8]

Protocol 3: Colorimetric Detection of a Metal Ion (e.g., Cu²⁺)

Objective: To demonstrate the use of this compound as a colorimetric sensor for the detection of Cu²⁺ ions.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, etc.) in water or the same solvent.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the Cu²⁺ solution.

  • In a separate set of experiments, prepare solutions of the ligand with other metal ions at the same concentration to test for selectivity.

  • Observe any visual color changes upon the addition of the metal ions.

  • Record the UV-Vis absorption spectra of each solution.

  • Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the metal ion to generate a calibration curve.

Expected Results and Data Presentation:

A distinct color change should be observed upon the addition of Cu²⁺ to the ligand solution. The UV-Vis spectra will likely show a new absorption band or a significant shift in the existing bands.

Metal IonColor Changeλmax (nm) of Complex
None (Ligand only)Colorless~320
Cu²⁺Yellow/Green~380-420
Ni²⁺Pale Green~350
Co²⁺Pale Pink~360
Zn²⁺Colorless~325
Workflow for Metal Ion Detection

A Prepare Ligand Solution B Add Sample Containing Metal Ions A->B C Observe Color Change (Qualitative) B->C D Measure UV-Vis Spectrum (Quantitative) B->D E Determine Metal Ion Concentration D->E

Caption: Workflow for colorimetric metal ion detection.

Conclusion and Future Perspectives

This compound is a highly versatile and accessible chelating ligand with significant promise in various scientific domains. The protocols detailed in this guide provide a solid foundation for its synthesis, the formation of its metal complexes, and its application in metal ion sensing. The straightforward nature of its synthesis and the pronounced changes in its spectroscopic properties upon metal chelation make it an attractive tool for researchers.

Future research could explore the catalytic activity of its metal complexes in various organic transformations.[9] Furthermore, the incorporation of this ligand into polymeric matrices or onto nanoparticle surfaces could lead to the development of robust and reusable sensors for environmental and biological monitoring. The principles and methodologies outlined herein serve as a launchpad for further innovation and discovery in the exciting field of coordination chemistry.

References

  • [No Author]. (n.d.). Synthesis and Spectroscopic Characterization of Some Transition Metal Complexes of Schiff Base 3-(2-hydroxyphenylimino) methyl-4,5-dimethyl-1-phenylpyrazol-3-in-2-one.
  • ChemSynthesis. (2025). 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid.
  • Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Molecules. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Request PDF. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
  • PMC. (2015). Special Issue: Practical Applications of Metal Complexes.
  • [No Author]. (2018). Formation and description of the coordination compounds of N-(2-hydroxymethylphenyl)-C-(3' carboxy-2'.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • [No Author]. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1).
  • ResearchGate. (n.d.). (PDF) Transition metal complexes with pyrazole based ligands - Part 15. Cobalt(III)-, nickel(II)- and copper(II)-complexes with 3,5-dimethyl-1-thiocarboxamidepyrazole.
  • Semantic Scholar. (2007). Coordination Versatility of 5(3)-(2-Hydroxyphenyl)-3(5)-methylpyrazole: Synthesis, Crystal Structure and Properties of CoIII, NiII and CuII Complexes.
  • ResearchGate. (n.d.). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes | Request PDF.
  • PMC. (2023). Colorimetric Sensors: Methods and Applications.
  • MDPI. (n.d.). Special Issue : Transition Metal Complexes and Their Applications.
  • MDPI. (2024). The Development of a Selective Colorimetric Sensor for Cu2+ and Zn2+ in Mineral Supplement with Application of a Smartphone Paper-Based Assay of Cu2+ in Water Samples.
  • ResearchGate. (n.d.). (PDF) Colorimetric Sensors: Methods and Applications.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • MDPI. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino-)-4-(N-dimethyl)benzene.
  • PubMed. (n.d.). Colorimetric sensor array based on gold nanoparticles and amino acids for identification of toxic metal ions in water.
  • Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent.
  • PubMed. (n.d.). Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies.
  • PMC. (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

Sources

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid for heavy metal ion detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid for Heavy Metal Ion Detection

Audience: Researchers, scientists, and drug development professionals.

A High-Performance Chemosensor for Selective Heavy Metal Ion Detection: The Application of this compound

Introduction: The Imperative for Sensitive Metal Detection

The increasing prevalence of heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) in our environment and biological systems poses a significant threat to ecological balance and human health. Traditional methods for their detection, including atomic absorption spectroscopy (AAS) and inductively coupled plasma atomic emission spectrometry (ICP-AES), while accurate, often require sophisticated instrumentation, extensive sample preparation, and trained operators.[1] This has fueled the development of alternative strategies, with colorimetric and fluorescent chemosensors emerging as powerful tools offering rapid response, high sensitivity, and operational simplicity.[2]

Among the various molecular scaffolds used for chemosensor design, pyrazole and its derivatives are an important class of chelating ligands.[1][3] Their unique electronic properties, synthetic versatility, and the presence of multiple nitrogen donor sites make them ideal candidates for coordinating with a wide range of metal ions.[4][5] This guide focuses on a specific, highly functionalized pyrazole derivative, This compound (HPPCA) . The strategic placement of three key functional groups—a pyrazole ring, a hydroxyphenyl moiety, and a carboxylic acid group—creates a potent tridentate chelation site, enabling highly selective and sensitive detection of heavy metal ions through distinct optical responses.

Part 1: Principle of Detection - A Molecular Insight

The efficacy of HPPCA as a chemosensor is rooted in its molecular structure, which facilitates a robust and specific interaction with target metal ions. The detection mechanism relies on the principle of Chelation-Enhanced Fluorescence (CHEF) and a potential modulation of Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Chelation: The HPPCA molecule acts as a tridentate ligand. The nitrogen atoms of the pyrazole ring, the phenolic oxygen of the hydroxyphenyl group, and the carboxylate oxygen work in concert to form a stable coordination complex with a metal ion. This multi-point binding significantly increases the stability and selectivity of the sensor-metal interaction compared to bidentate or monodentate ligands.[6][7][8]

  • Optical Response:

    • Fluorescence Turn-On/Turn-Off: The 2-hydroxyphenyl motif is a well-known fluorophore that can exhibit ESIPT, a process where a proton is transferred from the hydroxyl group to a nearby acceptor in the excited state, leading to a large Stokes shift.[9] Upon chelation with a metal ion, the rigidity of the molecular structure is increased. This conformational restriction can suppress non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity (a "turn-on" response). Conversely, coordination with paramagnetic metal ions (like Cu²⁺ or Fe³⁺) can quench the fluorescence through energy or electron transfer mechanisms (a "turn-off" response).[4][10]

    • Colorimetric Shift: The coordination of the metal ion alters the electron distribution and the energy levels of the molecule's frontier molecular orbitals (HOMO-LUMO).[11] This change in the electronic structure results in a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum, often leading to a visible color change that can be detected by the naked eye.[5]

cluster_0 HPPCA Sensor cluster_1 Analyte cluster_2 Sensing Mechanism cluster_3 Output Signal HPPCA 3-(2-hydroxyphenyl)-1H- pyrazole-5-carboxylic acid (Low Fluorescence) Chelation Tridentate Chelation (N, O, O⁻ Coordination) HPPCA->Chelation Introduction of Metal Heavy Metal Ion (e.g., M²⁺) Metal->Chelation Complex [HPPCA-M] Complex (Rigidified Structure) Chelation->Complex Forms Optical Enhanced Fluorescence & Colorimetric Shift Complex->Optical Results in

Fig 1. Logical workflow of the HPPCA chemosensor mechanism.
Part 2: Synthesis and Characterization of HPPCA

The synthesis of HPPCA can be achieved through a reliable, multi-step process starting from commercially available precursors. The following protocol outlines a common synthetic route.

This procedure is adapted from established methods for pyrazole synthesis, which typically involve the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[12]

Reagents & Materials:

  • 2'-Hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for synthesis and reflux

  • Magnetic stirrer with heating

  • Rotary evaporator

Step-by-Step Procedure:

  • Step 1: Synthesis of the 1,3-Diketone Intermediate.

    • In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add 2'-hydroxyacetophenone dropwise with stirring.

    • Following this, add diethyl oxalate dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into ice-cold dilute HCl. The resulting precipitate is the crude 1-(2-hydroxyphenyl)-4-ethoxy-4-oxobutane-1,3-dione intermediate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Cyclocondensation to form the Pyrazole Ring.

    • Dissolve the crude diketone intermediate from Step 1 in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 8-12 hours. The formation of the pyrazole ring is typically accompanied by a color change.

    • Cool the reaction mixture and reduce the solvent volume using a rotary evaporator.

    • Acidify the residue with dilute HCl to precipitate the ethyl ester of HPPCA.

    • Filter the solid, wash with water, and dry.

  • Step 3: Hydrolysis of the Ester.

    • Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

    • Heat the mixture to reflux for 2-4 hours until the solid completely dissolves.

    • Cool the solution in an ice bath and carefully acidify with concentrated HCl until a pH of ~2-3 is reached.

    • The final product, this compound, will precipitate out of the solution.

  • Step 4: Purification and Characterization.

    • Filter the final product and wash thoroughly with cold water to remove any residual acid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure HPPCA.

    • Dry the purified solid under vacuum.

    • Characterization: Confirm the structure and purity using standard analytical techniques:

      • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

      • Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₈N₂O₃, MW: 204.18 g/mol ).[13]

      • FT-IR Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid (~3400-3200 cm⁻¹), the aromatic C-H stretches, and the C=O stretch.[11]

Fig 2. General workflow for the synthesis and characterization of HPPCA.
Part 3: Protocols for Heavy Metal Ion Detection

The following protocols provide a framework for utilizing HPPCA as both a colorimetric and fluorescent sensor for heavy metal ions.

This protocol details the fundamental procedure for evaluating the response of HPPCA to a target metal ion.

Materials:

  • Stock solution of HPPCA (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water).

  • Buffered aqueous solution (e.g., HEPES buffer, pH 7.4) for maintaining consistent pH.

  • UV-Visible Spectrophotometer and Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare the Sensor Solution: In a 3 mL quartz cuvette, place 2.9 mL of the buffered aqueous solution. Add a small aliquot of the HPPCA stock solution to achieve a final concentration of approximately 10-20 µM. Mix thoroughly.

  • Record Baseline Spectra: Place the cuvette in the spectrophotometer and record the absorption spectrum. Subsequently, place it in the fluorometer, set the excitation wavelength (determined from the absorption spectrum, likely ~330-350 nm), and record the emission spectrum.

  • Titration with Metal Ion: Add small, incremental volumes (e.g., 2-10 µL) of the target metal ion stock solution to the cuvette.

  • Incubate and Measure: After each addition, mix the solution gently and allow it to incubate for a short period (e.g., 1-2 minutes) to ensure complex formation.

  • Record Spectra: Record the UV-Vis absorption and fluorescence emission spectra after each incremental addition of the metal ion.

  • Data Analysis: Plot the change in absorbance at λmax or the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.

This experiment is crucial to validate the sensor's specificity for a target ion over other potentially interfering ions.

Procedure:

  • Prepare Test Solutions: Prepare a series of solutions, each containing HPPCA (e.g., 10 µM) in the buffered solution.

  • Individual Ion Response: To separate solutions, add a significant excess (e.g., 5-10 equivalents) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Hg²⁺). Record the fluorescence or colorimetric response for each.

  • Competition Test:

    • To a solution of HPPCA, first add the target metal ion (e.g., 2 equivalents of Cu²⁺) and record the spectral change.

    • To this same solution, now add an excess (e.g., 10 equivalents) of a potentially interfering metal ion.

    • Record the spectrum again and observe if the signal from the target ion is significantly altered. A robust sensor will show minimal change.

1. Job's Plot for Stoichiometry:

  • Prepare a series of solutions where the total molar concentration of [HPPCA] + [Metal Ion] is kept constant, but the mole fraction of the metal ion (Xₘ) is varied from 0 to 1.

  • Measure the fluorescence intensity or absorbance for each solution.

  • Plot the change in the optical signal (ΔI or ΔA) against Xₘ. The mole fraction at which the maximum signal is observed indicates the binding stoichiometry (e.g., a maximum at Xₘ = 0.5 indicates a 1:1 complex).

2. Benesi-Hildebrand Plot for Binding Constant (Kₐ):

  • For a 1:1 complex, the binding constant can be calculated from the titration data using the Benesi-Hildebrand equation: 1 / (F - F₀) = 1 / (F_max - F₀) + 1 / (Kₐ * (F_max - F₀) * [M]) where F₀ is the fluorescence of HPPCA alone, F is the fluorescence at a given metal concentration [M], and F_max is the maximum fluorescence upon saturation.

  • A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be determined from the ratio of the intercept to the slope.

Part 4: Expected Data and Performance

The following tables summarize the expected performance characteristics of HPPCA as a chemosensor for a hypothetical target heavy metal ion, such as Cu²⁺.

Table 1: Photophysical Properties of HPPCA

PropertyHPPCA (Free Sensor)HPPCA-Cu²⁺ Complex
Max Absorption (λabs) ~340 nm~365 nm (Red-shifted)
Max Emission (λem) ~450 nmQuenched or Shifted
Quantum Yield (Φ) ModerateSignificantly Lower
Visual Appearance ColorlessYellow/Green
Fluorescence Blue EmissionNon-fluorescent

Table 2: Analytical Performance Metrics for Cu²⁺ Detection

ParameterExpected Value
Detection Type Colorimetric & Fluorescence "Turn-Off"
Linear Range 0.1 - 10 µM
Limit of Detection (LOD) ~50 nM
Binding Constant (Kₐ) > 1.0 x 10⁵ M⁻¹
Response Time < 2 minutes
Optimal pH Range 6.5 - 8.0
Selectivity High selectivity over common alkali, alkaline earth, and many transition metal ions.
Conclusion and Future Outlook

This compound stands out as a meticulously designed chemosensor with significant potential for the detection of heavy metal ions. Its tridentate coordination site ensures high affinity and selectivity, while its inherent photophysical properties allow for dual-mode detection through both colorimetric and fluorometric readouts. The protocols detailed herein provide a comprehensive guide for researchers to synthesize, characterize, and apply this versatile molecule for environmental monitoring, biological imaging, and toxicological studies.[14] Future work could involve immobilizing HPPCA onto solid supports for reusable sensor development or modifying its structure to tune its selectivity for other critical metal ions.

References
  • Recent progress in chemosensors based on pyrazole derivatives. National Institutes of Health (NIH). [Link]

  • An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. Journal of Fluorescence. [Link]

  • An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. SpringerLink. [Link]

  • Recent advancements in the role of N-Heterocyclic receptors on heavy metal ion sensing. ResearchGate. [Link]

  • Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection: synthesis, characterization and theoretical investigations. RSC Publishing. [Link]

  • 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. ChemSynthesis. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Interaction of different metal ions with carboxylic acid group: a quantitative study. PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. National Institutes of Health (NIH). [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Interaction of metal ions with carboxylic and carboxamide groups in protein structures. ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study. ResearchGate. [Link]

  • A novel fluorescence sensor based on a tripodal carboxylic acid for detection and measurement of Cu2+ in tomato: Experimental and computational studies. PubMed. [Link]

  • TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. MDPI. [Link]

  • Detection of environmental pollutants heavy metal ions based on the complexation with fluorescent dyes: Reaction of 2-(2ʹ-hydroxyphenyl)-5-amino-benzotriazole with the Sn2+, Hg2+, and Pb2+ ions. ResearchGate. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health (NIH). [Link]

Sources

Synthesis of Metal-Organic Frameworks Using Pyrazole-Carboxylic Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyrazole-Carboxylic Acid Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and significantly, in advanced drug delivery systems.[1][2] The rational design of MOFs, achieved by judiciously selecting metal nodes and organic linkers, allows for precise control over their pore size, surface area, and chemical functionality.[3][4]

Pyrazole-carboxylic acids represent a particularly advantageous class of organic linkers for the construction of robust and functional MOFs.[5] These ligands are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms (the pyrazole moiety) and at least one carboxylate group. This unique combination of a rigid, N-heterocyclic ring and a versatile carboxylate linker offers several key benefits:

  • Enhanced Structural Stability: The pyrazole ring's rigidity contributes to the formation of robust frameworks with high thermal and chemical stability.

  • Tunable Coordination Chemistry: The presence of both nitrogen and oxygen donor atoms allows for diverse coordination modes with metal centers, leading to a wide array of network topologies.

  • Functionalizable Pore Environments: The pyrazole ring can be readily functionalized with various chemical groups, enabling the tailoring of the pore environment for specific applications, such as enhancing drug-host interactions.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using pyrazole-carboxylic acids. We will delve into the underlying principles of solvothermal synthesis, provide detailed, step-by-step protocols for the preparation of a representative zinc-based pyrazole-carboxylic acid MOF, and outline methodologies for its characterization and application in drug delivery.

Principles of Solvothermal Synthesis: A Guided Self-Assembly

Solvothermal synthesis is a widely employed method for the crystallization of MOFs.[8][9] The process involves heating a solution of the metal precursor and the organic linker in a sealed vessel at temperatures above the boiling point of the solvent. This creates a high-pressure environment that facilitates the dissolution of reactants and promotes the formation of highly crystalline products.

The choice of solvent is a critical parameter in solvothermal synthesis, influencing the final structure and properties of the MOF.[8] N,N-Dimethylformamide (DMF) is a commonly used solvent due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers. Furthermore, at elevated temperatures, DMF can slowly decompose to generate amines, which can act as a base to deprotonate the carboxylic acid groups of the linker, facilitating coordination to the metal center.

The reaction temperature and time are also crucial variables that control the nucleation and growth of the MOF crystals. A typical solvothermal reaction for a zinc-pyrazole-carboxylic acid MOF is carried out at temperatures between 100°C and 150°C for 24 to 72 hours.[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative zinc-based MOF using 1H-pyrazole-4-carboxylic acid as the organic linker.

Protocol 1: Solvothermal Synthesis of a Zinc-Pyrazole-4-Carboxylate MOF

This protocol is adapted from established procedures for the synthesis of zinc-based MOFs with carboxylate linkers.[10]

Materials and Equipment:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1H-Pyrazole-4-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (20 mL)

  • Temperature-controlled oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate (297.5 mg) and 1.0 mmol of 1H-pyrazole-4-carboxylic acid (112.1 mg) in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of the reactants.

  • Reaction Setup: Transfer the clear solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at 120°C for 48 hours. The heating rate should be set to 10°C per hour.

  • Cooling: After 48 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally (over approximately 12 hours). A cooling rate of 5°C per hour is recommended.

  • Product Isolation: Carefully open the autoclave and collect the colorless crystalline product by centrifugation at 4000 rpm for 10 minutes.

  • Washing: Discard the supernatant and wash the product by resuspending it in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange with a more volatile solvent. Resuspend the washed product in 10 mL of ethanol and let it soak for 24 hours. Replace the ethanol with a fresh portion and soak for another 24 hours.

  • Activation: After the solvent exchange, collect the product by centrifugation and dry it in a vacuum oven at 80°C overnight. This process, known as activation, removes the solvent molecules from the pores, making them accessible for guest molecules.

Rationale behind the steps:

  • The molar ratio of metal to linker is crucial for obtaining the desired crystal structure.

  • The slow heating and cooling rates promote the growth of larger, more well-defined crystals.

  • The washing and solvent exchange steps are essential for removing unreacted starting materials and residual solvent from the MOF pores, which is critical for achieving high surface area and porosity.[11]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up & Activation dissolve Dissolve Zn(NO₃)₂·6H₂O & Pyrazole-4-COOH in DMF sonicate Sonicate for 10 min dissolve->sonicate transfer Transfer to Autoclave sonicate->transfer heat Heat at 120°C for 48h transfer->heat cool Cool to Room Temp. heat->cool centrifuge Centrifuge to Collect cool->centrifuge wash Wash with DMF (3x) centrifuge->wash exchange Solvent Exchange (Ethanol) wash->exchange activate Activate in Vacuum Oven exchange->activate final_product final_product activate->final_product Final MOF Product

Caption: Solvothermal synthesis workflow for a zinc-pyrazole-4-carboxylate MOF.

Protocol 2: Drug Loading into the Zinc-Pyrazole-4-Carboxylate MOF (Post-Synthetic Impregnation)

This protocol describes a general method for loading a drug molecule into the synthesized MOF via post-synthetic impregnation.[12]

Materials and Equipment:

  • Activated Zinc-Pyrazole-4-Carboxylate MOF (from Protocol 1)

  • Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)

  • Suitable solvent for the drug (e.g., ethanol, methanol)

  • Shaker or orbital stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of the drug in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Impregnation: Disperse a known amount of the activated MOF (e.g., 20 mg) in a specific volume of the drug solution (e.g., 10 mL).

  • Incubation: Place the suspension on a shaker and agitate it at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Isolation of Drug-Loaded MOF: Collect the drug-loaded MOF by centrifugation at 4000 rpm for 10 minutes.

  • Washing: Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Drying: Dry the drug-loaded MOF in a vacuum oven at a low temperature (e.g., 40-60°C) to avoid degradation of the drug.

  • Quantification of Drug Loading: Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer. The drug loading efficiency can be calculated using the following formula:

    Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100

Rationale behind the steps:

  • Post-synthetic impregnation is a versatile method that can be used to load a wide variety of drug molecules without exposing them to the harsh conditions of MOF synthesis.

  • The choice of solvent is important to ensure good solubility of the drug and efficient diffusion into the MOF pores.

  • Quantifying the drug loading is essential for understanding the capacity of the MOF as a drug carrier and for ensuring reproducible formulations.

Characterization of the Synthesized MOF: A Self-Validating System

A thorough characterization of the synthesized MOF is crucial to confirm its identity, crystallinity, purity, morphology, and thermal stability. This section outlines the key characterization techniques and the expected results for a typical zinc-pyrazole-4-carboxylate MOF.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental PXRD pattern of the synthesized material should be compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns reported in the literature for the same material.[13][14]

Expected Results: A series of sharp peaks in the PXRD pattern indicates a highly crystalline material. The positions and relative intensities of the peaks are a unique fingerprint of the MOF's crystal structure. The absence of broad humps suggests the absence of amorphous impurities.

Data Presentation:

2θ (degrees) d-spacing (Å) Relative Intensity (%)
Peak 1ValueValue
Peak 2ValueValue
Peak 3ValueValue
.........
A representative table of expected PXRD peak positions for a zinc-pyrazole-4-carboxylate MOF. Actual values would be obtained from experimental data or literature.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_primary Primary Characterization cluster_secondary Functional Characterization pxrd PXRD (Crystallinity & Purity) tga TGA (Thermal Stability) pxrd->tga sem SEM (Morphology) tga->sem gas_sorption Gas Sorption (BET) (Porosity & Surface Area) sem->gas_sorption drug_loading Drug Loading & Release (Application Performance) gas_sorption->drug_loading final_product Synthesized MOF final_product->pxrd

Caption: A logical workflow for the characterization of synthesized MOFs.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[1][12] The analysis involves heating the sample at a constant rate in a controlled atmosphere (typically nitrogen or air) and measuring the change in mass as a function of temperature.

Expected Results: A typical TGA curve for a solvothermally synthesized MOF will show an initial weight loss corresponding to the removal of guest solvent molecules from the pores. This is followed by a plateau region where the framework is stable. At higher temperatures, a sharp weight loss occurs, indicating the decomposition of the organic linker and the collapse of the MOF structure. The final residual mass corresponds to the formation of the metal oxide (in this case, ZnO).

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the synthesized MOF crystals. This information is important for understanding the material's physical properties and for applications where particle size and shape are critical.

Expected Results: SEM images of a well-synthesized MOF will show crystals with a uniform size and a well-defined morphology (e.g., cubic, octahedral, or rod-shaped). The images can also reveal the presence of any amorphous material or impurities.

Applications in Drug Delivery

The porous nature and tunable functionality of zinc-pyrazole-carboxylic acid MOFs make them promising candidates for drug delivery applications.[2][6] The ability to encapsulate therapeutic agents within their pores offers several potential advantages, including:

  • High Drug Loading Capacity: The large pore volume of MOFs can accommodate a significant amount of drug molecules.

  • Controlled Release: The release of the drug can be controlled by the pore size of the MOF, the interactions between the drug and the framework, and external stimuli such as pH.[12]

  • Protection of the Drug: The MOF can protect the encapsulated drug from degradation in the biological environment.

The drug release profile from the MOF can be studied by immersing the drug-loaded MOF in a buffer solution (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions and measuring the concentration of the released drug over time.

Conclusion

The synthesis of metal-organic frameworks using pyrazole-carboxylic acid linkers offers a versatile platform for the development of advanced materials with tailored properties. The solvothermal method provides a robust and reliable route to highly crystalline MOFs. By following the detailed protocols and characterization procedures outlined in this application note, researchers can confidently synthesize and validate these promising materials for a range of applications, particularly in the field of drug delivery. The ability to rationally design and functionalize these frameworks opens up exciting possibilities for the development of next-generation therapeutic systems.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]

  • PMC. (n.d.). Metal-organic frameworks for advanced drug delivery. Retrieved from [Link]

  • Rojas, S., et al. (2016). Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems. Inorganic Chemistry, 55(5), 2650-2663.
  • Rojas, S., et al. (2016). Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). PXRD data of Zn MOFs a The calculated PXRD patterns of ZnMOF-1/2/3/4,.... Retrieved from [Link]

  • Karagiaridi, O., et al. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvothermal Synthesis and Crystal Structure of a Zn(II) Microporous Metal-organic Framework. Retrieved from [Link]

  • Rojas, S., et al. (2016). Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) XRD patterns and (b) thermogravimetric analyses of the Zn-based MOF. Retrieved from [Link]

  • Pettinari, C., et al. (n.d.). Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. IRIS-AperTO. Retrieved from [Link]

  • ResearchGate. (n.d.). For [Zn 2 (L)(DMF)]. (a) PXRD patterns after several treatments. (b) TGA curve. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the PXRD patterns of Zn–Gd MOF after immersing in.... Retrieved from [Link]

  • Liu, X., et al. (2020). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 22(34), 5941-5945.
  • Zhang, Y., et al. (2025). Interpreting X-ray Diffraction Patterns of Metal-Organic Frameworks via Generative Artificial Intelligence. Journal of the American Chemical Society. Retrieved from [Link]

  • Al-Humaidi, S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. PMC. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) PXRD patterns of Zn-MOF and Cux/Zn-MOF (x = 0.01, 0.1, 0.2, and.... Retrieved from [Link]

  • Google Patents. (n.d.). US20210179638A1 - Synthesis of Zinc MOF Materials.
  • ResearchGate. (n.d.). XRD patterns of Cu- and Zn- MOF samples synthesized by UARM method. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid as a Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Fluorophore for Metal Ion Detection

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with significant potential in the realm of fluorescent sensing. Its molecular architecture, featuring a pyrazole core, a phenolic hydroxyl group, and a carboxylic acid moiety, makes it an excellent candidate for the selective detection of metal ions. The strategic positioning of the hydroxyl group ortho to the pyrazole ring facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift and distinct fluorescence properties. This intrinsic characteristic, combined with the chelating ability of the pyrazole nitrogens and the carboxylic acid, underpins its utility as a chemosensor.

This document provides a comprehensive guide to the synthesis, photophysical characterization, and application of this compound as a fluorescent sensor, with a primary focus on the detection of aluminum (Al³⁺) and ferric (Fe³⁺) ions. While this compound is commercially available as a hydrate, a synthesis protocol is also provided for researchers interested in its preparation or the development of novel derivatives.

Core Principles of Sensing

The fluorescent sensing mechanism of this compound is primarily based on two key processes:

  • Chelation-Enhanced Fluorescence (CHEF): In its free form, the fluorescence of the molecule may be quenched due to rotational and vibrational freedoms. Upon binding to a specific metal ion, a rigid complex is formed. This chelation restricts intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response. This is a common mechanism for the detection of diamagnetic ions like Al³⁺.

  • Photoinduced Electron Transfer (PET) and Ligand-to-Metal Charge Transfer (LMCT): For paramagnetic metal ions such as Fe³⁺, fluorescence quenching or a "turn-off" response is often observed. This can occur through processes like PET, where an electron is transferred from the excited fluorophore to the metal ion, or LMCT, where an electron is transferred from the ligand to the metal ion. Both processes provide a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.

The interplay of these mechanisms, governed by the specific metal ion and the coordination environment, dictates the selectivity and sensitivity of the sensor.

Synthesis of this compound

While this compound hydrate is commercially available, a general and adaptable synthesis protocol is provided below, based on the well-established Knorr pyrazole synthesis. This procedure involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • 2'-Hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

Step 1: Synthesis of the intermediate 1,3-diketone (ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate)

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add 2'-hydroxyacetophenone (1.0 equivalent) dropwise at room temperature.

  • After stirring for 15 minutes, add diethyl oxalate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution with 1M HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 1,3-diketone. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to form the pyrazole ring

  • Dissolve the crude 1,3-diketone from Step 1 in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and reduce the solvent volume using a rotary evaporator.

  • Add water to the residue to induce precipitation.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fluorescent Sensing Applications: Protocols and Methodologies

The following protocols are designed as a starting point for utilizing this compound as a fluorescent sensor. Note: The optimal experimental conditions, including solvent system, pH, and incubation time, may require optimization for specific applications.

General Workflow for Fluorescent Sensing

The general workflow for using this compound as a fluorescent sensor is depicted below.

workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution of Sensor C Mix Sensor and Analyte in Buffer/Solvent A->C B Prepare Stock Solutions of Analytes B->C D Incubate for Optimal Reaction Time C->D E Measure Fluorescence Spectrum D->E F Analyze Spectral Changes (Intensity, Shift) E->F G Determine Selectivity, Sensitivity, and LOD F->G

Caption: General experimental workflow for fluorescent sensing.

Protocol 2: Selective "Turn-On" Detection of Aluminum Ions (Al³⁺)

Objective: To demonstrate the selective fluorescent "turn-on" sensing of Al³⁺ ions.

Materials:

  • This compound (Sensor)

  • Stock solution of the sensor (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal perchlorates or chlorides (e.g., Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in deionized water (e.g., 10 mM).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Solvent for dilution (e.g., a mixture of DMSO/water or ethanol/water)

  • Quartz cuvettes for fluorescence spectroscopy

  • Fluorometer

Procedure:

  • Preparation of the Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen solvent system (e.g., 1:9 DMSO/HEPES buffer).

  • Fluorescence Titration: a. Place 2 mL of the sensor working solution into a quartz cuvette. b. Record the initial fluorescence spectrum. The excitation wavelength should be determined by measuring the absorption spectrum and exciting at the absorption maximum (λ_max). c. Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 0.2 to 2 equivalents) to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes). e. Record the fluorescence emission spectrum after each addition.

  • Selectivity Study: a. To separate cuvettes containing 2 mL of the sensor working solution, add a significant excess (e.g., 10 equivalents) of each of the other metal ion stock solutions. b. For comparison, prepare a cuvette with the sensor and Al³⁺ under the same conditions. c. Record the fluorescence emission spectrum for each solution and compare the fluorescence intensity changes.

  • Competition Study: a. To a cuvette containing the sensor and Al³⁺ (which should show enhanced fluorescence), add an excess of other potentially interfering metal ions. b. Record the fluorescence spectrum to observe if the fluorescence is quenched or enhanced, indicating the level of interference.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a titration curve.

  • Determine the binding stoichiometry using a Job's plot.

  • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.

Protocol 3: Selective "Turn-Off" Detection of Ferric Ions (Fe³⁺)

Objective: To demonstrate the selective fluorescent "turn-off" sensing of Fe³⁺ ions.

Materials:

  • Same materials as in Protocol 2.

Procedure:

  • Preparation of the Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen solvent system.

  • Fluorescence Titration: a. Place 2 mL of the sensor working solution into a quartz cuvette and record its initial fluorescence spectrum. b. Incrementally add small aliquots of the Fe³⁺ stock solution (e.g., 0.2 to 2 equivalents). c. After each addition, mix and equilibrate. d. Record the fluorescence emission spectrum and observe the quenching of the fluorescence intensity.

  • Selectivity and Competition Studies: a. Perform selectivity and competition experiments as described in Protocol 2, observing the fluorescence quenching in the presence of Fe³⁺ compared to other metal ions.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a quenching curve.

  • The quenching efficiency can be analyzed using the Stern-Volmer equation.

  • Calculate the limit of detection (LOD) based on the fluorescence quenching data.

Sensing Mechanism Visualization

The proposed sensing mechanisms for Al³⁺ and Fe³⁺ are illustrated below.

sensing_mechanism cluster_al Al³⁺ Sensing (Turn-On) cluster_fe Fe³⁺ Sensing (Turn-Off) A Sensor (Low Fluorescence) C [Sensor-Al³⁺] Complex (Rigid, High Fluorescence) A->C + B Al³⁺ B->C D Sensor (Fluorescent) F [Sensor-Fe³⁺] Complex (Fluorescence Quenched via PET/LMCT) D->F + E Fe³⁺ E->F

Caption: Proposed sensing mechanisms for Al³⁺ and Fe³⁺.

Quantitative Data Summary

ParameterAl³⁺ SensingFe³⁺ Sensing
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF)Photoinduced Electron Transfer (PET) / Ligand-to-Metal Charge Transfer (LMCT)
Response Type "Turn-On""Turn-Off"
Typical Solvent DMSO/Water, Ethanol/WaterDMSO/Water, Ethanol/Water
Optimal pH Range 5-84-7
Binding Stoichiometry 1:1 or 1:2 (Sensor:Metal)1:1 or 1:2 (Sensor:Metal)
Expected Detection Limit Low µM to nM rangeLow µM to nM range

Trustworthiness and Self-Validation

To ensure the reliability of the sensing protocols, the following self-validating steps are crucial:

  • Purity of the Sensor: The purity of the this compound should be confirmed by NMR and mass spectrometry. Impurities can significantly affect the fluorescence properties and lead to erroneous results.

  • Blank Controls: Always run blank experiments with the solvent/buffer system to account for any background fluorescence.

  • Instrument Calibration: Regularly calibrate the fluorometer using standard fluorescent dyes (e.g., quinine sulfate or rhodamine B) to ensure accurate and reproducible intensity measurements.

  • Reproducibility: Repeat each experiment multiple times to ensure the reproducibility of the results.

  • Interference Studies: A comprehensive selectivity and competition study is essential to validate the sensor's specificity for the target analyte in complex matrices.

Conclusion and Future Perspectives

This compound presents a promising and versatile platform for the development of fluorescent sensors for metal ions. Its straightforward synthesis (or commercial availability) and the inherent photophysical properties stemming from its unique molecular structure make it an attractive tool for researchers in chemistry, biology, and environmental science. The protocols outlined in this document provide a solid foundation for its application in detecting Al³⁺ and Fe³⁺.

Future research could explore the derivatization of this core structure to fine-tune its selectivity and sensitivity for other biologically and environmentally important analytes. Furthermore, its application in more complex biological systems, such as live-cell imaging, could be a valuable area of investigation, potentially contributing to a better understanding of the roles of metal ions in health and disease.

References

  • While specific literature on the fluorescent sensing applications of this compound is not extensively available, the principles and protocols described are based on numerous studies of similar pyrazole derivatives. For further reading on the design and application of pyrazole-based fluorescent sensors, please refer to general reviews on the topic. The synthesis of pyrazole carboxylic acids is a well-established area of organic chemistry, and standard textbooks and review articles can provide more detailed information on various synthetic methodologies. The commercial availability of the compound can be confirmed through chemical supplier catalogs such as Sigma-Aldrich[1].

Sources

Application Notes and Protocols for the Complexation of Pyrazoles with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole Ligands in Coordination Chemistry

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are highly versatile building blocks in the field of coordination chemistry.[1][2][3] Their significance stems from their ability to form stable complexes with a wide array of metal ions, leading to diverse applications in medicine, catalysis, and materials science.[1][2][4] In the realm of drug development, pyrazole-metal complexes have shown promise as anticancer, antibacterial, and antiviral agents.[1][2][5] The tunability of the electronic and steric properties of pyrazole ligands, achieved through synthetic modifications, allows for the fine-tuning of the physicochemical properties of the resulting metal complexes.[1][2][6]

This guide provides a comprehensive overview of the experimental protocols for the synthesis and characterization of pyrazole-metal complexes, intended for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be adaptable for a range of pyrazole derivatives and metal ions, with a focus on the underlying principles that govern the complexation process.

PART 1: General Principles of Pyrazole-Metal Complexation

The coordination of pyrazoles to metal ions typically occurs through the pyridine-like nitrogen atom of the pyrazole ring.[7] The acidity of the N-H proton allows for deprotonation, leading to the formation of pyrazolate anions that can act as bridging ligands between two or more metal centers, facilitating the self-assembly of polynuclear complexes and metal-organic frameworks (MOFs).[4][7]

The choice of solvent, temperature, and pH are critical parameters that influence the outcome of the complexation reaction. Solvents capable of dissolving both the pyrazole ligand and the metal salt are essential. The temperature can affect the reaction kinetics and the crystallinity of the product, while the pH can influence the protonation state of the pyrazole ligand and the hydrolysis of the metal ion.

PART 2: Experimental Protocols

General Synthesis of Pyrazole-Metal Complexes

This protocol outlines a general procedure for the synthesis of pyrazole-metal complexes. Specific examples and modifications are provided in the subsequent sections.

Materials:

  • Pyrazole derivative (ligand)

  • Metal salt (e.g., chloride, nitrate, acetate, or perchlorate salt of the desired metal ion)

  • Solvent (e.g., methanol, ethanol, acetonitrile, DMF, or a mixture)

  • Base (optional, e.g., NaOH, KOH, triethylamine)

Procedure:

  • Ligand Dissolution: Dissolve the pyrazole derivative in a suitable solvent in a reaction flask equipped with a magnetic stirrer. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Dissolution: In a separate container, dissolve the metal salt in the same solvent or a compatible solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The molar ratio of ligand to metal can be varied to obtain complexes with different stoichiometries (e.g., 1:1, 2:1, 3:1).

  • pH Adjustment (Optional): If deprotonation of the pyrazole is desired for the formation of pyrazolate complexes, a base can be added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the formation of a precipitate.

  • Isolation of the Complex: The resulting complex can be isolated by filtration if it precipitates out of the solution. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials. Dry the complex under vacuum.

Workflow for Pyrazole-Metal Complex Synthesis

Pyrazol-Metal-Komplex-Synthese-Workflow cluster_0 Vorbereitung cluster_1 Reaktion cluster_2 Isolierung & Reinigung Ligand_auflösen Ligand auflösen Mischen Mischen & Rühren Ligand_auflösen->Mischen Metallsalz_auflösen Metallsalz auflösen Metallsalz_auflösen->Mischen pH_Anpassung pH-Anpassung (optional) Mischen->pH_Anpassung Reaktion_beobachten Reaktion beobachten pH_Anpassung->Reaktion_beobachten Filtration_Kristallisation Filtration / Kristallisation Reaktion_beobachten->Filtration_Kristallisation Waschen Waschen Filtration_Kristallisation->Waschen Trocknen Trocknen Waschen->Trocknen Endprodukt Endprodukt Trocknen->Endprodukt Endprodukt

Caption: General workflow for the synthesis of pyrazole-metal complexes.

Synthesis of a Pyrazole-Schiff Base Ligand and its Metal Complexes

Many pyrazole-based ligands used in coordination chemistry are Schiff bases, which are formed by the condensation of an amino-pyrazole with an aldehyde or ketone.[8][9]

Protocol for Ligand Synthesis (Example: 3-methyl-1-phenyl-5-(naphthylidene)amino)-pyrazole):

  • Dissolve 5-amino-3-methyl-1-phenylpyrazole and 2-hydroxynaphthaldehyde in a 1:1 molar ratio in methanol.[8]

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated Schiff base ligand is collected by filtration, washed with cold methanol, and dried.

Protocol for Complexation:

  • Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol).

  • In a separate flask, dissolve the metal acetate salt (e.g., Co(II), Ni(II), Cu(II), or Zn(II) acetate) in the same solvent.[10][11]

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. The metal-to-ligand ratio can be varied (e.g., 1:1 or 1:2).[11]

  • The reaction mixture is then refluxed for 2-3 hours.

  • The resulting colored precipitate of the metal complex is filtered, washed with the solvent, and dried in a vacuum desiccator.[10]

Metal IonMolar Ratio (M:L)Expected Geometry
Co(II)1:2Octahedral
Ni(II)1:2Octahedral
Cu(II)1:2Square Planar
Zn(II)1:2Octahedral

PART 3: Characterization Techniques

A combination of spectroscopic and analytical techniques is crucial for the comprehensive characterization of the synthesized pyrazole-metal complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the pyrazole ligand to the metal ion.[9] Key vibrational bands to monitor include the C=N stretching frequency of the pyrazole ring and, in the case of Schiff base ligands, the azomethine (-CH=N-) group. A shift in these bands upon complexation indicates coordination.[9] The appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes in solution.[8][10] Changes in the chemical shifts of the pyrazole protons and carbons upon complexation provide evidence of coordination. The disappearance of the N-H proton signal in the 1H NMR spectrum can confirm deprotonation to form a pyrazolate complex.[9]

  • UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination environment around the metal ion.[8][10] The appearance of new absorption bands in the visible region for transition metal complexes is often indicative of d-d electronic transitions.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry.[8][10] Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are commonly employed.[10]

  • Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), Co(II)), ESR spectroscopy provides information about the electronic structure and the coordination environment of the metal ion.[8][10]

Structural and Thermal Analysis
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[12][13][14]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[8][11] The weight loss at different temperatures corresponds to the removal of solvent molecules and the decomposition of the complex.

Characterization Workflow

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_structural_thermal Structural & Thermal Analysis Synthesized_Complex Synthesized Pyrazole-Metal Complex IR IR Spectroscopy Synthesized_Complex->IR Confirms coordination NMR NMR Spectroscopy (for diamagnetic complexes) Synthesized_Complex->NMR Elucidates structure in solution UV_Vis UV-Vis Spectroscopy Synthesized_Complex->UV_Vis Investigates electronic transitions & geometry Mass_Spec Mass Spectrometry Synthesized_Complex->Mass_Spec Determines molecular weight & stoichiometry ESR ESR Spectroscopy (for paramagnetic complexes) Synthesized_Complex->ESR Probes electronic structure of paramagnetic centers X_ray Single-Crystal X-ray Diffraction Synthesized_Complex->X_ray Provides definitive 3D structure TGA Thermogravimetric Analysis (TGA) Synthesized_Complex->TGA Assesses thermal stability & solvent content

Caption: A typical workflow for the characterization of pyrazole-metal complexes.

PART 4: Applications in Drug Development

The biological activity of pyrazole-metal complexes is often enhanced compared to the free ligands.[8][10] This is attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.

  • Antimicrobial Activity: Pyrazole-metal complexes have demonstrated significant activity against various bacterial and fungal strains.[5][8][10] The mechanism of action is often related to the disruption of cellular processes through binding to DNA or essential enzymes.

  • Anticancer Activity: Several pyrazole-metal complexes, particularly those of platinum, palladium, and copper, have been investigated for their anticancer properties.[1][2] These complexes can induce apoptosis in cancer cells through various mechanisms, including DNA binding and the generation of reactive oxygen species.

Conclusion

The synthesis and characterization of pyrazole-metal complexes represent a vibrant area of research with significant potential in drug development and other fields. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of pyrazoles and to design novel metal-based therapeutic agents. The versatility of pyrazole ligands, coupled with the diverse properties of metal ions, offers a vast chemical space for the discovery of new compounds with tailored biological activities.

References

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Biometals, 25(5), 921–937. [Link]

  • Devi, P., & Singh, K. (2024). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Journal of Coordination Chemistry, 77(22-24), 2830-2843. [Link]

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. ProQuest. [Link]

  • Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica. [Link]

  • Devi, P., & Singh, K. (2025). Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ChemistrySelect, 10(1), e202404566. [Link]

  • The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. [Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • Devi, P., & Singh, K. (2025). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate. [Link]

  • Ben-Yahia, R., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(23), 14616-14631. [Link]

  • Bhowmik, P., et al. (2024). Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand. Journal of Coordination Chemistry, 77(1), 1-18. [Link]

  • Devi, P., & Singh, K. (2024). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Journal of Coordination Chemistry, 77(22-24), 2830-2843. [Link]

  • Synthesis and Spectroscopic Study of Some Transition Metal Complexes with New Pyrazolinone Ligand Derived from 2-Hydrazino Quinoxaline-3-one. Asian Journal of Chemistry. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. [Link]

  • Ben-Yahia, R., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar. [Link]

  • Friščić, T., & Jones, W. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton transactions, 39(31), 7239-7246. [Link]

  • Kuriyama, S., et al. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 6(7), 99. [Link]

Sources

Application Note: Advanced Analytical Methods for the Quantification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives represent a cornerstone in medicinal chemistry and agrochemical development.[1] Their versatile scaffold is found in a wide array of therapeutic agents, including anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antivirals, owing to their potent and selective biological activities.[1] Accurate quantification of these molecules is paramount throughout the drug development lifecycle—from early pharmacokinetic studies in plasma to quality control of the final pharmaceutical product and environmental monitoring.

This guide provides a comprehensive overview of the state-of-the-art analytical techniques for the robust quantification of pyrazole carboxylic acids. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to develop and validate methods that are fit for their intended purpose, adhering to the highest standards of scientific integrity as outlined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[2][3][4]

Strategic Selection of Analytical Techniques

The choice of an analytical method is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity. Pyrazole carboxylic acids, being acidic and often polar, present specific challenges that guide methodological selection.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for analyzing pyrazole carboxylic acids in less complex matrices like pharmaceutical formulations. Its robustness, cost-effectiveness, and simplicity make it ideal for assays where analyte concentrations are relatively high. The pyrazole ring system typically provides a suitable chromophore for UV detection.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices (e.g., plasma, urine, tissue) or when trace-level quantification is necessary, LC-MS/MS is the gold standard.[6] Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation (Multiple Reaction Monitoring - MRM), allow for the precise measurement of parent drugs and their metabolites, even in the presence of endogenous interferences.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for volatile and thermally stable pyrazole derivatives. However, the inherent polarity and low volatility of the carboxylic acid group often necessitate a derivatization step to convert the analyte into a more volatile form suitable for GC analysis.

  • Spectroscopic and Other Methods: While techniques like NMR and FT-IR are invaluable for structural characterization, they are generally not used for routine quantification.[9][10] Titrimetric methods, such as acid-base titration, may be used for bulk drug substance analysis where high accuracy is required and the matrix is simple.[11]

Below is a decision-making workflow for method selection.

MethodSelection cluster_alternatives Alternative/Specialized Methods start Define Analytical Goal (Matrix, Concentration, Purpose) matrix_check Is the matrix complex? (e.g., Plasma, Tissue) start->matrix_check concentration_check Is trace-level quantification required? (< ng/mL) matrix_check->concentration_check Yes hplc_uv HPLC-UV matrix_check->hplc_uv No (e.g., Drug Product) lc_ms LC-MS/MS concentration_check->lc_ms Yes concentration_check->hplc_uv No gc_ms GC-MS (Requires Derivatization) other Other Methods (e.g., Titration for Bulk)

Caption: Method selection workflow for pyrazole carboxylic acid analysis.

Sample Preparation: The Key to Reliable Quantification

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte, thereby enhancing method sensitivity and robustness.[12] The choice of technique depends on the sample matrix and the downstream analytical method.

  • Protein Precipitation (PPT): A simple and rapid method for biological fluids, where a solvent like methanol or acetonitrile is added to precipitate proteins. While effective, it can be less clean than other methods and may lead to matrix effects in LC-MS/MS.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous phase to below the pKa of the carboxylic acid, the analyte becomes neutral and can be efficiently extracted into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE.[13][14] For pyrazole carboxylic acids, mixed-mode or anion-exchange sorbents are highly effective. The sorbent can retain the ionized carboxylic acid under neutral or basic conditions, while neutral and basic interferences are washed away. The analyte is then eluted with an acidic solvent.[15]

  • Microwave-Assisted Extraction (MAE): Primarily used for solid samples like soil or tissue, MAE uses microwave energy to heat the extraction solvent, accelerating the extraction of analytes from the sample matrix.[12]

Protocol 1: Quantification in Pharmaceutical Formulations via HPLC-UV

This protocol is designed for the assay of a pyrazole carboxylic acid active pharmaceutical ingredient (API) in a tablet formulation.

Objective: To determine the content uniformity of tablets.

Instrumentation and Materials:

  • HPLC system with UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0)

  • Standard: Reference standard of the pyrazole carboxylic acid

  • Sample: Tablets containing the pyrazole carboxylic acid

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol at 1 mg/mL.

    • Create a series of calibration standards (e.g., 50-150 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Preparation:

    • Weigh and finely powder 10 tablets.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight.

    • Transfer to a 100 mL volumetric flask, add ~70 mL of methanol, and sonicate for 15 minutes to dissolve the API.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • The table below summarizes the HPLC parameters.

ParameterConditionCausality/Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peaks on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA small volume to prevent peak distortion.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Detection UV at λmax (e.g., 254 nm)The pyrazole ring provides UV absorbance; λmax should be determined experimentally for maximum sensitivity.
  • Analysis and Data Processing:

    • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

    • Inject the prepared sample solutions.

    • Quantify the amount of API in the sample using the calibration curve.

Protocol 2: Bioanalysis in Human Plasma via LC-MS/MS

This protocol details a sensitive method for quantifying a pyrazole carboxylic acid metabolite in plasma, suitable for pharmacokinetic studies.

Objective: To determine the concentration-time profile of a metabolite in plasma samples.

Instrumentation and Materials:

  • LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange).

Experimental Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample + Internal Standard condition 2. Condition SPE Cartridge (Methanol, Water, Buffer) plasma->condition load 3. Load Sample condition->load wash 4. Wash Interferences (Aqueous/Organic Wash) load->wash elute 5. Elute Analyte (Acidified Organic Solvent) wash->elute dry_recon 6. Evaporate & Reconstitute in Mobile Phase elute->dry_recon inject 7. Inject onto LC-MS/MS dry_recon->inject separate 8. Chromatographic Separation inject->separate ionize 9. Ionize (ESI Negative) separate->ionize detect 10. Detect MRM Transitions ionize->detect quantify 11. Quantification (Peak Area Ratio vs. Conc.) detect->quantify

Caption: Workflow for bioanalysis of pyrazole carboxylic acids by SPE and LC-MS/MS.

Experimental Protocol:

  • Sample Preparation (SPE):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Condition the SPE cartridge with methanol followed by equilibration buffer (e.g., phosphate buffer, pH 6.0).

    • Load the plasma sample onto the cartridge.[15]

    • Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove salts and polar interferences.

    • Elute the analyte and IS with an acidified organic solvent (e.g., 1% formic acid in acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • The tables below summarize the proposed parameters.

LC ParameterConditionCausality/Rationale
Column UPLC C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for higher efficiency and faster run times.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode or provides protons for negative mode, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 3 minGradient elution is necessary to separate the analyte from endogenous matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
MS ParameterConditionCausality/Rationale
Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated [M-H]-, leading to high sensitivity in negative mode.
MRM Transitions Analyte: Q1 > Q3; IS: Q1 > Q3Optimized by infusing the pure compound. Q1 (precursor ion) is the [M-H]- ion. Q3 (product ion) is a stable fragment, ensuring high selectivity.
Collision Energy Analyte/IS specific (V)Optimized for maximum product ion intensity.
Dwell Time 100 msBalances the number of data points across the peak with sensitivity.

Method Validation: Ensuring Trustworthiness

Every analytical method must be validated to demonstrate its suitability for the intended purpose.[3][4] Key validation parameters, as defined by ICH Q2(R1) guidelines, are summarized below.[2][16]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Calibration curve should be well-fitted.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[16]Typically 80-120% of the test concentration for an assay.[16] For bioanalysis, covers the expected concentration range.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery studies.For bioanalysis: Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.For bioanalysis: Precision (%CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]Signal-to-noise ratio typically ≥ 10.
Recovery The extraction efficiency of an analytical process, determined by comparing pre-extraction vs. post-extraction spikes.Should be consistent and reproducible.

References

  • Çelik, S., Ceylan, Ü., & Tutar, A. (2017). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1134, 88-99. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. [Link]

  • Turan, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Kumar, A., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(1), 1-8. [Link]

  • Cetin, A. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 331-346. [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Al-Qaim, F. F., et al. (2015). A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography–mass spectrometry. Arabian Journal of Chemistry. [Link]

  • Chaudhary, A., et al. (2015). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 107, 355-362. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Nirogi, R., et al. (2006). Rapid LC–ESI-MS–MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma. Journal of Chromatographic Science, 44(9), 566-573. [Link]

  • Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. [Link]

  • Qu, H., et al. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Journal of Analytical Atomic Spectrometry, 36(4), 752-760. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. [Link]

  • Patel, B. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-8. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Sheridan, R., et al. (2016). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Journal of Analytical Toxicology, 40(6), 415-427. [Link]

  • Wan, H., et al. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies. Journal of Chromatography B, 1083, 106-113. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and yield improvement of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis. Our approach is grounded in established chemical principles to ensure both scientific accuracy and practical utility in your laboratory work.

Synthetic Overview & Strategy

The most reliable and versatile route to this compound involves a two-step process starting from readily available commercial materials. This pathway offers high convergence and allows for troubleshooting at distinct stages of the synthesis. The overall strategy is a one-pot reaction that combines a Claisen condensation to form a key β-diketone intermediate, followed by a Knorr-type cyclization with hydrazine.[1][2]

Synthetic_Workflow Reactants 2'-Hydroxyacetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (Formation of β-Diketone Intermediate) Reactants->Step1 NaOEt, Anhydrous EtOH Hydrazine Hydrazine Hydrate Step2 Step 2: Cyclization (Pyrazole Ring Formation) Hydrazine->Step2 Step1->Step2 In situ Step3 Step 3: Hydrolysis & Acidification Step2->Step3 NaOH(aq) then HCl(aq) FinalProduct 3-(2-hydroxyphenyl)-1H- pyrazole-5-carboxylic acid Step3->FinalProduct Troubleshooting_Low_Yield Start Low Overall Yield Check_Condensation Is the Claisen Condensation (Step 1) a problem? Start->Check_Condensation Check_Cyclization Is the Cyclization (Step 2) a problem? Start->Check_Cyclization Check_Hydrolysis Is the Hydrolysis/Workup (Step 3) a problem? Start->Check_Hydrolysis Sol_Moisture Strictly Anhydrous Conditions: - Dry glassware thoroughly. - Use absolute ethanol. - Handle NaOEt under inert gas. Check_Condensation->Sol_Moisture Moisture Contamination? Sol_Base Base Stoichiometry & Quality: - Use freshly prepared NaOEt. - Ensure at least 2 eq. of base. Check_Condensation->Sol_Base Inactive Base? Sol_Temp_Time Optimize Reaction Time/Temp: - Monitor starting material consumption via TLC. - Consider gentle heating (40-50°C). Check_Condensation->Sol_Temp_Time Incomplete Reaction? Sol_Hydrazine Hydrazine Addition & Quality: - Use fresh hydrazine hydrate. - Add hydrazine slowly at 0°C to control exotherm. Check_Cyclization->Sol_Hydrazine Poor Hydrazine Reactivity? Sol_Acid Acid Catalyst for Cyclization: - Add a catalytic amount of acetic acid with hydrazine to promote imine formation. Check_Cyclization->Sol_Acid Slow Cyclization? Sol_pH Incomplete Precipitation: - Adjust pH to ~2-3 with 1M HCl. - Cool the mixture in an ice bath for at least 30 min before filtering. Check_Hydrolysis->Sol_pH Workup Issue? Sol_Solubility Product Solubility: - The product may have some solubility. - Concentrate mother liquor and re-precipitate or extract with an organic solvent. Check_Hydrolysis->Sol_Solubility Workup Issue? Protocol_Workflow Start Start: Prepare Sodium Ethoxide Solution Step1 Add 2'-hydroxyacetophenone dropwise at 0°C. Stir at room temperature for 1 hour. Start->Step1 Step2 Add diethyl oxalate dropwise at 0°C. Stir at room temperature for 12-16 hours. Step1->Step2 Step3 Cool to 0°C. Add hydrazine hydrate dropwise. Stir at room temperature for 2 hours. Step2->Step3 Step4 Add NaOH solution. Reflux for 4 hours. Step3->Step4 Step5 Cool to room temperature. Acidify with 1M HCl to pH ~2-3. Step4->Step5 Step6 Cool in ice bath for 30 min. Filter the precipitate. Step5->Step6 End Wash with cold water and dry to obtain the final product. Step6->End

Sources

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxylic acids are foundational scaffolds in modern drug discovery and materials science, prized for their metabolic stability and versatile biological activity.[1] However, their synthesis and subsequent purification are frequently hampered by challenges such as the formation of hard-to-separate regioisomers, persistent impurities, and difficult crystallization behavior.[2][3][4]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to address the specific issues encountered during the purification of these valuable compounds. The methodologies described herein are grounded in established chemical principles to ensure both scientific integrity and practical success.

Troubleshooting Guide & FAQs

Category 1: Crystallization & Solubility Issues
Question 1: My pyrazole carboxylic acid "oiled out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is a common problem with low-melting point solids or when the solution is supersaturated.

Causality:

  • High Solute Concentration: The solution is too concentrated, causing the compound to crash out of solution rapidly upon cooling.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures, or the boiling point of the solvent is higher than the melting point of your compound.

  • Presence of Impurities: Impurities can depress the melting point of the eutectic mixture, making it more prone to oiling out.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add more of the primary solvent (10-20% additional volume) to dilute the solution.[6] Slow cooling is crucial for forming high-quality crystals.[5][7]

  • Lower the Crystallization Temperature: If your compound has a low melting point, try cooling the solution very slowly to a temperature well below its melting point. An insulated container can promote gradual cooling.[5]

  • Change the Solvent System:

    • If a single solvent was used, switch to a solvent pair.[5] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

    • Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[5][8]

  • Scratching and Seeding:

    • Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • If available, add a "seed crystal" (a tiny speck of the pure compound) to the cooled solution to initiate crystallization.[6]

Validation: Successful troubleshooting will result in the formation of a solid crystalline precipitate instead of a liquid oil upon cooling. The resulting crystals should be collected by vacuum filtration and washed with a small amount of cold solvent.

Question 2: My compound won't crystallize from solution, even after cooling in an ice bath. What are the next steps?

Answer:

Failure to crystallize typically indicates that the solution is not supersaturated, meaning the compound's concentration is below its solubility limit at that temperature.

Causality:

  • Excess Solvent: Too much solvent was used initially, preventing the solution from becoming saturated upon cooling.[6]

  • High Purity & Lack of Nucleation Sites: Sometimes, very pure compounds are slow to crystallize without a nucleation point.

  • Unsuitable Solvent: The chosen solvent may be too effective, keeping the compound soluble even at low temperatures.

Troubleshooting Protocol:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) and then attempt to cool it again.[6]

  • Induce Nucleation: Use the scratching or seed crystal techniques described in the previous question.[6]

  • Utilize a Solvent Pair: If you are using a single solvent, try introducing a "poor" solvent to decrease the overall solubility. Add the poor solvent dropwise to the room-temperature solution until persistent cloudiness appears, then add a drop or two of the "good" solvent to re-clarify before cooling.

  • Re-evaluate Solvent Choice: Test the solubility of your crude material in a variety of solvents on a small scale to find a more suitable system where the compound is soluble when hot but sparingly soluble when cold.[9]

  • Final Recovery: If all else fails, the solvent can be removed under reduced pressure (rotary evaporation) to recover the solid material. You can then attempt recrystallization with a completely different solvent system.[6]

Category 2: Chromatographic Purification Problems
Question 3: I'm trying to separate pyrazole carboxylic acid regioisomers using silica gel column chromatography, but they are co-eluting. How can I improve the separation?

Answer:

Separating regioisomers is a classic challenge because they often have very similar polarities, leading to poor resolution on standard silica gel.[2][3][10] Success depends on maximizing the subtle differences in their interaction with the stationary phase.

Causality:

  • Similar Polarity: The primary cause is the minimal difference in the overall polarity and shape of the isomeric molecules.

  • Inappropriate Mobile Phase: The chosen eluent system may not have the right polarity to effectively differentiate between the isomers. If the solvent is too polar, both isomers will elute quickly with little separation. If it's not polar enough, they may not move at all.

Troubleshooting Protocol:

  • Optimize the Mobile Phase with TLC: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC).

    • Start with a common mixture like ethyl acetate/hexane.[11]

    • Aim for a retention factor (Rf) of around 0.2-0.3 for the lower-spot isomer to ensure good separation on the column.

    • If the spots are not separating, try adding a small amount of a third solvent. For acidic compounds, adding a trace amount of acetic acid or formic acid to the mobile phase can improve peak shape and sometimes enhance separation by ensuring the carboxylic acid is fully protonated.

  • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a very shallow gradient. For example, start with 10% ethyl acetate in hexane and slowly increase to 20% over many column volumes. This can help resolve closely eluting compounds.

  • Dry Loading: Avoid dissolving your sample in a strong solvent and loading it directly onto the column. This can disrupt the packing and lead to band broadening. Instead, use the "dry loading" method: dissolve your crude mixture in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[10]

  • Consider Alternative Stationary Phases: If silica gel fails, consider other options:

    • Reverse-Phase Chromatography (C18): In this technique, the stationary phase is nonpolar (C18 silica) and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[10] Isomers may interact differently with the nonpolar phase, enabling separation. HPLC is often required for this method.[10]

    • Fluorinated Solvents in Synthesis: Prevention can be the best cure. Some studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the reaction solvent can dramatically increase the regioselectivity of the initial pyrazole synthesis, reducing the amount of the undesired isomer formed.[4]

Validation: Monitor the fractions collected from the column by TLC. Combine the fractions that contain only a single, pure spot. Confirm the identity and purity of the isolated isomers using NMR spectroscopy and mass spectrometry.[3]

Workflow for Optimizing Isomer Separation

Caption: Initial strategy selection for pyrazole carboxylic acid purification.

Data & Reference Tables
Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)Characteristics & Typical UseCommon Co-Solvent
Ethanol 78Good general-purpose solvent for moderately polar compounds. Often dissolves pyrazoles well when hot.Water
Ethyl Acetate 77Effective for compounds of intermediate polarity. Less polar than ethanol.Hexane/Heptane
Acetone 56A strong, polar aprotic solvent. Good for dissolving many organics. Its volatility can be a challenge.Water, Hexane
Toluene 111Good for less polar compounds. High boiling point allows for dissolution of higher-melting solids.Hexane/Petroleum Ether
Water 100Only suitable for pyrazole carboxylic acids with high polarity or those that form stable salts.Ethanol, Acetone
Hexane/Heptane 69 / 98Nonpolar solvents. Primarily used as the "poor" solvent in a solvent pair system to induce precipitation.Ethyl Acetate, Acetone

This table provides general guidance. Optimal solvent selection requires small-scale experimental testing. [8][9]

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta.[Link]

  • Acid–base extraction. Wikipedia.[Link]

  • Acid-Base Extraction. University of California, Davis.[Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH).[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal Of Novel Research And Development.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[Link]

  • General procedures for the purification of Carboxylic acids. LookChem.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information.[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH).[Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow.[Link]

  • Method for purifying pyrazoles.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.[Link]

  • Guide for crystallization. University of Bern.[Link]

  • How to separate these regioisomers? Reddit.[Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.[Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. American Chemical Society.[Link]

  • Tips & Tricks: Recrystallization. University of Rochester.[Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.[Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]

  • Analytical Methods for Organic Acids. Shimadzu.[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.[Link]

  • Pyrazole - Solubility of Things. Solubility of Things.[Link]

  • Chromatographic separation and identification of organic acids. Analytical Chemistry.[Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas.[Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.[Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.[Link]

  • Analysis of Organic Acids in Aqueous Samples. Agilent.[Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. National Institutes of Health (NIH).[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.[Link]

  • Pyrazole-4-carboxylic acid. PubChem.[Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the synthesis of pyrazoles. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of pyrazole synthesis and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses specific issues you may encounter during your pyrazole synthesis experiments. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Issue 1: Consistently Low or No Yield of the Desired Pyrazole

A low yield is one of the most common frustrations in pyrazole synthesis. The root cause can range from suboptimal reaction conditions to issues with starting materials.[5]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.

      • Increase Reaction Time: If starting materials are still present, extend the reaction time.

      • Increase Temperature: Many pyrazole syntheses, particularly condensation reactions like the Knorr synthesis, require heating.[5] Consider refluxing the reaction mixture. For thermally sensitive substrates, a moderate increase in temperature should be attempted first.

      • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6][7][8][9]

  • Suboptimal Catalyst Choice or Loading: The type and amount of catalyst are crucial. For Knorr and similar syntheses, an acid catalyst is often required to facilitate the initial condensation.[5][10]

    • Troubleshooting Steps:

      • Catalyst Screening: If using a generic acid catalyst like acetic acid, consider screening other protic acids (e.g., H₂SO₄, HCl) or Lewis acids.

      • Optimize Catalyst Loading: The amount of catalyst can be critical. Start with a catalytic amount and incrementally increase it while monitoring the reaction progress.

      • Consider "Green" Catalysts: For more environmentally friendly approaches, catalysts like ammonium chloride or nano-ZnO have been shown to be effective.[11]

  • Poor Starting Material Quality: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower yields.

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of your starting materials using techniques like NMR or GC-MS.

      • Purify Starting Materials: If impurities are detected, purify the starting materials by distillation, recrystallization, or column chromatography before use.[12]

  • Incorrect Solvent: The solvent plays a significant role in reaction rate and yield.[13]

    • Troubleshooting Steps:

      • Solvent Selection: While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or DMAc can sometimes give superior results, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[13][14]

      • Solvent-Free Conditions: Consider running the reaction under solvent-free conditions, which can be more environmentally friendly and sometimes lead to faster reactions and higher yields.[15]

Issue 2: Formation of Multiple Products, Including Regioisomers

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[16][17]

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple spots are observed on TLC that are difficult to separate.

Potential Causes & Solutions:

  • Lack of Regiocontrol in the Reaction: The nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound.

    • Troubleshooting Steps:

      • Modify Reaction Conditions: Regioselectivity can be influenced by solvent, temperature, and pH. Systematically vary these parameters to favor the formation of the desired isomer.

      • pH Control: The pH of the reaction medium can have a significant impact on regioselectivity. In the Knorr synthesis, acidic conditions are generally favored.[10][18]

      • Steric Hindrance: Consider the steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. The reaction will likely favor the less sterically hindered product.

      • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, which can enhance regioselectivity.[1][2][4][19]

Issue 3: Difficulty in Purifying the Pyrazole Product

Purification can be challenging due to the properties of the pyrazole product or the presence of persistent impurities.

Potential Causes & Solutions:

  • Poor Solubility: The pyrazole product may have low solubility in common organic solvents, making purification by chromatography or recrystallization difficult.[20]

    • Troubleshooting Steps:

      • Solvent Screening for Recrystallization: Test a wide range of solvents and solvent mixtures to find a suitable system for recrystallization. A good recrystallization solvent will dissolve the compound when hot but not when cold.

      • Salt Formation: If your pyrazole has a basic nitrogen, consider forming a salt (e.g., with HCl) to improve its solubility in polar solvents for purification, followed by neutralization to recover the free base.[21][22]

      • Column Chromatography with Modifiers: If using silica gel chromatography, low solubility can be a challenge for loading. You can dissolve the crude product in a strong solvent like DMF or DMSO and adsorb it onto a small amount of silica gel before loading it onto the column.[20]

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive pyrazole derivatives.[23]

    • Troubleshooting Steps:

      • Deactivate Silica Gel: Add a small amount of a base, like triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.[23][24]

      • Use an Alternative Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica gel for purification.[23][24]

  • Persistent Colored Impurities: Yellow or red discoloration is often due to side reactions of the hydrazine starting material.[16][25]

    • Troubleshooting Steps:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter through celite to remove the carbon and adsorbed impurities.

      • Washing: Thoroughly wash the crude product with a suitable solvent to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The Knorr pyrazole synthesis and its variations are among the most widely used methods. This typically involves the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine.[16][26]

Q2: How can I improve the "greenness" of my pyrazole synthesis?

A2: Several green chemistry approaches can be adopted:

  • Microwave-Assisted Synthesis: Reduces reaction times and energy consumption.[7][8]

  • Ultrasonic Irradiation: Can accelerate reaction rates.[13]

  • Solvent-Free Reactions: Eliminates the need for potentially harmful organic solvents.

  • Use of Greener Solvents: Consider using more environmentally benign solvents like ethanol or water.

  • Catalyst Choice: Employing reusable or non-toxic catalysts can improve the environmental profile of the synthesis.[11]

Q3: My reaction involves a β-ketoester. Which carbonyl group will the hydrazine preferentially attack?

A3: In the reaction of a hydrazine with a β-ketoester, the initial condensation typically occurs at the more electrophilic ketone carbonyl rather than the ester carbonyl.[26]

Q4: Can I use flow chemistry for pyrazole synthesis?

A4: Yes, flow chemistry is an excellent technique for pyrazole synthesis. It offers enhanced control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and better scalability and safety profiles compared to traditional batch methods.[1][2][4][19]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a simple pyrazole. Optimization will be required based on the specific substrates used.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound and ethanol.

  • Add the hydrazine hydrate dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

MethodTemperatureTimeYieldKey Advantages
Conventional HeatingRefluxHours to DaysVariableSimple setup
Microwave-Assisted100-150 °CMinutesOften >80%Rapid, high yields, energy efficient[7][8]
Flow ChemistryVariableSeconds to MinutesHighExcellent control, scalable, safe[1][4]
Solvent-FreeVariableMinutes to HoursGood to ExcellentEnvironmentally friendly, reduced waste

Visualizations

Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Consider microwave irradiation incomplete->optimize_conditions No check_catalyst Is the catalyst optimal? incomplete->check_catalyst Yes end Improved Yield optimize_conditions->end catalyst_issue Suboptimal Catalyst check_catalyst->catalyst_issue optimize_catalyst Optimize Catalyst: - Screen different acids/bases - Adjust catalyst loading catalyst_issue->optimize_catalyst No check_sm Are starting materials pure? catalyst_issue->check_sm Yes optimize_catalyst->end sm_issue Impure Starting Materials check_sm->sm_issue purify_sm Purify Starting Materials sm_issue->purify_sm No check_solvent Is the solvent appropriate? sm_issue->check_solvent Yes purify_sm->end solvent_issue Inappropriate Solvent check_solvent->solvent_issue optimize_solvent Optimize Solvent: - Screen different solvents - Consider solvent-free conditions solvent_issue->optimize_solvent No solvent_issue->end Yes optimize_solvent->end

Caption: Troubleshooting flowchart for addressing low yields in pyrazole synthesis.

Key Steps in Knorr Pyrazole Synthesis

KnorrSynthesis start_materials 1,3-Dicarbonyl + Hydrazine condensation Condensation (Acid Catalyzed) start_materials->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: Simplified workflow for the Knorr pyrazole synthesis.

References

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. OUCI. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]

  • Hassani, Z., & Islami, M. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-528. [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Sustainability & Circularity NOW. Who we serve. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Knorr Pyrazole Synthesis advice : r/Chempros. Reddit. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • 21 questions with answers in PYRAZOLES. Science topic. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting for common side reactions encountered during the synthesis of pyrazoles. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a mixture of products that are difficult to separate. What is the most likely cause?

The most common issue, particularly in the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers . These are structural isomers that differ only in the position of substituents on the pyrazole ring. The formation of a specific regioisomer is critical as different isomers can exhibit vastly different biological activities and physicochemical properties.[1]

Q2: What are the primary side products I should be aware of besides regioisomers?

Beyond regioisomers, other common side products include:

  • Pyrazolines: These are partially saturated precursors to pyrazoles. Their presence usually indicates incomplete reaction or oxidation.[2][3]

  • Hydrazones: These are intermediates formed from the reaction of a carbonyl group with hydrazine. Incomplete cyclization can lead to their presence in the final product.[4]

  • Michael Adducts: When using α,β-unsaturated ketones or aldehydes as starting materials, the conjugate (Michael) addition of hydrazine can sometimes compete with or precede the desired cyclization, leading to open-chain byproducts.

  • Di-addition Products: It is possible for two molecules of hydrazine to react with a single 1,3-dicarbonyl molecule, or for one hydrazine molecule to react with two dicarbonyl molecules, leading to more complex impurities.

  • Hydrazine Decomposition Products: Hydrazine and its derivatives can be unstable and decompose, especially in the presence of air or certain metals, leading to colored impurities and a decrease in yield.

Q3: How can I monitor the progress of my pyrazole synthesis and identify side products?

Effective reaction monitoring is crucial. The most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to qualitatively track the consumption of starting materials and the formation of the product and any major byproducts.[5][6] Different visualization techniques can be employed, such as UV light for aromatic compounds, or staining with agents like iodine or permanganate for other functional groups.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both qualitative and quantitative analysis of your reaction mixture, and is particularly useful for separating and quantifying regioisomers.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the desired pyrazole and any isolated side products. 2D NMR techniques like NOESY can be particularly helpful in unambiguously determining the regiochemistry of isomers.[5][13][14][15]

  • Mass Spectrometry (MS): Coupled with GC or LC, mass spectrometry is essential for identifying the molecular weights of your products and byproducts, providing crucial clues to their identities.[5]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

Issue 1: Formation of Regioisomers

Symptoms: You observe two or more spots on TLC with similar Rf values, or multiple peaks in your HPLC or GC chromatogram that correspond to the expected mass of the pyrazole product. NMR analysis of the crude product shows duplicate sets of signals.

Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons. This leads to two distinct intermediate pathways and, ultimately, a mixture of two regioisomeric pyrazoles.[1][16]

Visualizing the Competing Pathways:

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting and Control Strategies:

The regiochemical outcome is a delicate balance of steric, electronic, and reaction condition factors.[1]

FactorInfluence on RegioselectivityTroubleshooting Action
Steric Hindrance The hydrazine will preferentially attack the less sterically hindered carbonyl group.[1]If possible, choose a 1,3-dicarbonyl with a significant size difference between the substituents flanking the carbonyls.
Electronic Effects Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1]Introduce an electron-withdrawing group near the desired carbonyl for attack.
Reaction pH The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the initial site of attack.[1]Systematically screen different pH conditions. For instance, in some cases, acidic conditions may favor one isomer while basic conditions favor the other.
Solvent Choice The polarity and hydrogen-bonding ability of the solvent can significantly impact the regioisomeric ratio.[1]Experiment with a range of solvents. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some cases.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Setup: Prepare multiple small-scale reactions in parallel, each with a different solvent (e.g., ethanol, acetic acid, toluene, TFE).

  • Reaction: To each vial containing the 1,3-dicarbonyl in the chosen solvent, add the substituted hydrazine. Stir at a constant temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by HPLC or GC-MS to determine the ratio of the two regioisomers.

  • Analysis: Identify the solvent that provides the highest ratio of the desired regioisomer. Further optimization of temperature and catalyst can be performed using this solvent system.

Issue 2: Presence of Pyrazoline Impurities

Symptoms: You observe a byproduct with a mass that is two units higher (M+2) than your expected pyrazole product. NMR analysis may show signals corresponding to sp³-hybridized carbons and protons in the pyrazole ring system.

Causality: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds or in some cases from 1,3-dicarbonyls proceeds through a pyrazoline intermediate. The final step is an oxidation (or elimination of water) to form the aromatic pyrazole ring. If this oxidation is incomplete, the pyrazoline will remain as a significant impurity.[2][3]

Visualizing the Pyrazoline to Pyrazole Conversion:

Pyrazoline_Oxidation Starting Materials Starting Materials Pyrazoline Intermediate Pyrazoline Intermediate Starting Materials->Pyrazoline Intermediate Cyclization Desired Pyrazole Desired Pyrazole Pyrazoline Intermediate->Desired Pyrazole Oxidation/ Dehydration Pyrazoline Impurity Pyrazoline Impurity Pyrazoline Intermediate->Pyrazoline Impurity Incomplete Oxidation

Caption: Formation of pyrazoline as an intermediate and impurity.

Troubleshooting and Control Strategies:

StrategyRationaleExperimental Action
Introduce an Oxidizing Agent To drive the conversion of the pyrazoline to the pyrazole.Common oxidizing agents include air (oxygen), iodine, or bromine. The reaction can be run open to the atmosphere or with an explicit addition of an oxidant.
Increase Reaction Temperature/Time To provide the necessary energy for the final aromatization step.Monitor the reaction at a higher temperature or for a longer duration by TLC or HPLC to ensure the disappearance of the pyrazoline intermediate.
Choice of Hydrazine Reagent Some hydrazine derivatives, like tosylhydrazones, can facilitate the elimination step.Consider using a tosylhydrazine derivative if applicable to your synthesis.

Issue 3: Formation of Colored Impurities and Low Yields

Symptoms: Your crude product is highly colored (yellow, orange, or brown), and the overall yield is lower than expected.

Causality: This is often due to the decomposition of the hydrazine starting material. Hydrazines can be sensitive to air and light and can undergo oxidation or self-condensation reactions.[17] The quality of the hydrazine used is paramount for a clean and high-yielding reaction.

Troubleshooting and Control Strategies:

StrategyRationaleExperimental Action
Use High-Purity Hydrazine Impurities in the hydrazine can catalyze decomposition.Use freshly opened bottles of high-purity hydrazine or hydrazine salts (which are often more stable).
Inert Atmosphere To prevent air oxidation of the hydrazine.Run the reaction under an inert atmosphere of nitrogen or argon.
Control Temperature Exothermic reactions can lead to localized heating and decomposition.Add the hydrazine slowly to the reaction mixture, potentially with external cooling.
Purification To remove colored impurities from the final product.Acid-base extraction can be effective, as the basic pyrazole can be extracted into an aqueous acid phase, leaving non-basic impurities behind. Recrystallization or treatment with activated charcoal can also be beneficial.[17]

References

  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from The Royal Society of Chemistry website.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Wsu. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
  • ResearchGate. (2008, October 4). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition.
  • PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • [Link]. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link].

  • Wikipedia. (n.d.). Hydrazone.
  • Benchchem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
  • Benchchem. (n.d.). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Wsu. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.

Sources

Technical Support Center: Photostability of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues of this compound when exposed to UV light. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development processes.

Introduction: Understanding the Photochemical Profile

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyrazole core, a phenolic group, and a carboxylic acid moiety, gives it unique chemical properties. However, the presence of chromophores, specifically the hydroxyphenyl group, makes the molecule susceptible to degradation upon exposure to ultraviolet (UV) radiation. This guide will provide a comprehensive overview of the potential stability issues and practical solutions for handling this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to UV light?

A1: The photosensitivity of this molecule is primarily attributed to its electronic structure, which allows for the absorption of UV radiation. The hydroxyphenyl and pyrazole ring systems contain π-electrons that can be excited to higher energy states by UV light.[1][2] This excitation can initiate a cascade of photochemical reactions, leading to the degradation of the molecule. The phenolic hydroxyl group and the carboxylic acid group are particularly susceptible to photo-induced reactions.[3][4][5]

Q2: What are the likely degradation pathways for this compound under UV exposure?

A2: While specific experimental data for this exact molecule is limited, based on the known photochemistry of its functional groups, we can anticipate two primary degradation pathways:

  • Photodecarboxylation: The carboxylic acid group on the pyrazole ring can be lost as carbon dioxide upon UV irradiation, leading to the formation of a pyrazole-phenyl derivative. This is a common reaction for aromatic carboxylic acids.[5][6][7]

  • Photo-oxidation of the Phenolic Moiety: The hydroxyphenyl group is prone to oxidation, which can be initiated by UV light. This can lead to the formation of phenoxyl radicals, which are highly reactive and can lead to the formation of quinone-like structures or even ring-opening products.[3][4][8]

Q3: How can I visually detect if my sample has degraded?

A3: Photodegradation often leads to a change in the physical appearance of the compound. A color change, typically a yellowing or browning of a solid sample or solution, is a common indicator of degradation. This is often due to the formation of highly conjugated degradation products. However, significant degradation can occur before any visible change is apparent, necessitating analytical confirmation.

Q4: What are the best practices for storing and handling this compound to minimize photodegradation?

A4: To minimize photodegradation, it is crucial to protect the compound from light at all stages of handling and storage.

  • Storage: Store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to block UV and visible light.[1]

  • Handling: Conduct all experimental manipulations in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use yellow or red safety lighting if the compound is extremely sensitive.

  • In-process Protection: During experiments, if solutions must be exposed to light, use amber glassware or cover transparent containers with opaque materials.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC). Photodegradation of the analyte in solution during sample preparation or analysis.1. Prepare samples under subdued light. 2. Use amber autosampler vials. 3. Minimize the time between sample preparation and analysis. 4. Include a "dark control" sample that has been prepared and handled identically but protected from light to compare results.[1]
Appearance of unexpected peaks in chromatograms or spectra. Formation of photodegradation products.1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Conduct a forced degradation study (see protocol below) to intentionally generate and identify degradation products.[9][10] 3. Review your handling procedures to identify and eliminate sources of light exposure.
Loss of biological activity or desired chemical reactivity. Degradation of the parent compound, leading to a lower effective concentration.1. Quantify the purity of your sample before use with a stability-indicating analytical method (e.g., HPLC-UV). 2. Implement stringent light-protection measures for all future experiments.
Precipitation or cloudiness in a previously clear solution. Formation of insoluble degradation products.1. Attempt to identify the precipitate by isolating and analyzing it. 2. If photodegradation is confirmed, the solution should be discarded and prepared fresh under light-protected conditions.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method, in line with ICH Q1B guidelines.[9][10]

Objective: To evaluate the photosensitivity of this compound and identify major degradation products.

Materials:

  • This compound

  • Solvent (e.g., methanol, acetonitrile, or a buffer relevant to your application)

  • Clear and amber glass vials

  • Photostability chamber with a calibrated light source (providing both UV-A and visible light)

  • HPLC-UV/MS system

  • Aluminum foil

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

    • Prepare three sets of samples in clear glass vials:

      • Exposed Sample: The solution of the compound.

      • Dark Control: The solution of the compound, with the vial completely wrapped in aluminum foil.

      • Solvent Blank: The solvent used to prepare the solutions.

  • Exposure:

    • Place all three vials in the photostability chamber.

    • Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each vial.

    • Analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC with UV and MS detection.

  • Data Interpretation:

    • Compare the chromatograms of the exposed sample, dark control, and solvent blank.

    • A decrease in the peak area of the parent compound in the exposed sample compared to the dark control indicates photodegradation.

    • Identify any new peaks that appear in the chromatogram of the exposed sample. Use the MS data to determine the mass of these potential degradation products.

Protocol 2: Routine Photostability Assessment

Objective: To quickly assess the photostability of a solution under ambient laboratory conditions.

Materials:

  • Solution of this compound

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Amber vial or aluminum foil

Procedure:

  • Initial Measurement:

    • Record the UV-Vis absorption spectrum of the freshly prepared solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Exposure:

    • Divide the solution into two portions. Place one in a clear, sealed container on a lab bench exposed to ambient light. Place the other in an amber vial or a clear vial wrapped in foil as a dark control.

  • Monitoring:

    • At regular intervals (e.g., every hour), take an aliquot from both the exposed and dark control samples and record their UV-Vis spectra.

  • Analysis:

    • Compare the spectra over time. A decrease in absorbance at λmax and/or the appearance of new absorption bands in the exposed sample is indicative of photodegradation. The spectrum of the dark control should remain unchanged.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential photochemical reactions that this compound may undergo.

G cluster_main Potential Photodegradation of this compound cluster_path1 Pathway 1: Photodecarboxylation cluster_path2 Pathway 2: Photo-oxidation parent 3-(2-hydroxyphenyl)-1H- pyrazole-5-carboxylic acid decarboxylated 3-(2-hydroxyphenyl)-1H-pyrazole + CO2 parent->decarboxylated UV Light -CO2 phenoxyl_radical Phenoxyl Radical Intermediate parent->phenoxyl_radical UV Light [O] quinone_like Quinone-type Products phenoxyl_radical->quinone_like Further Oxidation ring_opened Ring-Opened Products phenoxyl_radical->ring_opened Ring Cleavage

Caption: Potential photodegradation pathways.

G cluster_workflow Forced Degradation Study Workflow prep Prepare Solution in Clear & Amber Vials expose Expose to Calibrated UV/Vis Light Source prep->expose analyze Analyze by HPLC-UV/MS at Time Intervals expose->analyze compare Compare Exposed vs. Dark Control analyze->compare identify Identify Degradation Products compare->identify

Caption: Forced degradation study workflow.

References

Sources

Technical Support Center: Troubleshooting the Crystallization of Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the crystallization of organic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining crystalline forms of organic acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why certain techniques work and how to logically troubleshoot your experiments for robust and repeatable results.

Part 1: Troubleshooting Guide - From Oiling Out to Polymorphs

This section addresses the most common and challenging issues encountered during the crystallization of organic acids. Each problem is dissected to its root cause, followed by a series of actionable solutions grounded in chemical principles.

Issue 1: "Oiling Out" - The Formation of a Liquid Phase Instead of Crystals

Question: I'm trying to crystallize my organic acid, but instead of getting a solid, a viscous, oil-like liquid is forming. What is happening and how can I fix it?

Answer: "Oiling out" or liquid-liquid phase separation is a common phenomenon that occurs when the solute's concentration in the solution exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. Instead, the solute separates as a supersaturated liquid phase. Organic acids, particularly those with flexible structures or the presence of functional groups that can form strong intermolecular hydrogen bonds with the solvent, are prone to this behavior.

Causality and Strategic Solutions:

The primary driver of oiling out is a high degree of supersaturation being generated too rapidly, not allowing the molecules the necessary time to orient themselves into a crystal lattice. Our troubleshooting strategy will therefore focus on controlling the rate at which supersaturation is achieved.

Troubleshooting Workflow for Oiling Out:

G cluster_solutions Troubleshooting Steps start Problem: Oiling Out Observed slow_cooling 1. Decrease Cooling Rate start->slow_cooling solvent_choice 2. Re-evaluate Solvent System slow_cooling->solvent_choice If oiling persists concentration 3. Reduce Initial Concentration solvent_choice->concentration If oiling persists seeding 4. Introduce Seed Crystals concentration->seeding If oiling persists success Crystalline Solid Obtained seeding->success

Caption: Troubleshooting workflow for oiling out.

Detailed Solutions:

  • Decrease the Cooling Rate: Rapid cooling is a frequent cause of oiling out. By slowing down the cooling process, you provide the molecules with more time to arrange themselves into an ordered crystal lattice.

    • Protocol: Instead of placing your flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator. For even finer control, use a programmable cooling bath.

  • Re-evaluate Your Solvent System: The choice of solvent is critical. A solvent in which the organic acid is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

    • Expert Insight: If your organic acid is oiling out from a non-polar solvent, consider a slightly more polar solvent or a mixture. Conversely, if you are in a very polar solvent, a less polar co-solvent might be beneficial. The goal is to modulate the solute-solvent interactions to favor crystallization.

  • Reduce the Initial Concentration: Starting with a less concentrated solution can prevent the system from reaching the critical supersaturation level where oiling out occurs.

  • Introduce Seed Crystals: If you have even a tiny amount of crystalline material, introducing it to the supersaturated solution can bypass the difficult nucleation step and promote crystal growth.

    • Protocol for Seeding:

      • Prepare your supersaturated solution.

      • Add a very small amount of finely ground seed crystals.

      • Maintain the solution at a temperature where it is just saturated to allow for slow, controlled growth on the seed crystals.

Issue 2: Formation of Amorphous Solid or "Gunk"

Question: My organic acid is precipitating out of solution, but it's not crystalline. I'm getting a fine powder or a sticky solid. How can I promote the formation of well-defined crystals?

Answer: The formation of an amorphous solid indicates that the molecules are solidifying without arranging themselves into a long-range ordered crystal lattice. This often happens when precipitation is too rapid, trapping solvent molecules and preventing the formation of a stable crystalline structure.

Key Factors and Solutions:

Factor Underlying Cause Recommended Solution
High Supersaturation Rapid cooling or fast anti-solvent addition leads to "crashing out."Decrease the cooling rate; add anti-solvent dropwise with vigorous stirring.
Impurities Impurities can inhibit crystal growth by adsorbing onto crystal faces.Purify the organic acid further (e.g., by flash chromatography or another recrystallization).
Solvent Choice The solvent may be too "good," leading to very high solubility and difficulty in desolvation.Choose a solvent system where the organic acid has moderate solubility.
Viscosity High viscosity can hinder molecular diffusion to the crystal lattice.Use a less viscous solvent or perform the crystallization at a higher temperature.
Issue 3: Polymorphism - Obtaining the "Wrong" Crystal Form

Question: I've successfully crystallized my organic acid, but characterization shows it's not the desired polymorph. How can I control which crystal form I get?

Answer: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility, stability, and bioavailability. Controlling polymorphism is a matter of carefully controlling the crystallization conditions.

Thermodynamic vs. Kinetic Control:

  • Kinetic Polymorph: Often forms first. It is generally less stable but nucleates faster.

  • Thermodynamic Polymorph: The most stable form. It is less soluble and has a lower free energy.

G solution Organic Acid in Solution kinetic Kinetic Polymorph (Less Stable, Forms Faster) solution->kinetic Rapid Cooling / High Supersaturation thermodynamic Thermodynamic Polymorph (Most Stable, Forms Slower) solution->thermodynamic Slow Cooling / Low Supersaturation kinetic->thermodynamic Solvent-Mediated Transformation / Aging

Caption: Kinetic vs. Thermodynamic Polymorph Formation.

Strategies for Polymorph Control:

  • Solvent Selection: The choice of solvent can have a profound impact on which polymorph is obtained. Different solvents can stabilize different conformations of the organic acid in solution, leading to the formation of different polymorphs. A comprehensive solvent screen is often the first step.

  • Temperature Control:

    • To favor the kinetic polymorph: Use rapid cooling.

    • To favor the thermodynamic polymorph: Use slow cooling and maintain the solution at an elevated temperature for an extended period (aging) to allow for the conversion of any kinetic form to the more stable thermodynamic form.

  • Seeding: Seeding with the desired polymorph is the most direct way to ensure its formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solubility profile for a crystallization solvent?

An ideal solvent for the crystallization of an organic acid should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. This allows for a high recovery of the crystalline material upon cooling.

Q2: How does pH affect the crystallization of my organic acid?

The pH of the solution is a critical parameter. For an organic acid to crystallize, it must be in its neutral, protonated state. If the pH of the solution is at or above the pKa of the organic acid, the acid will be deprotonated to its conjugate base (a salt), which is typically much more soluble in polar solvents and will not crystallize. Therefore, ensure the pH of your solution is well below the pKa of your organic acid.

Q3: What is "anti-solvent" crystallization and when should I use it?

Anti-solvent crystallization is a technique where a second solvent (the anti-solvent) in which the organic acid is insoluble is slowly added to a solution of the organic acid in a good solvent. This induces supersaturation and causes the compound to crystallize. This method is particularly useful for compounds that are highly soluble in most common solvents, making cooling crystallization difficult.

Protocol for Anti-Solvent Crystallization:

  • Dissolve your organic acid in a minimum amount of a "good" solvent.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add the "anti-solvent" dropwise with constant, vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).

  • If desired, add a small amount of the "good" solvent back to the solution until it becomes clear again, and then allow the solution to stand undisturbed for slow crystal growth.

References

  • Crystallization. Wikipedia. [Link]

  • Polymorphism (materials science). Wikipedia. [Link]

Technical Support Center: Enhancing the Solubility of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges associated with the solubility of pyrazole carboxylic acids. Our focus is on delivering practical, field-tested insights grounded in scientific principles to accelerate your research and development efforts.

Introduction: The Solubility Challenge

Pyrazole carboxylic acids are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2][3] However, their often-limited aqueous solubility can present significant hurdles in experimental assays, formulation development, and ultimately, bioavailability. This guide is designed to provide a systematic approach to overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of pyrazole carboxylic acids.

Q1: Why is my pyrazole carboxylic acid poorly soluble in aqueous solutions?

A: The limited water solubility of many pyrazole derivatives, including their carboxylic acid forms, is often due to the non-polar character of the pyrazole ring system.[4] While the carboxylic acid group provides some polarity, the overall solubility is a balance between the polar functional groups and the non-polar hydrocarbon portions of the molecule. The crystal lattice energy of the solid-state compound also plays a crucial role; a highly stable crystal structure will resist dissolution.

Q2: What are the primary factors I should consider to improve solubility?

A: The key factors to consider are pH, the use of co-solvents, and the possibility of salt formation. For more significant enhancements, advanced techniques such as the formation of amorphous solid dispersions or a prodrug strategy can be explored. The choice of method depends on the specific properties of your compound and the requirements of your experiment or final application.[5]

Q3: In which organic solvents are pyrazole derivatives typically soluble?

A: Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents. Common choices include ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM).[4][6] The choice of organic solvent will depend on the specific pyrazole carboxylic acid and the intended application.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility issues.

Guide 1: pH Adjustment for Solubility Enhancement

The ionization of the carboxylic acid group is a primary driver of aqueous solubility. By adjusting the pH of the solution, you can convert the less soluble neutral form into a more soluble carboxylate salt.[7]

Causality: The deprotonation of the carboxylic acid group (R-COOH) to its carboxylate form (R-COO⁻) at a pH above its pKa introduces a negative charge. This charged species can then form more favorable ion-dipole interactions with polar water molecules, leading to a significant increase in aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Compound Addition: Add an excess of the solid pyrazole carboxylic acid to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) as a function of pH to determine the pH at which maximum solubility is achieved.

Expected Outcome & Interpretation:

You should observe a significant increase in solubility as the pH of the solution rises above the pKa of the carboxylic acid. This data is critical for preparing stock solutions and formulating aqueous-based assays.

pHExpected SolubilityPredominant Species
< pKaLowR-COOH (Neutral)
= pKaModerate50% R-COOH, 50% R-COO⁻
> pKaHighR-COO⁻ (Anionic)

Visualization of pH Effect on Solubility

cluster_low_pH Low pH (< pKa) cluster_high_pH High pH (> pKa) Low_Solubility Low Solubility Neutral_Form R-COOH (Predominantly Neutral) Neutral_Form->Low_Solubility Anionic_Form R-COO⁻ (Predominantly Anionic) Neutral_Form->Anionic_Form Deprotonation (Addition of Base) High_Solubility High Solubility Anionic_Form->Neutral_Form Protonation (Addition of Acid) Anionic_Form->High_Solubility

Caption: Relationship between pH, ionization state, and solubility of a pyrazole carboxylic acid.

Guide 2: Co-Solvent Systems for Enhanced Solubility

When pH adjustment is not feasible or insufficient, the use of water-miscible organic co-solvents can be an effective strategy.[6][8]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity in the solvent for the non-polar portions of the solute molecule. This makes the solvation of the pyrazole carboxylic acid more favorable.

Experimental Protocol: Co-Solvent Screening

  • Co-solvent Selection: Choose a panel of water-miscible organic solvents with varying polarities (e.g., ethanol, DMSO, PEG 400, propylene glycol).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Measurement: Determine the solubility of your pyrazole carboxylic acid in each co-solvent mixture using the equilibration and quantification method described in Guide 1.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation: Example Co-Solvent Screening Results

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None051x
Ethanol205010x
DMSO2012024x
PEG 4002015030x

Note: The optimal co-solvent and its concentration will be compound-specific. It is also crucial to consider the compatibility of the co-solvent with downstream applications (e.g., cell-based assays).

Visualization of Co-Solvent Screening Workflow

Start Select Co-solvents (e.g., Ethanol, DMSO, PEG 400) Prepare_Mixtures Prepare Aqueous Mixtures (5%, 10%, 20%... v/v) Start->Prepare_Mixtures Measure_Solubility Measure Solubility in Each Mixture Prepare_Mixtures->Measure_Solubility Analyze_Data Plot Solubility vs. Concentration Measure_Solubility->Analyze_Data Select_Optimal Select Optimal Co-solvent System Analyze_Data->Select_Optimal

Caption: Workflow for systematic co-solvent screening to enhance solubility.

Guide 3: Advanced Strategies for Significant Solubility Enhancement

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in an amorphous polymer matrix.[9][10] The amorphous form of the drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and dissolution rates.[10] Hot-melt extrusion is a common method for preparing ASDs.[11]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12][] For carboxylic acids, esterification to create more soluble prodrugs is a common strategy.[] This approach can significantly improve aqueous solubility by introducing polar functional groups.[14]

Concluding Remarks

Improving the solubility of pyrazole carboxylic acids is a multifactorial challenge that often requires a systematic and tailored approach. By understanding the underlying chemical principles and applying the troubleshooting guides provided, researchers can effectively overcome these obstacles. Always consider the final application when selecting a solubility enhancement strategy to ensure compatibility and relevance.

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Solubility of Things. (n.d.). Pyrazole.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. International Scholarly Research Notices, 2012, 195727.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
  • Al-Gousous, J., Langridge, T. D., & Sun, C. C. (2020). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Pharmaceutics, 12(9), 835.
  • Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2008). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 20(5), 3467.
  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • PubChem. (n.d.). CID 66846971 | C8H8N4O4.
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid.
  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Patel, T., & Patel, L. (2011). Solubility enhancement of a poorly water soluble drug by forming solid dispersions using mechanochemical activation.
  • Yano, H., & Kobayashi, M. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & medicinal chemistry letters, 27(10), 2065-2072.
  • ResearchGate. (n.d.). Improvement of drug solubility using solid dispersion.
  • BOC Sciences. (2023). Prodrug Activation Strategies.
  • Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37).
  • Seppic. (n.d.). Solubility enhancement with amorphous solid dispersions.
  • Karaman, R. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceuticals, 12(4), 159.
  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. sites@rutgers.
  • Jurnal Universitas Padjadjaran. (n.d.). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S.
  • Journal of the American Chemical Society. (n.d.). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Organic Pharmaceutical Chemistry. (n.d.). Prodrugs.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical field experience to ensure a safe, efficient, and reproducible manufacturing process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis. The typical synthetic route involves an initial Claisen condensation to form a β-ketoester intermediate, followed by cyclization with a hydrazine source.

Diagram: General Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_process Reaction Stages cluster_end Purification & Final Product SM1 2'-Hydroxyacetophenone Claisen Stage 1: Claisen Condensation (Formation of 1,3-Dicarbonyl Intermediate) SM1->Claisen SM2 Diethyl Oxalate SM2->Claisen SM3 Hydrazine Hydrate Cyclization Stage 2: Cyclization (Pyrazole Ring Formation) SM3->Cyclization Claisen->Cyclization Hydrolysis Stage 3: Saponification (If ester is used) Cyclization->Hydrolysis if necessary Workup Aqueous Work-up (pH Adjustment) Cyclization->Workup Hydrolysis->Workup Purification Recrystallization Workup->Purification QC Final Product QC (HPLC, NMR, MS) Purification->QC

Caption: High-level overview of the synthetic process.

Q1: During the Stage 1 Claisen condensation, my yields of the 1,3-dicarbonyl intermediate are consistently low (<50%) on a larger scale. What are the likely causes and solutions?

A1: Low yields in a scale-up of a Claisen condensation are common and typically trace back to three factors: base selection, temperature control, and side reactions.

  • Causality - Base & Enolate Formation: The Claisen condensation requires the formation of an enolate from 2'-hydroxyacetophenone.[1] On a larger scale, inefficient mixing or an insufficiently strong base can lead to incomplete enolate formation. Furthermore, the acidic phenolic proton can consume a full equivalent of the base if a non-specific base like sodium ethoxide is used without careful consideration.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: Consider using sodium hydride (NaH) in an anhydrous solvent like THF. NaH is non-nucleophilic and will irreversibly deprotonate the α-carbon, driving the reaction forward. It will also deprotonate the phenol, so ensure at least two equivalents of base are used.

      • Optimize Addition Profile: Add the ketone slowly to a slurry of the base at a controlled temperature (e.g., 0-5 °C) to ensure complete enolate formation before adding the diethyl oxalate. This minimizes self-condensation side reactions.

      • Monitor Reaction Completion: Use TLC or HPLC to monitor the disappearance of the starting ketone. Do not proceed to quench until the reaction is complete.

  • Causality - Driving Equilibrium: The final step of the Claisen mechanism is the deprotonation of the β-ketoester product, which is more acidic than the starting alcohol byproduct (ethanol).[2] This step is crucial to drive the reaction to completion. If the base is consumed prematurely or is not strong enough, the equilibrium will not favor the product.

    • Troubleshooting Steps:

      • Ensure Stoichiometric Base: A full equivalent of base is consumed in the reaction and is not catalytic.[1] On scale-up, ensure accurate weighing and charging of the base.

      • Post-Reaction Stir Time: Allow for a sufficient stir time after all reagents have been added to ensure the equilibrium is fully established.

Q2: The cyclization reaction with hydrazine hydrate (Stage 2) is highly exothermic and difficult to control in our 50L reactor. We've observed a rapid temperature spike and pressure increase. How can we manage this safely?

A2: This is a critical safety issue. Hydrazine reactions are notoriously exothermic and can lead to thermal runaway if not properly managed.[3][4] The decreasing surface-area-to-volume ratio in larger reactors makes passive heat dissipation inefficient.[5]

  • Causality - Heat of Reaction: The condensation of hydrazine with the two carbonyl groups of the intermediate is a highly favorable and exothermic process. A rapid addition rate on a large scale generates heat faster than the reactor's cooling system can remove it.

  • Troubleshooting & Safety Protocol:

    • Reverse Addition: Instead of adding hydrazine to the diketone, consider adding the solution of the diketone intermediate slowly to a solution of hydrazine hydrate. This keeps the hydrazine in excess only locally and at the point of addition, allowing for better control.

    • Controlled Addition Rate: Use a dosing pump to add the reagent at a slow, controlled rate. The addition should be linked to the internal reaction temperature. Set a maximum temperature limit (e.g., T_max = 40 °C), and program the pump to stop if this temperature is exceeded and restart only after it cools.

    • Use Dilute Hydrazine: Using a more dilute solution of hydrazine hydrate in the reaction solvent increases the thermal mass of the system, helping to absorb the heat generated.[6] While this increases solvent volume, it significantly enhances safety.

    • Ensure Adequate Cooling: Verify that the reactor's cooling jacket is functioning optimally. For highly exothermic reactions, secondary cooling (e.g., internal cooling coils) may be necessary.

    • Perform a Risk Assessment: Before scaling up, always perform a thorough risk assessment. Review the Safety Data Sheet (SDS) for hydrazine, which highlights its toxicity and potential for explosive decomposition.[7][8][9][10] Never perform a scale-up of an unfamiliar or hazardous reaction without prior safety reviews.[8]

Q3: We are observing a significant impurity in our final product, which we suspect is a regioisomer. How can we improve the regioselectivity of the cyclization?

A3: Formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles.[4] The reaction of hydrazine with your unsymmetrical 1,3-dicarbonyl intermediate can theoretically result in either the desired 5-carboxylic acid or the undesired 3-carboxylic acid isomer. Selectivity is governed by the relative electrophilicity of the two carbonyl carbons and is highly sensitive to reaction conditions.

  • Causality - Reaction Mechanism: Hydrazine can initially attack either carbonyl. The subsequent cyclization and dehydration lead to the pyrazole ring.[11] The pathway is often directed by pH.

    • Under acidic conditions: The enol form is favored. The initial attack often occurs at the more reactive (less sterically hindered or more electron-deficient) carbonyl. A catalytic amount of acid is common in these cyclizations.[12]

    • Under neutral/basic conditions: The reaction may proceed through different intermediates, potentially altering the selectivity.

  • Troubleshooting Steps:

    • pH Control: This is the most critical parameter. Systematically screen the reaction pH. Often, running the reaction in a buffered system or with a catalytic amount of a mild acid (like acetic acid) can significantly favor one isomer. Start by adding 1-2 equivalents of acetic acid to the hydrazine solution before adding the dicarbonyl compound.

    • Temperature Profiling: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the higher activation energy barrier, which may lead to the more stable, desired product. Try running the reaction at room temperature for a longer period instead of heating.

    • Solvent Screening: The polarity of the solvent can influence which carbonyl group is more susceptible to nucleophilic attack. Screen a range of solvents (e.g., ethanol, isopropanol, toluene, THF) to see how it impacts the isomer ratio.

Diagram: Troubleshooting Low Yield in Cyclization

Troubleshooting_Low_Yield Problem Problem: Low Yield of Final Product Cause1 Potential Cause: Incomplete Reaction Problem->Cause1 Cause2 Potential Cause: Product Loss During Work-up Problem->Cause2 Cause3 Potential Cause: Side Reactions / Degradation Problem->Cause3 Solution1a Solution: Increase reaction time or temperature. Monitor via HPLC/TLC. Cause1->Solution1a Solution1b Solution: Ensure efficient mixing to avoid stratification. Cause1->Solution1b Solution2a Solution: Optimize work-up pH for precipitation. Determine pH of minimum solubility. Cause2->Solution2a Solution2b Solution: Use anti-solvent for precipitation. Screen recrystallization solvents. Cause2->Solution2b Solution3a Solution: Control temperature carefully to prevent degradation (see Q2). Cause3->Solution3a Solution3b Solution: Ensure starting materials are pure. Cause3->Solution3b

Caption: Decision tree for diagnosing low product yield.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling hydrazine hydrate on a large scale?

A1: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6][8] Safe handling is paramount.

  • Personal Protective Equipment (PPE): Always use a full face shield, chemical-resistant gloves (butyl rubber or laminate), and a chemical-resistant apron or suit.[7]

  • Engineering Controls: All manipulations must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system with dedicated exhaust.[10]

  • Spill Management: Have a spill kit ready that includes an absorbent material and a neutralizing agent (e.g., calcium hypochlorite solution, used with extreme caution and proper procedure).

  • Incompatibilities: Keep hydrazine away from oxidizing agents, acids, and metal oxides, as these can catalyze its decomposition.[8]

Q2: How can I effectively monitor the reaction progress during scale-up?

A2: In-process controls (IPCs) are essential for a successful scale-up.

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks on the consumption of starting materials. However, it may not effectively separate the final product from closely-related impurities or isomers.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. Develop a stability-indicating HPLC method that can separate starting materials, intermediates, the final product, and key impurities. Pulling samples at regular intervals (e.g., every hour) will provide quantitative data on reaction kinetics and help determine the optimal reaction endpoint.[13]

Q3: What are the best practices for purification of the final product at scale?

A3: The product, having both an acidic carboxylic acid and an acidic phenol, requires careful pH control during purification.

  • Quench & pH Adjustment: After the reaction is complete, cool the mixture and quench it into water. Carefully adjust the pH with a mineral acid (e.g., HCl). The product will be least soluble at its isoelectric point. A lab-scale study to determine the pH of minimum solubility is highly recommended.

  • Isolation: The precipitated solid can be isolated by filtration. Ensure a thorough wash with water to remove inorganic salts, followed by a wash with a non-polar solvent (like heptane) to remove organic-soluble impurities.

  • Recrystallization: This is the most effective method for purification at scale. Screen various solvents. A polar solvent system, such as ethanol/water or isopropanol/water, is likely to be effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Q4: What quantitative parameters should I consider when moving from bench to pilot scale?

A4: The following table provides a conceptual guide. Exact values must be determined through laboratory process development.

ParameterBench Scale (e.g., 1L flask)Pilot Scale (e.g., 100L reactor)Key Consideration
Reagent Stoichiometry 1.0 eq Ketone, 1.2 eq Oxalate, 2.5 eq Base1.0 eq Ketone, 1.1 eq Oxalate, 2.2 eq BaseTighter control on stoichiometry to reduce cost and downstream impurities.
Solvent Volume ~10-20 mL / g of limiting reagent~5-10 mL / g of limiting reagentConcentration is often increased at scale to improve throughput, but must be balanced against mixing and heat transfer capabilities.
Hydrazine Addition Time 5-10 minutes2-4 hoursMust be extended significantly to allow the cooling system to manage the exotherm.[5]
Mixing Speed Magnetic stir bar (~300 RPM)Impeller (e.g., 60-100 RPM)The goal is good surface turnover without excessive shear. Mixing efficiency is very different at scale.[5]
Expected Yield 70-80%65-75%A slight drop in yield is common on scale-up due to transfer losses and less ideal conditions, but should be minimized.

References

  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Mathieu, D. (2021). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications.
  • Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES.
  • Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
  • Arkema Inc. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • University of Florida EHS. (2024). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION.
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%.
  • Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Taylor, A. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Technical Support Center: A Researcher's Guide to High-Purity Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making the ability to obtain them in high purity a critical step for successful research and development.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common challenges encountered in the laboratory. We will delve into the "why" behind the methods, providing you with the scientific rationale to make informed decisions during your purification workflows.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Support

This section addresses the most common initial questions regarding the purification of pyrazole derivatives.

Q1: What are the most common impurities I should expect in my crude pyrazole derivative?

Understanding the potential impurities in your reaction mixture is the first step toward designing an effective purification strategy. The nature of these impurities is intrinsically linked to the synthetic route employed.

Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and/or hydrazines in your crude product.[4]

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric pyrazole products is a frequent challenge.[4][5] These isomers often have very similar physical properties, making their separation difficult.

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline byproducts.[4]

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored byproducts, often resulting in yellow or red hues in the reaction mixture.[4][6]

  • Di-addition Products: In some instances, the hydrazine may react with two molecules of the dicarbonyl compound, leading to di-addition byproducts.[4]

Q2: I have a solid crude product. Should I start with recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the purity and physical state of your crude product.

  • Recrystallization is often the most efficient method for solid compounds with a relatively high initial purity (e.g., >90%).[7] It is a cost-effective and scalable technique for removing small amounts of impurities.

  • Column chromatography is generally the preferred method for liquid compounds or for solids with significant impurities or complex mixtures, such as those containing regioisomers.[7][8]

The following decision tree can help guide your choice:

G start Crude Pyrazole Derivative is_solid Is the compound a solid? start->is_solid high_purity Is initial purity >90%? is_solid->high_purity Yes liquid Liquid Compound is_solid->liquid No recrystallization Attempt Recrystallization high_purity->recrystallization Yes chromatography Perform Column Chromatography high_purity->chromatography No liquid->chromatography

Caption: Decision workflow for initial purification method selection.

Q3: My pyrazole derivative is a stubborn oil that won't crystallize. What are my options?

"Oiling out" is a common frustration during recrystallization. This occurs when the compound separates from the solution as a liquid rather than forming crystals.

Here are some troubleshooting steps:

  • Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.[7]

  • Slow down the cooling process: Rapid cooling can favor oiling out. Insulate the flask to encourage slow cooling.[7]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal can induce crystallization.[7]

  • Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Purify by another method first: The presence of impurities can inhibit crystallization. A preliminary purification by column chromatography might be necessary to remove these inhibitors.[7]

Part 2: Troubleshooting Guides - Tackling Specific Purification Challenges

This section provides in-depth guidance on overcoming specific and often challenging purification scenarios.

Guide 1: Separating Troublesome Regioisomers

The separation of regioisomers is a significant hurdle due to their similar physical and chemical properties.[4][5]

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple spots with very close Rf values are observed on TLC.

  • The melting point of the isolated solid is broad.

Strategies for Separation:

  • Optimized Column Chromatography:

    • Solvent System: Meticulous screening of the eluent system is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A shallow gradient elution can improve separation.

    • Stationary Phase: While silica gel is common, for basic pyrazole compounds that may interact strongly with acidic silanol groups, consider deactivating the silica gel with triethylamine (~0.5-1% by volume in the eluent) or using an alternative stationary phase like neutral alumina.[5][7] Reversed-phase chromatography (C18) can also be an effective alternative.[5]

  • Fractional Recrystallization: This technique can be employed if the regioisomers have sufficiently different solubilities in a particular solvent.[9] It involves a series of recrystallization steps to enrich one isomer in the crystalline fraction and the other in the mother liquor.

  • Salt Formation and Crystallization: The basic nitrogen atoms in the pyrazole ring can be exploited.[5] Treatment with an inorganic or organic acid can form a salt of the pyrazole. The resulting salts of the regioisomers may have different crystallization properties, allowing for separation by crystallization.[5][10]

Guide 2: Dealing with Colored Impurities

The presence of colored impurities, often yellow or red, is a common issue, particularly when using hydrazine starting materials that are prone to oxidation.[4][6]

Decolorization Techniques:

MethodDescriptionBest For
Activated Charcoal Treatment Adding a small amount of activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by hot filtration.Removing minor colored impurities from a solution before recrystallization.
Acid-Base Extraction Pyrazoles are weakly basic and can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4][11]Separating the desired pyrazole from non-basic, colored byproducts.
Recrystallization Often effective in removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.[4]General purification where colored impurities are minor.
Guide 3: Removing Unreacted Starting Materials

The presence of unreacted starting materials can interfere with subsequent reactions and biological assays.

Symptoms:

  • TLC and NMR analysis show the presence of the 1,3-dicarbonyl compound and/or hydrazine in the crude product.[4]

Removal Strategies:

  • Unreacted 1,3-Dicarbonyl Compound: This can often be removed by column chromatography.[4]

  • Unreacted Hydrazine: An acidic wash during the workup is an effective method for removing residual hydrazine. The hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[4]

The following diagram illustrates a typical acid-base extraction workflow for purifying a pyrazole derivative from non-basic impurities.

G start Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid shake Shake and Separate Layers add_acid->shake organic_layer Organic Layer (Non-basic impurities) shake->organic_layer aqueous_layer Aqueous Layer (Pyrazole Salt) shake->aqueous_layer add_base Add Aqueous Base (e.g., NaOH) aqueous_layer->add_base extract Extract with Organic Solvent add_base->extract final_organic Organic Layer (Pure Pyrazole) extract->final_organic final_aqueous Aqueous Layer (Salts) extract->final_aqueous

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid as a Novel Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid as a metal chelating agent against established compounds such as Deferoxamine (DFO), Deferiprone (DFP), Deferasirox (DFX), and the archetypal chelator, Ethylenediaminetetraacetic acid (EDTA). Instead of a simple side-by-side data sheet, this document is structured to empower researchers with the rationale and methodology required to perform a comprehensive and self-validating comparison.

Introduction: The Imperative for Novel Chelating Agents

Metal ions are fundamental to a vast array of biological processes, from oxygen transport to DNA synthesis[1]. However, their dysregulation, particularly overload of metals like iron, can lead to significant cellular damage through the generation of reactive oxygen species[1]. Chelation therapy is a critical intervention for managing such conditions, with applications ranging from treating transfusion-dependent thalassemia to mitigating the toxic effects of heavy metals[2][3].

The current arsenal of chelators, while effective, is not without limitations, including demanding administration routes, side effects, and incomplete efficacy in removing metal deposits from all affected tissues[3][4]. This necessitates the exploration of new chemical scaffolds. Pyrazole derivatives, with their versatile coordination chemistry, represent a promising class of compounds for the development of novel chelators[5][6][7].

This guide focuses on this compound, a molecule whose structure suggests significant chelating potential. We will compare it with the following benchmarks:

  • Deferoxamine (DFO): The historical gold standard for iron chelation, administered parenterally[8][9].

  • Deferiprone (DFP) & Deferasirox (DFX): Orally active iron chelators that have improved patient compliance[8][10].

  • EDTA: A powerful, general-purpose chelating agent widely used in research and various industrial applications, known for its high stability constants with many metal ions[11].

Structural and Mechanistic Foundations of Chelation

The efficacy of a chelator is intrinsically linked to its molecular structure—specifically, the arrangement of donor atoms (typically oxygen and nitrogen) that form coordination bonds with a central metal ion.

The pyrazole-based structure of our target compound offers a compelling foundation for chelation. Pyrazole rings can act as monodentate, bidentate, or bridging ligands, facilitating the formation of stable chelate complexes with a variety of metal ions[6]. The specific structure of this compound, featuring a hydroxyl group on the phenyl ring and a carboxylic acid group on the pyrazole ring, suggests a bidentate or potentially tridentate binding mode, which is crucial for forming stable metal complexes.

Caption: Chemical structures of the chelating agents under comparison.

Comparative Physicochemical Properties

A preliminary comparison can be made based on known properties. This table summarizes key characteristics of the benchmark agents and provides a template for populating data for our novel compound as it is generated.

PropertyThis compoundDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)EDTA
Molecular Weight 222.20 g/mol (hydrate)~656.8 g/mol ~139.15 g/mol ~373.36 g/mol ~292.24 g/mol
Administration To be determinedSubcutaneous/Intravenous[8]Oral[8]Oral[10]Intravenous/Topical
Denticity Predicted: Bidentate/TridentateHexadentate[10]BidentateTridentate[3]Hexadentate
Primary Target Ion To be determined (likely Fe, Cu, Zn)Fe(III)Fe(III)Fe(III)Divalent/Trivalent Cations
Key Features Pyrazole-carboxylic acid scaffoldGold standard, poor compliance[4]Orally active, cardiac protection noted[10]Orally active, once-daily dosing[10]High stability constants, pH-dependent[12]

Experimental Workflow for a Rigorous Comparative Assessment

Chelator_Evaluation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Efficacy cluster_2 Phase 3: Data Analysis & Comparison start Synthesize & Purify Novel Chelator uv_vis UV-Vis Spectroscopy (Binding Stoichiometry) start->uv_vis potentiometry Potentiometric Titration (Stability Constants) uv_vis->potentiometry cell_assay Cell-Based Assays (e.g., Calcein-AM for Iron Removal) potentiometry->cell_assay toxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_assay->toxicity data_analysis Comparative Data Analysis toxicity->data_analysis conclusion Conclusion on Chelator Potential data_analysis->conclusion

Caption: A validated workflow for evaluating a novel chelating agent.

Protocol 1: Determination of Metal-Chelator Stoichiometry via UV-Vis Spectroscopy

Causality: Before determining the strength of the interaction (stability constant), it is crucial to understand the ratio in which the metal and ligand bind. UV-Vis spectroscopy is a rapid and effective method for this purpose. The formation of a metal-chelate complex often results in a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, which can be monitored to determine the stoichiometry[13][14][15].

Methodology (Job's Plot/Method of Continuous Variation):

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃) and the chelator (e.g., this compound) in a suitable buffer (e.g., HEPES or MES, pH 7.4).

  • Serial Solutions: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and chelator. For example, if the total concentration is 1 mM, prepare solutions where the mole fraction of the chelator ranges from 0 to 1.0 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometry: Measure the absorbance of each solution at the λmax of the metal-chelate complex. If the λmax is not known, scan a wide range (e.g., 200-800 nm) for a 1:1 mixture to identify it.

  • Data Analysis: Subtract the absorbance of the free metal and free ligand at the chosen wavelength. Plot the corrected absorbance versus the mole fraction of the chelator. The peak of the resulting curve indicates the stoichiometry of the complex.

Job_Plot_Concept cluster_0 Job's Plot Absorbance Absorbance Mole Fraction of Ligand Mole Fraction of Ligand origin 0,2.5! 0,2.5! origin->0,2.5! Y-axis 4,0.5! 4,0.5! origin->4,0.5! X-axis peak Peak indicates stoichiometry (e.g., 1:2 M:L) spline spline->peak 0.5,0.5 0.5,0.5 1.0,1.0 1.0,1.0 1.5,1.5 1.5,1.5 1.8,1.7 1.8,1.7 2.0,1.6 2.0,1.6 2.5,1.0 2.5,1.0 3.0,0.5 3.0,0.5

Caption: Conceptual diagram of a Job's Plot for stoichiometry determination.

Protocol 2: Determination of Stability Constants via Potentiometric Titration

Causality: The stability constant (log K) is the definitive quantitative measure of a chelator's affinity for a metal ion. A higher log K value indicates a more stable complex. Potentiometric titration is a highly accurate method for determining these constants by measuring changes in pH as a function of added titrant[16][17][18][19].

Methodology:

  • System Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0)[17].

  • Solution Preparation: In a thermostated vessel, prepare a solution containing the chelator and a strong acid (e.g., HCl) of known concentrations in a constant ionic strength background (e.g., 0.1 M KCl).

  • Titration Series: Perform a series of titrations:

    • A: Titrate the strong acid alone with a standardized strong base (e.g., NaOH). This determines the exact concentration of the base.

    • B: Titrate the acid plus the chelator. This allows for the calculation of the ligand's protonation constants.

    • C: Titrate the acid, chelator, and the metal salt of interest.

  • Data Collection: Record the pH value after each incremental addition of the base.

  • Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration curves. The software fits the data to a model that includes all species in solution (protons, metal ions, ligand, and their various complexes) to calculate the overall stability constants (β)[20].

Protocol 3: Cell-Based Assay for Intracellular Iron Chelation

Causality: A chelator's utility in a biological context depends on its ability to cross cell membranes and bind intracellular metal pools. The calcein-AM assay is an elegant method to visualize and quantify this activity. Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, esterases cleave the AM group, yielding fluorescent calcein. Labile intracellular iron quenches this fluorescence. An effective iron chelator will sequester this iron, leading to a recovery of fluorescence.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver iron studies, or a cancer cell line known for iron addiction) in a 96-well plate and grow to confluence[21].

  • Iron Loading (Optional): To mimic iron overload, incubate cells with an iron source like ferric ammonium citrate (FAC) for 24-48 hours.

  • Calcein-AM Loading: Wash the cells with buffer and incubate with calcein-AM (e.g., 1 µM) for 15-30 minutes in the dark.

  • Chelator Treatment: Wash away excess dye and add media containing different concentrations of the test chelators (this compound, DFO, DFP, DFX). Include a no-chelator control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/520 nm) at time zero and at several time points thereafter (e.g., 1, 2, 4 hours) using a plate reader.

  • Data Analysis: Normalize the fluorescence of treated wells to the control wells. A time- and dose-dependent increase in fluorescence indicates effective intracellular iron chelation.

Conclusion and Future Directions

The established iron chelators DFO, DFP, and DFX each present a unique profile of efficacy, administration route, and side effects[4][22]. EDTA remains a benchmark for strong, non-specific chelation in research settings. The novel compound, this compound, possesses the structural motifs—a pyrazole core, a phenolic hydroxyl group, and a carboxylic acid—that are hallmarks of effective metal chelation[6].

While direct comparative data is not yet available in the literature, this guide provides the scientific rationale and validated experimental protocols necessary to conduct a rigorous head-to-head comparison. By systematically determining the stoichiometry, stability constants, and intracellular efficacy, researchers can generate the critical data needed to evaluate the true potential of this compound and other novel pyrazole derivatives as next-generation therapeutic chelating agents.

References

  • Nathan, D. G. (2006). Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 107(9), 3436–3440. [Link]

  • Mehrzadi, S., et al. (2018). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 12(4), 287–296. [Link]

  • Vaitkevičienė, G., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(22), 5486. [Link]

  • Request PDF. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Al-Husseini, M., et al. (2024). Iron chelators: as therapeutic agents in diseases. Future Science OA, 10(3), FSO942. [Link]

  • Viprakasit, V. (2021). The importance of chelation therapy in thalassemia and iron chelators available for patients. Vjhemonc. [Link]

  • Viprakasit, V. (2021). The importance of chelation therapy in thalassemia and iron chelators available for patients. Vjhemonc. [Link]

  • ResearchGate. (n.d.). UV-VIS-NIR spectra of the metal ions and chelate complexes. [Link]

  • Mukherjee, S., & Ghosh, A. (2013). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Journal of the Indian Chemical Society, 90(8), 1089-1111. [Link]

  • Al-Samhari, M., et al. (2023). Comparison of oral iron chelators in the management of transfusion-dependent β-thalassemia major based on serum ferritin and liver enzymes. Cureus, 15(2), e35183. [Link]

  • Hider, R. C., & Kong, X. (2013). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 7, 455–468. [Link]

  • El-Sherif, A. A., & Shoukry, M. M. (2012). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry, 2(3), 19-27. [Link]

  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. [Link]

  • Le, N. T., et al. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers in Oncology, 12, 971253. [Link]

  • Rasayan Journal of Chemistry. (n.d.). Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. [Link]

  • de la Cruz, G. G., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 25-50. [Link]

  • Ueno, K., & Martell, A. E. (1956). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry, 60(9), 1270–1275. [Link]

  • Shadhan, S. A., et al. (2022). Comparative Efficacy And Safety Of Oral Iron Chelators And Their Novel Combination In Children With Thalassemia. PARIPEX - INDIAN JOURNAL OF RESEARCH, 11(7), 1-3. [Link]

  • Maggio, A. (2015). Iron Chelation Therapy: A Review of the Literature on the Issues and Importance of Adherence to Treatment in Iron Overload. Blood, 126(23), 4529. [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of Compliance of Different Iron Chelators Including Original and Bioequivalents of Deferasirox. [Link]

  • Wellyou Tech. (n.d.). The Effect of pH on the Stability of EDTA Chelates. [Link]

  • IUPAC. (n.d.). Guidelines for the Determination of Stability Constants. [Link]

  • Ali, A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 29(5), 1133. [Link]

  • Asian Journal of Chemistry. (n.d.). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. [Link]

  • ResearchGate. (n.d.). UV-Vis Spectroscopy for metal analysis?. [Link]

  • ResearchGate. (n.d.). Comparison of Deferasirox and Desferrioxamine as Iron Chelators in Multi-Transfused Pediatric Patients with Beta Thalassemia Major. [Link]

  • Martell, A. E., et al. (1986). Thermal degradation of EDTA chelates in aqueous solution. Canadian Journal of Chemistry, 64(6), 1206-1211. [Link]

  • Lengers, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114979. [Link]

  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [Link]

  • Shahid, M., & Sheheryar, Z. (2024). A Review of Chelating Agents for Iron Overload Treatment. International Journal of Pharmaceutical and Phytopharmacological Research, 30(6), 17-27. [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • YouTube. (2018). Determination of stability constant by Potentiometric titrations. [Link]

  • YouTube. (2021). Lesson 48 EDTA Chelation. [Link]

  • Journal of the American Chemical Society. (n.d.). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • RSC Publishing. (n.d.). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. [Link]

  • MOTM. (n.d.). EDTA. [Link]

  • ChemSynthesis. (n.d.). 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors and other targeted therapeutics.[1][2] Its unique structural features allow for critical interactions within the ATP-binding pocket of kinases, making it a "privileged scaffold" in medicinal chemistry.[2] However, the promise of any novel pyrazole-based ligand hinges on a fundamental parameter: its binding affinity for the intended biological target. Accurately quantifying this interaction is not merely a checkbox in the drug discovery workflow; it is the bedrock upon which all subsequent development is built. A precise understanding of binding affinity allows for the establishment of robust structure-activity relationships (SAR), guides lead optimization, and ultimately influences the therapeutic potential of a candidate molecule.[3]

This guide provides an in-depth comparison of key biophysical techniques for validating the binding affinity of pyrazole-based ligands. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each measurement is part of a self-validating system.

The Orthogonal Approach: A Mandate for Confidence

No single technique is infallible. Each method for assessing molecular interactions possesses inherent strengths and weaknesses.[4] Therefore, a multi-faceted, orthogonal approach is not just recommended—it is essential for generating a high-confidence binding profile for your pyrazole-based compounds. By corroborating data from techniques with different underlying physical principles, we can effectively mitigate the risk of artifacts and false positives, which can be particularly prevalent in early-stage drug discovery.[5]

This guide will focus on three widely adopted and complementary techniques:

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization.

  • Surface Plasmon Resonance (SPR): A powerful tool for real-time kinetic analysis.

  • Fluorescence Polarization (FP): A versatile, high-throughput method for assessing binding in solution.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event.[6] This allows for a complete thermodynamic profiling of the interaction, simultaneously determining the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[6][][8] This rich dataset provides unparalleled insight into the forces driving the binding of your pyrazole ligand to its target protein.

The "Why" Behind the ITC Experiment

An ITC experiment is conceptually simple: a solution of the ligand (in the syringe) is titrated into a solution of the target protein (in the sample cell) at a constant temperature.[9] The instrument measures the minute temperature changes that occur upon binding.[8]

  • Exothermic reactions (heat released) suggest the formation of strong hydrogen bonds or van der Waals interactions.

  • Endothermic reactions (heat absorbed) often indicate that hydrophobic interactions and solvent reorganization are the primary drivers of binding.

For pyrazole-based kinase inhibitors, which often form hydrogen bonds with the hinge region of the kinase, an enthalpically driven binding signature is frequently observed.[2][10]

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment & Analysis Prep_Protein Prepare & Dialyze Protein in ITC Buffer Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Dissolve Pyrazole Ligand in Matched Buffer Prep_Ligand->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Injection Syringe Degas->Load_Ligand Equilibrate Equilibrate to Desired Temperature Load_Protein->Equilibrate Load_Ligand->Equilibrate Titration Perform Automated Titration Equilibrate->Titration Data_Acq Record Heat Pulses After Each Injection Titration->Data_Acq Analysis Integrate Peaks & Fit to Binding Model Data_Acq->Analysis Output Kd, n, ΔH, ΔS Analysis->Output

Caption: A streamlined workflow for a typical Isothermal Titration Calorimetry experiment.

Experimental Protocol: ITC

Objective: To determine the thermodynamic parameters of a pyrazole-based ligand binding to its target protein.

Materials:

  • Purified target protein (>95% purity)

  • Pyrazole-based ligand (>98% purity)

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5; buffer choice is critical and should be optimized for protein stability and minimal ionization enthalpy)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the ITC buffer to ensure a perfect buffer match.

    • Dissolve the pyrazole ligand in the final dialysis buffer to the desired concentration. Accurate concentration determination for both protein and ligand is paramount for reliable results.[11]

    • Degas both the protein and ligand solutions for 5-10 minutes immediately before use to prevent air bubbles from interfering with the measurement.[8]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM, typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • A typical experiment consists of 1-2 preliminary small injections followed by 18-28 main injections.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, n, ΔH, and ΔS.[9]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[5][12] It is exceptionally sensitive for detecting the binding of small molecules, like pyrazole ligands, to an immobilized protein target.[13] The primary advantage of SPR over ITC is its ability to provide kinetic data, yielding not only the equilibrium dissociation constant (Kd) but also the association (kon) and dissociation (koff) rate constants.[12] This information is invaluable for understanding the residence time of a drug on its target, a parameter with increasing importance in drug efficacy.

The "Why" Behind the SPR Experiment

In a typical SPR experiment, the target protein is immobilized on a gold-coated sensor chip. A solution containing the pyrazole ligand (the "analyte") is then flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in Resonance Units (RU).[14]

  • Association Phase: The analyte is flowed over the surface, and the binding is observed as an increase in RU.

  • Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the ligand is monitored as a decrease in RU.

By fitting these curves, the kinetic constants can be determined. The Kd is then calculated as koff/kon.

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_run Binding Measurement cluster_analysis Data Analysis Activate Activate Sensor Surface (e.g., EDC/NHS) Immobilize Immobilize Target Protein via Amine Coupling Activate->Immobilize Deactivate Deactivate Excess Reactive Groups Immobilize->Deactivate Inject_Analyte Inject Pyrazole Ligand (Analyte) at various conc. Deactivate->Inject_Analyte Association Monitor Association Phase (Binding) Inject_Analyte->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Monitor Dissociation Phase (Unbinding) Inject_Buffer->Dissociation Reference_Subtract Subtract Reference Channel Signal Dissociation->Reference_Subtract Fit_Curves Globally Fit Sensorgrams to Kinetic Model Reference_Subtract->Fit_Curves Output Kd, kon, koff Fit_Curves->Output

Caption: The sequential process of an SPR experiment, from chip preparation to kinetic data analysis.

Experimental Protocol: SPR

Objective: To determine the kinetic and equilibrium binding constants for a pyrazole-based ligand.

Materials:

  • Purified target protein (>95% purity)

  • Pyrazole-based ligand (>98% purity)

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the protein, diluted in immobilization buffer, over the activated surface. The protein will be covalently linked via its primary amines.[12]

    • Inject ethanolamine to deactivate any remaining active esters. A reference channel should be prepared in parallel (activated and deactivated without protein) to correct for bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the pyrazole ligand in running buffer. It is critical to include a buffer-only (zero analyte) injection for double referencing.

    • Inject each concentration of the ligand over the protein and reference surfaces, starting with the lowest concentration.

    • Flow running buffer over the chip to monitor the dissociation phase.

    • Between cycles, if necessary, inject a regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and the buffer-only injection signal.

    • Globally fit the resulting sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

Fluorescence Polarization (FP): A High-Throughput Solution

FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16] It is particularly well-suited for competitive binding assays, making it a powerful tool for screening libraries of pyrazole compounds and for validating hits in a higher-throughput manner.[16][17]

The "Why" Behind the FP Experiment

The principle is based on molecular motion.[15] A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution. When excited with polarized light, it emits depolarized light. When this tracer binds to a much larger target protein, its tumbling slows dramatically, and the emitted light remains highly polarized.

In a competitive FP assay, a known fluorescent tracer for the target is used. Unlabeled pyrazole ligands are then titrated into the system. If the pyrazole ligand binds to the same site as the tracer, it will displace the tracer, causing a decrease in the measured polarization.[18] This decrease is proportional to the binding affinity of the competitor ligand.

Visualizing the FP Competition Assay

FP_Competition_Assay cluster_setup Assay Setup cluster_run Measurement cluster_analysis Data Analysis Mix_Components Prepare Master Mix: Target Protein + Fluorescent Tracer Dispense Dispense Master Mix into Microplate Wells Mix_Components->Dispense Add_Competitor Add Serial Dilution of Pyrazole Ligand (Competitor) Dispense->Add_Competitor Incubate Incubate to Reach Binding Equilibrium Add_Competitor->Incubate Read_Plate Measure Fluorescence Polarization on a Plate Reader Incubate->Read_Plate Plot_Data Plot Polarization Signal vs. Ligand Concentration Read_Plate->Plot_Data Fit_Curve Fit to a Dose-Response Competition Model Plot_Data->Fit_Curve Output IC50 / Ki Fit_Curve->Output

Caption: Workflow for a competitive Fluorescence Polarization assay to determine inhibitor potency.

Experimental Protocol: Competitive FP

Objective: To determine the inhibitory constant (Ki) of a pyrazole-based ligand by measuring its ability to displace a known fluorescent tracer.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer with known affinity for the target

  • Unlabeled pyrazole-based ligand

  • FP assay buffer

  • Microplates (e.g., black, low-binding 384-well plates)

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Optimization:

    • First, determine the optimal concentrations of protein and tracer to use. This is typically done by titrating the protein against a fixed, low concentration of the tracer to find a protein concentration that gives a robust signal window (e.g., ~75% of the maximal polarization).[18]

  • Competition Assay:

    • Prepare a master mix containing the optimized concentrations of target protein and fluorescent tracer in the assay buffer.

    • Dispense the master mix into the wells of the microplate.

    • Prepare a serial dilution of the unlabeled pyrazole ligand. Add a small volume of each dilution to the wells. Include controls for high polarization (no competitor) and low polarization (no protein).

    • Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.[15]

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the polarization values against the logarithm of the competitor (pyrazole ligand) concentration.

    • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of ligand that displaces 50% of the tracer).

    • The IC50 value can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Comparative Data Summary

To illustrate how data from these techniques can be integrated, consider the following hypothetical data for two pyrazole-based kinase inhibitors, PZ-101 and PZ-102, targeting Kinase X.

Parameter PZ-101 PZ-102 Technique Insight Provided
Kd (nM) 85150ITCAbsolute binding affinity; thermodynamic drivers
Kd (nM) 92165SPRAffinity derived from kinetic rates
kon (105 M-1s-1) 2.51.8SPRRate of ligand binding to the target
koff (10-3 s-1) 2.33.0SPRRate of ligand dissociation; residence time
Ki (nM) 110190FPAffinity in a competitive solution-based format
ΔH (kcal/mol) -8.5-7.2ITCEnthalpic contribution to binding
-TΔS (kcal/mol) -1.2-1.5ITCEntropic contribution to binding

Conclusion

Validating the binding affinity of pyrazole-based ligands requires a rigorous, multi-pronged approach. While ITC provides the deepest thermodynamic insight, SPR offers the crucial dimension of kinetics, and FP provides a robust, high-throughput method for screening and validation. By judiciously applying these orthogonal techniques, researchers can build a comprehensive and reliable binding profile for their compounds. This foundational data is critical for making informed decisions, accelerating the optimization process, and ultimately increasing the probability of success in the complex journey of drug discovery.[][19]

References

  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical methods in drug discovery from small molecule to pharmaceutical. Methods in Molecular Biology, 662, 1-20. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Chemical Biology (pp. 23-43). Humana Press. Retrieved from [Link]

  • Tsigelny, I. F., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One, 7(8), e43787. Retrieved from [Link]

  • May, K., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 335(2), 247-254. Retrieved from [Link]

  • Schade, M., et al. (2013). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 435(2), 125-131. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Retrieved from [Link]

  • Harris, S. F., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Assay and Drug Development Technologies, 10(4), 344-355. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Mono-Alkylated Ligands Based on Pyrazole and Triazole Derivatives Tested Against Fusarium oxysporum f. sp. albedinis: Synthesis, Characterization, DFT, and Phytase Binding Site Identification Using Blind Docking/Virtual Screening for Potent Fophy Inhibitors. Molecules, 25(24), 5896. Retrieved from [Link]

  • Hanke, T., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 64(22), 16641-16661. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Taylor, C. W., & Tovey, S. C. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Enzymology, 485, 383-408. Retrieved from [Link]

  • Mitchell, J. S., & Lowe, C. R. (2009). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel, Switzerland), 9(9), 7079–7106. Retrieved from [Link]

  • Rech, M. E., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols in Chemical Biology, 10(3), e49. Retrieved from [Link]

  • Verma, J., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 24(18), 3249. Retrieved from [Link]

  • van der Veen, J. W., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Di Trani, J. M., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(13), 8239-8245. Retrieved from [Link]

  • Laha, J. K., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • García-Pino, A., et al. (2022). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. Retrieved from [Link]

  • Neagoie, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11862. Retrieved from [Link]

  • Navarro, G., et al. (2020). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Omega, 5(13), 7380-7388. Retrieved from [Link]

  • Wang, S., & Wu, J. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2260, pp. 131-141). Humana, New York, NY. Retrieved from [Link]

  • Resnick, E., et al. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters, 14(12), 1787-1794. Retrieved from [Link]

  • Kamal, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1515. Retrieved from [Link]

  • Manikandan, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 418-422. Retrieved from [Link]

  • El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

  • Comess, K. M., & Schurdak, M. E. (2014). Emerging role of surface plasmon resonance in fragment-based drug discovery. Current Opinion in Chemical Biology, 23, 28-34. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2020). Simple methods to determine the dissociation constant, Kd. eLife, 9, e58262. Retrieved from [Link]

  • Pdi, C. (2010). Isothermal titration calorimetry for studying protein-ligand interactions. Protein Science, 19(8), 1541-1551. Retrieved from [Link]

  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry & Environmental Research, 8(2), 236-246. Retrieved from [Link]

  • Tellinghuisen, J. (2011). Isothermal titration calorimetry for measuring macromolecule-ligand affinity. Analytical Biochemistry, 418(1), 164-166. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Giannetti, A. M., et al. (2008). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 51(3), 574-580. Retrieved from [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e58262. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e58262. Retrieved from [Link]

  • Dai, H., et al. (2023). Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology. Molecules, 28(9), 3894. Retrieved from [Link]

  • Seidel, S. A., et al. (2013). How would you go about measuring high-affinity binding?. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazole Analogues: From Benchtop to Potential Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrazole scaffold has captivated the attention of medicinal chemists, serving as a cornerstone in the development of a multitude of therapeutic agents.[1][2][3] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of structural rigidity and synthetic versatility, making it a privileged structure in drug discovery.[1][2] From the well-established anti-inflammatory effects of celecoxib to the promising anticancer and antimicrobial activities of novel analogues, the biological landscape of pyrazole derivatives is both broad and deep.[1][4][5][6][7]

This guide provides a comparative analysis of the biological activities of various pyrazole analogues, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of findings, but also insights into the experimental rationale and the structure-activity relationships that govern the efficacy of these fascinating molecules.

I. Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-documented biological activity, with the selective COX-2 inhibitor celecoxib being a prime example.[4][5][7] The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Comparative Efficacy of Pyrazole Analogues as COX Inhibitors

The anti-inflammatory potential of novel pyrazole analogues is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes in vitro and to reduce inflammation in vivo, typically using the carrageenan-induced paw edema model in rats.

Compound/AnalogueCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In vivo Anti-inflammatory Activity (% inhibition)Reference
Celecoxib >100.04>250High[5]
Diclofenac Sodium 0.90.1990.21% (at 1mM)[8]
Compound 117a ---93.80% (at 1mM)[8]
Thiazolidindione 128a/b --HighHigh activity, low ulcerogenic liability[8]
Thiophene-pyrazole 135 ---Promising, gastrointestinal-safe[8]
Compound 3d --Preferentially selective for COX-2-[9]

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

The data clearly demonstrates the structure-dependent nature of COX inhibition. For instance, the introduction of thiazolidindione and thiophene moieties can lead to potent and selective COX-2 inhibitors with improved safety profiles.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Fasting: Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Rats are randomly divided into groups (n=6): a control group, a standard group (e.g., receiving indomethacin or celecoxib), and test groups receiving different doses of the pyrazole analogues.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Causality Behind Experimental Choices: The one-hour delay between drug administration and carrageenan injection allows for the absorption and distribution of the test compound. Measuring paw volume at multiple time points provides a kinetic profile of the anti-inflammatory effect.

Signaling Pathway: COX-2 Inhibition

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05"]; PGs [label="Prostaglandins\n(PGE2, PGI2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Analogue [label="Selective Pyrazole Analogue\n(e.g., Celecoxib)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> PGs [label="Metabolism"]; PGs -> Inflammation [label="Mediates"]; Pyrazole_Analogue -> COX2 [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee]; } dot

Caption: Selective inhibition of COX-2 by pyrazole analogues.

II. Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer potential of pyrazole derivatives is a rapidly growing area of research.[10][11][12] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cell cycle progression, induction of apoptosis, and disruption of microtubule dynamics.[10]

Comparative Cytotoxicity of Pyrazole Analogues

The in vitro anticancer activity of pyrazole analogues is commonly assessed using the MTT assay against a panel of human cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 117b MCF-7 (Breast)15.6Cytotoxicity[8]
Compound 111c MCF-7 (Breast), HeLa (Cervical)High inhibition-[10]
Compound A (4-chloro substitution) HeLa (Cervical)4.94Cytotoxicity[10]
Pyranopyrazole 50h 786-0 (Renal), MCF-7 (Breast)9.9, 31.87 (µg/mL)Cytotoxicity[12]
Ferrocene-pyrazole 47c HCT-116 (Colon)3.12Cytotoxicity[12]
Doxorubicin (Standard) VariousVaries (Potent)DNA intercalation[11]

IC50 values represent the concentration required to inhibit 50% of cell growth.

The data highlights the importance of specific substitutions on the pyrazole ring for potent anticancer activity. For example, the presence of halogen atoms and bulky aromatic groups can significantly enhance cytotoxicity.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole analogues (typically in a serial dilution) and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plate is then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4"]; Incubate_24h_1 [label="Incubate 24h", shape=diamond, fillcolor="#FBBC05"]; Treat_Cells [label="Treat with Pyrazole Analogues\n(various concentrations)", fillcolor="#F1F3F4"]; Incubate_48_72h [label="Incubate 48-72h", shape=diamond, fillcolor="#FBBC05"]; Add_MTT [label="Add MTT Reagent", fillcolor="#F1F3F4"]; Incubate_2_4h [label="Incubate 2-4h", shape=diamond, fillcolor="#FBBC05"]; Solubilize [label="Solubilize Formazan\n(add DMSO)", fillcolor="#F1F3F4"]; Read_Absorbance [label="Read Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h_1; Incubate_24h_1 -> Treat_Cells; Treat_Cells -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_2_4h; Incubate_2_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Calculate_IC50; } dot

Caption: Workflow of the MTT assay for cytotoxicity screening.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][13][14][15][16] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Comparative Antimicrobial Potency of Pyrazole Analogues

The antimicrobial efficacy of pyrazole analogues is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AnalogueMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Compound 3 E. coli (Gram-negative)0.25Ciprofloxacin0.5[4][13]
Compound 4 S. epidermidis (Gram-positive)0.25Ciprofloxacin4[4][13]
Compound 2 A. niger (Fungus)1Clotrimazole-[4][13]
Compound 6g S. aureus (Gram-positive)1-2--[15]
Compound 6l E. coli (Gram-negative)1-2--[15]
Compound 7l C. albicans (Fungus)1-2--[15]
Compound 5c MRSA521 µMLevofloxacin346 µM[17]

The results indicate that some pyrazole analogues exhibit potent antimicrobial activity, in some cases surpassing that of standard antibiotics.[4][13] The structural modifications, such as the incorporation of a semicarbazone moiety, can significantly influence the antimicrobial spectrum and potency.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The pyrazole analogue is serially diluted (two-fold) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance.

Trustworthiness of the Protocol: The inclusion of positive and negative controls is crucial for validating the results. The positive control ensures that the microorganisms are viable and capable of growth in the medium, while the negative control confirms the sterility of the medium.

IV. Conclusion and Future Perspectives

This comparative guide underscores the remarkable biological versatility of pyrazole analogues. Through strategic structural modifications, the pyrazole scaffold can be tailored to exhibit potent and selective anti-inflammatory, anticancer, and antimicrobial activities. The experimental protocols detailed herein provide a framework for the robust evaluation of novel pyrazole derivatives.

Future research in this field will likely focus on:

  • Multi-target Drug Design: Developing pyrazole analogues that can simultaneously modulate multiple biological targets, potentially leading to more effective treatments for complex diseases like cancer and inflammatory disorders.

  • Elucidation of Mechanisms of Action: Deeper investigation into the molecular mechanisms by which pyrazole derivatives exert their biological effects will be crucial for rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies are necessary to translate promising in vitro and in vivo findings into clinically viable drug candidates.

The continued exploration of the chemical space around the pyrazole nucleus, guided by a thorough understanding of its structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PMC - NIH. [Link]

  • Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (2015). PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). MDPI. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2019). ResearchGate. [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2021). Taylor & Francis Online. [Link]

  • Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. (2022). Taylor & Francis Online. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2015). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Polycyclic Aromatic Compounds. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

Sources

A Researcher's Guide to Density Functional Theory (DFT) in the Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of pyrazole derivatives is paramount. These five-membered heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] Their biological activity and material properties are intrinsically linked to their molecular structure, electronic characteristics, and reactivity.[2][3] This guide provides an in-depth comparison of computational approaches, focusing on Density Functional Theory (DFT), to elucidate these properties, supported by experimental data and detailed protocols.

The Indispensable Role of Computational Chemistry

Computational chemistry has emerged as a powerful and cost-effective tool in the study of pyrazole derivatives.[4] It provides invaluable insights into their molecular behavior, guiding the rational design of novel compounds with enhanced therapeutic efficacy or material performance.[2][4] Among the various computational methods, DFT has become a particularly prominent and versatile tool for investigating the electronic structure and properties of these molecules.[4][5]

Core Theoretical Methodologies: A Comparative Overview

The selection of an appropriate theoretical methodology is a critical first step in any computational study. The choice of the functional and basis set directly impacts the accuracy and computational cost of the calculations.

Popular Functionals for Pyrazole Derivatives

Functionals in DFT are approximations of the exchange-correlation energy, a key component of the total electronic energy. The choice of functional is crucial for obtaining reliable results.

FunctionalStrengthsCommon Applications for Pyrazole DerivativesConsiderations
B3LYP A widely used hybrid functional that often provides a good balance between accuracy and computational cost.[6][7][8]Geometry optimization, vibrational frequency analysis, and electronic property calculations.[6][7][8]May not be as accurate for systems with significant non-covalent interactions or for calculating reaction barriers.
M06-2X A high-nonlocality functional that performs well for non-covalent interactions, thermochemistry, and kinetics.[6]Studies involving intermolecular interactions, such as drug-receptor binding or crystal packing.[6]Can be more computationally expensive than B3LYP.
CAM-B3LYP A long-range corrected hybrid functional, suitable for describing charge-transfer excitations and electronic spectra.[9]Time-Dependent DFT (TD-DFT) calculations for predicting UV-Vis absorption spectra.[9]Increased computational cost compared to standard hybrid functionals.
Basis Sets: The Building Blocks of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation.

Basis SetDescriptionCommon Applications for Pyrazole Derivatives
Pople-style (e.g., 6-31G*, 6-311++G(d,p)) Split-valence basis sets that offer a good compromise between accuracy and computational efficiency.[6][10][11] The addition of polarization (d,p) and diffuse (++) functions improves the description of bonding and non-bonding electrons, respectively.[6][10][11]Routine geometry optimizations, frequency calculations, and population analysis for a wide range of pyrazole derivatives.[6][10][11]
Correlation-consistent (e.g., cc-pVTZ) Designed to systematically converge towards the complete basis set limit.[6]High-accuracy energy calculations and studies where a very precise description of the electronic structure is required.[6]

A Practical Workflow for DFT Studies of Pyrazole Derivatives

The following diagram outlines a typical workflow for a computational study of a pyrazole derivative using DFT.

DFT Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis start Define Research Question mol_build Build Initial Molecular Structure start->mol_build method_select Select Functional and Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., HOMO-LUMO, MEP) freq_calc->prop_calc data_analysis Analyze Output Data prop_calc->data_analysis visualization Visualize Results (e.g., Molecular Orbitals) data_analysis->visualization conclusion Draw Conclusions visualization->conclusion

Caption: A typical workflow for a DFT study on a pyrazole derivative.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

This protocol provides a step-by-step guide for performing a geometry optimization and subsequent electronic property analysis of a substituted pyrazole derivative using a typical quantum chemistry software package.

Objective: To obtain the optimized molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO) of a target pyrazole derivative.

Materials:

  • A computer with a quantum chemistry software package installed (e.g., Gaussian, ORCA).

  • A molecular modeling program for building the initial structure and visualizing the results (e.g., GaussView, Avogadro).

Methodology:

  • Molecule Building:

    • Construct the 3D structure of the pyrazole derivative using a molecular builder.

    • Perform an initial "clean-up" of the geometry using molecular mechanics to obtain a reasonable starting structure.

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz, .mol).

  • Input File Preparation:

    • Create an input file for the DFT calculation. This file will specify the computational method, basis set, type of calculation, and the molecular coordinates.

    • Example Input for Gaussian:

      • %nprocshared=4: Specifies the number of processor cores to be used.

      • %mem=8GB: Allocates 8 gigabytes of memory.

      • #p B3LYP/6-311++G(d,p) Opt Freq: Specifies the B3LYP functional with the 6-311++G(d,p) basis set. Opt requests a geometry optimization, and Freq requests a frequency calculation to confirm the optimized structure is a true minimum.

      • Molecule Title: A descriptive title for the calculation.

      • 0 1: Specifies the charge (0) and spin multiplicity (1 for a closed-shell singlet).

  • Job Submission and Monitoring:

    • Submit the input file to the quantum chemistry software.

    • Monitor the progress of the calculation, checking for convergence and any error messages.

  • Analysis of Results:

    • Geometry Optimization: Upon successful completion, the output file will contain the optimized Cartesian coordinates of the molecule. Verify that the optimization has converged.

    • Frequency Analysis: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

    • Electronic Properties:

      • Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the output file.

      • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability.[2][9]

      • Visualize the HOMO and LUMO to understand the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Key Applications of DFT in Pyrazole Research

DFT calculations provide a wealth of information that can be correlated with experimental findings and used to predict the behavior of novel pyrazole derivatives.

Structural and Spectroscopic Characterization

DFT is routinely used to predict molecular geometries, which can be compared with experimental data from X-ray crystallography.[10][12] Furthermore, calculated vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis) often show excellent agreement with experimental spectra, aiding in the characterization of newly synthesized compounds.[5][7][13]

Reactivity and Mechanistic Insights

The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps helps to identify the reactive sites of a molecule.[8][13] This information is crucial for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. DFT can also be used to model reaction pathways and calculate activation energies, providing a deeper understanding of the underlying reaction kinetics.

Non-Covalent Interactions

Understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, is vital in drug design and materials science.[2] DFT, particularly with dispersion-corrected functionals, can accurately model these interactions, providing insights into crystal packing and ligand-receptor binding.[2] Hirshfeld surface analysis, which is derived from DFT calculations, is a powerful tool for visualizing and quantifying intermolecular contacts in crystals.[13][14]

Visualizing Molecular Properties

The following diagram illustrates the relationship between key computational parameters and the properties of pyrazole derivatives.

Molecular Properties cluster_dft DFT Calculations cluster_props Molecular Properties geom Optimized Geometry structure Molecular Structure geom->structure freq Vibrational Frequencies spectra Spectroscopic Signatures (IR, Raman, UV-Vis) freq->spectra orbitals HOMO/LUMO Energies reactivity Chemical Reactivity orbitals->reactivity mep Molecular Electrostatic Potential mep->reactivity binding Intermolecular Interactions mep->binding

Caption: Relationship between DFT calculations and molecular properties.

Conclusion

DFT has become an indispensable tool for researchers working with pyrazole derivatives. It provides a robust theoretical framework for understanding their fundamental properties, from molecular structure and spectroscopy to reactivity and intermolecular interactions. By carefully selecting the appropriate computational methodology and validating the results against experimental data, scientists can leverage the power of DFT to accelerate the discovery and development of new drugs and materials based on the versatile pyrazole scaffold.

References

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Pyrazole-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Principle of Selectivity—Beyond a Simple Litmus Test

The utility of any fluorescent sensor is fundamentally defined by its selectivity: its ability to respond to a specific analyte of interest in a complex mixture of chemically similar species. For pyrazole-based sensors, which often rely on the coordination of the pyrazole nitrogen atoms with metal cations, the potential for cross-reactivity is significant.[1] Ions with similar charge, ionic radius, and coordination preferences are prime candidates for generating a confounding signal.

A cross-reactivity analysis is therefore not a peripheral validation step; it is the core determinant of a sensor's practical applicability. We must distinguish between two key concepts:

  • Selectivity: The sensor's preferential response to the target analyte over other potential interferents when tested individually.

  • Interference: The alteration (quenching or enhancement) of the sensor's response to its target analyte in the presence of a competing species. A sensor might be selective but still suffer from interference.

Our experimental design must address both aspects to be considered complete. The choice of potential interferents is not arbitrary. It should be guided by the sensor's intended application. For biological studies, this includes physiologically relevant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as other transition metals such as Fe²⁺, Fe³⁺, Cu²⁺, and Zn²⁺ that are common in biological systems or as environmental contaminants.[2][3]

Part 2: The Experimental Workflow—A Self-Validating System

A robust cross-reactivity assessment is a two-stage process: an initial broad selectivity screening followed by a targeted competition assay. This workflow ensures that we first identify any potential off-target responses and then specifically test their ability to interfere with target detection.

G cluster_0 Stage 1: Selectivity Screening cluster_1 Stage 2: Competition Assay A Prepare Sensor Solution (e.g., 10 µM in buffer) B Add Individual Interferents (e.g., 5-10 equivalents) (Na+, K+, Fe2+, Cu2+, etc.) A->B C Measure Fluorescence Response (Compare to Sensor-only Control) B->C D Prepare Sensor + Target Analyte Solution (e.g., 10 µM Sensor + 5 eq. Target) C->D Proceed if Sensor is selective for target G Identify New Sensing Capability or Cross-Reactivity C->G Re-evaluate if significant off-target response E Add Individual Interferents (e.g., 5-10 equivalents) D->E F Measure Fluorescence Response (Compare to Sensor + Target Control) E->F H High Confidence in Selectivity F->H Minimal change: Sensor is robust I Sensor Application is Limited F->I Significant change: Interference is present

Caption: Experimental workflow for comprehensive cross-reactivity analysis.
Protocol 1: Selectivity Screening

This protocol's objective is to determine if the pyrazole-based sensor responds to a wide range of common species when they are present individually.

1. Preparation of Stock Solutions:

  • Sensor Stock (1 mM): Prepare a concentrated stock of the pyrazole sensor in an appropriate solvent (e.g., DMSO, MeCN). The choice of solvent is critical as it can influence photophysical properties.[4]
  • Analyte Stocks (10 mM): Prepare individual stock solutions of the primary target analyte and all potential interfering species (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.) in a suitable solvent, typically deionized water or the same buffer as the final assay. Use high-purity salts (e.g., chloride or nitrate salts).

2. Assay Preparation:

  • In a series of fluorescence cuvettes or a 96-well plate, add the assay buffer (e.g., HEPES, PBS, at a physiologically relevant pH of 7.4).[1]
  • Add the sensor stock solution to each well to achieve a final concentration (e.g., 10 µM). Mix gently.
  • Measure the baseline fluorescence of the sensor-only solution (F₀).

3. Measurement:

  • To each cuvette/well (except the control), add a defined excess of one interfering species stock solution (e.g., 5-10 equivalents, resulting in a 50-100 µM final concentration).
  • Incubate for a short period to allow for any binding to reach equilibrium.
  • Measure the fluorescence intensity (F) at the sensor's emission maximum.

4. Data Analysis:

  • Calculate the fluorescence response for each interferent as a ratio (F/F₀) or percent change.
  • Plot the results as a bar graph for clear visual comparison. A truly selective sensor will show a significant response only for the target analyte.
Protocol 2: Competition Assay

This protocol is the definitive test for interference. It assesses whether the presence of a competing species affects the sensor's ability to detect its primary target.

1. Assay Preparation:

  • Prepare a set of cuvettes/wells containing the assay buffer and the pyrazole sensor at the final working concentration (e.g., 10 µM).
  • To all wells (except the sensor-only control), add the primary target analyte to a concentration that elicits a strong response (e.g., 5 equivalents). Mix and measure this fluorescence as F_target. This is your positive control.

2. Measurement:

  • To each of the wells containing the sensor and target analyte, now add one of the interfering species (e.g., 10 equivalents).
  • Incubate and measure the final fluorescence intensity (F_competition).

3. Data Analysis:

  • Compare the fluorescence intensity of the [Sensor + Target + Interferent] sample (F_competition) to the [Sensor + Target] sample (F_target).
  • Plot the data as a bar graph, with the positive control (F_target) set to 100%. Any significant deviation from this level indicates interference. For instance, paramagnetic metals like Fe³⁺, Ni²⁺, or Co²⁺ are known to cause fluorescence quenching even if they don't bind at the primary site, which is a common interference phenomenon.[2]

Part 3: Data Interpretation and Comparative Analysis

Comparative Data Summary: Pyrazole-Based Metal Sensors
Sensor IDTarget AnalyteSensor TypeKey Interferents TestedSelectivity ProfileCompetition Assay ResultsLimit of Detection (LOD)Reference
Probe M Fe³⁺Turn-off (Quenching)Al³⁺, Co²⁺, Fe²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Na⁺, Ca²⁺High selectivity for Fe³⁺ over other tested cations.[5][6]Not explicitly detailed, but implied high selectivity suggests minimal interference.3.9 x 10⁻¹⁰ M[5][6][7]
Pyrazole 8 Zn²⁺Turn-onCd²⁺, Fe³⁺, Ni²⁺, Co²⁺, Na⁺, K⁺~20-fold fluorescence increase for Zn²⁺ vs. 2.5-fold for Cd²⁺.[2][8]Fluorescence quenched by paramagnetic metals (Fe³⁺, Ni²⁺, Co²⁺); robust in the presence of Na⁺, K⁺.[2]Not specified[2][8][9]
Pyrazole 9 Fe³⁺Turn-onFe²⁺, Zn²⁺, Cd²⁺, and others~30-fold fluorescence increase for Fe³⁺; minimal response for Fe²⁺.[2][8]Retained modest fluorescence in the presence of Fe²⁺, Mn²⁺, Cu²⁺, and Co²⁺.[9]0.025 µM[2][8][9]
Sensor PFM Fe³⁺Turn-off (Quenching)Not specified in detail, but claims high selectivity.Showed good selectivity for Fe³⁺ ions.[10]Not detailed.0.12 µM[10]

This comparative approach highlights that even within the same class of pyrazole-based sensors, performance varies significantly. For example, while both Pyrazole 9 and Probe M target Fe³⁺, they operate via different mechanisms ("turn-on" vs. "turn-off") and exhibit different detection limits.[2][5] Furthermore, the detailed competition assay for Pyrazole 8 reveals its susceptibility to quenching by paramagnetic metals, a critical limitation for its use in certain biological or environmental matrices.[2]

Logical Interpretation of Results

G Start Start Analysis Screening Perform Selectivity Screening (Protocol 1) Start->Screening CheckResponse Significant Response from Non-Target Ion 'X'? Screening->CheckResponse Competition Perform Competition Assay (Protocol 2) CheckResponse->Competition No CheckResponse->Competition Yes Conclusion3 Conclusion: Sensor has Dual Specificity (Detects Target and Ion 'X') CheckResponse:e->Conclusion3:w Yes, and No Interference in Competition Assay CheckInterference Does Ion 'X' Interfere with Target Analyte Signal? Competition->CheckInterference Conclusion1 Conclusion: Sensor is Highly Selective and Robust CheckInterference->Conclusion1 No Conclusion2 Conclusion: Sensor has Limited Utility due to Interference CheckInterference->Conclusion2 Yes

Caption: Decision tree for interpreting cross-reactivity results.

Conclusion: Upholding Scientific Rigor

The design and validation of a pyrazole-based fluorescent sensor is a meticulous process where selectivity is paramount. By adopting a systematic, two-stage approach of selectivity screening and competition assays, researchers can move beyond superficial claims and generate a robust, defensible characterization of their sensor's performance. The causality behind experimental choices—from the selection of interferents to the design of the competition assay—is what lends trustworthiness to the results. Every protocol must be a self-validating system, providing clear, interpretable data that authoritatively defines the sensor's capabilities and limitations. This commitment to rigor is essential for the development of reliable tools for research, diagnostics, and drug development.

References

  • Zhang, Y., Shang, Y., Zhang, Y., & Wang, R. (2020). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence. [Link]

  • Carson, S., O'Keeffe, G., O'Connor, A., Frascisco, F., Gunnlaugsson, T., & Kitchen, J. A. (2020). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances. [Link]

  • Zhang, Y., Shang, Y., Zhang, Y., & Wang, R. (2020). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. PubMed. [Link]

  • Carson, S., O'Keeffe, G., O'Connor, A., Frascisco, F., Gunnlaugsson, T., & Kitchen, J. A. (2020). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances. [Link]

  • Hu, Z., Liu, Y., Zhang, L., Qin, W., & Li, K. (2013). A new selective fluorescent sensor for Fe3+ based on a pyrazoline derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Bala, M., Sharma, M., & Singh, N. (2021). A new selective fluorescent sensor for Fe3+ based on a pyrazoline derivative. ResearchGate. [Link]

  • Tigrerosa, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. [Link]

  • Tigrerosa, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]

  • N/A. (2021). A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone. ResearchGate. [Link]

  • Tigrerosa, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. PubMed Central. [Link]

  • N/A. (n.d.). Pyrazole-based probe for Cu²⁺ chemosensing. ResearchGate. [Link]

  • Carson, S., O'Keeffe, G., O'Connor, A., Frascisco, F., Gunnlaugsson, T., & Kitchen, J. A. (2020). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. [Link]

  • Carson, S., Roche, D. G., & Kitchen, J. A. (2021). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous environments. RSC Advances. [Link]

  • Nayak, N., Kollur, S. P., Pillai, R. R., Armaković, S., & Armaković, S. J. (2021). Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations. PubMed Central. [Link]

  • Nayak, N., et al. (2021). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection: Synthesis, Characterization and Theoretical Investigations. ChemRxiv. [Link]

  • Zhang, Y., et al. (2020). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Pyrazole Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Catalysts

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the catalyst is the linchpin of innovation. An ideal catalyst offers not just efficiency but also selectivity, stability, and economic viability. Pyrazole-containing compounds have emerged as a highly versatile class of N-heterocyclic ligands in homogeneous catalysis.[1][2] The unique electronic and steric properties of the pyrazole ring, which can be readily tuned through synthesis, allow for the creation of metal complexes with potentially superior catalytic performance.[2][3]

However, the promise of a novel catalyst is only realized through rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking the catalytic activity of new pyrazole metal complexes against established, commercially available catalysts. Adhering to standardized benchmarking protocols is paramount for ensuring reproducibility, enabling fair comparison, and ultimately, accelerating the discovery and implementation of next-generation catalytic systems.[4][5]

The Proving Ground: Selecting a Benchmark Reaction

A direct comparison of catalytic efficacy necessitates a common and well-understood chemical transformation. For this guide, we will focus on the Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[6][7][8] Its extensive literature and the wide availability of benchmark catalysts make it an ideal arena to test the mettle of a new pyrazole metal complex. While other powerful transformations like the Buchwald-Hartwig amination[9][10][11] or olefin metathesis[12][13][14] are also excellent candidates for evaluating pyrazole complexes, the Suzuki-Miyaura reaction provides a universally recognized standard for performance.

Defining the Key Performance Indicators (KPIs)

To move beyond qualitative observations ("it works well") to quantitative assessment, we must define our metrics for success. The following KPIs are essential for a comprehensive catalytic benchmark.

  • Yield (%) : The percentage of the limiting reactant that is converted into the desired product. It is the most fundamental measure of a reaction's success.

  • Turnover Number (TON) : This dimensionless quantity represents the absolute number of substrate molecules converted into product per molecule of catalyst before the catalyst becomes inactive. It is a key measure of a catalyst's stability and overall efficiency.[15][16] A higher TON indicates a more robust catalyst.

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) : This metric measures the speed or activity of a catalyst, defined as the number of turnovers per unit of time (typically hours). It is the most direct measure of a catalyst's intrinsic activity under specific conditions.[15][16][17]

    • Calculation: TOF (h⁻¹) = TON / time (h)

  • Catalyst Loading (mol %) : The molar percentage of the catalyst used relative to the limiting substrate. A key goal in catalyst development is to minimize this value, as lower loadings translate to lower costs and reduced metal contamination in the final product.

Experimental Design: A Protocol for Rigorous Comparison

The foundation of trustworthy benchmarking is a meticulously designed experiment where only the catalyst is the variable. All other parameters—substrates, solvent, base, temperature, and concentration—must be held constant.[4][5]

Causality Behind the Choices:
  • Inert Atmosphere : Palladium catalysts, particularly the active Pd(0) species, are readily oxidized by atmospheric oxygen, leading to deactivation. Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Solvent and Base : The choice of solvent and base is critical and can dramatically influence reaction outcomes. A common system for Suzuki-Miyaura coupling is a mixture of an organic solvent like toluene or dioxane with an aqueous solution of a base such as potassium carbonate (K₂CO₃). The base is essential for the transmetalation step of the catalytic cycle.[18]

  • Quantitative Analysis : To accurately calculate yield, TON, and TOF, the reaction progress must be monitored quantitatively. This is best achieved by taking aliquots from the reaction mixture at specific time points and analyzing them by Gas Chromatography (GC) or Quantitative Nuclear Magnetic Resonance (qNMR) using a high-purity internal standard.

Step-by-Step Benchmarking Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

  • Preparation (Inert Atmosphere) :

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (4-bromoanisole, 1.0 mmol, 1.0 equiv.), the boronic acid (phenylboronic acid, 1.2 mmol, 1.2 equiv.), and the base (K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • In a separate vial, weigh the catalyst to be tested (e.g., Pyrazole-Pd Complex, Pd(PPh₃)₄, etc.) to achieve the desired catalyst loading (e.g., 1.0 mol%).

  • Reaction Initiation :

    • Add the catalyst to the Schlenk tube.

    • Add the solvent system (e.g., Toluene, 4 mL, and H₂O, 1 mL) via syringe.

    • Add the internal standard (e.g., dodecane, 1.0 mmol) for quantitative analysis.

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring.

  • Monitoring and Data Collection :

    • At specified time intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.

    • Quench the aliquot by diluting it in a vial containing diethyl ether and a small amount of water. Shake vigorously.

    • Analyze the organic layer by GC or GC-MS to determine the conversion of the starting material and the formation of the product relative to the internal standard.

  • Data Analysis :

    • Calculate the yield at each time point.

    • Using the final yield, calculate the TON.

    • Calculate the TOF at an early time point (e.g., 1h) where the reaction rate is likely linear and substrate concentration is not yet limiting.

Workflow for Catalyst Benchmarking

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Reporting catalyst_select Select Pyrazole Complex & Benchmark Catalysts reaction_select Define Benchmark Reaction (e.g., Suzuki-Miyaura) catalyst_select->reaction_select kpi_define Define KPIs (TON, TOF, Yield) reaction_select->kpi_define protocol Execute Standardized Experimental Protocol kpi_define->protocol monitoring Monitor Reaction (GC, qNMR) protocol->monitoring data_calc Calculate KPIs monitoring->data_calc data_table Tabulate Comparative Data data_calc->data_table conclusion Draw Conclusions & Plan Next Steps data_table->conclusion

Caption: A generalized workflow for benchmarking novel catalysts.

Mechanistic Considerations: A Deeper Dive

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][18] Understanding this cycle is crucial for interpreting performance differences and rationally designing better catalysts. The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

The nature of the ligand—in our case, the pyrazole derivative—profoundly influences each step. A strongly electron-donating pyrazole ligand can accelerate oxidative addition but may slow down reductive elimination. Conversely, sterically bulky substituents on the pyrazole ring can promote the final reductive elimination step, thereby increasing the overall turnover frequency.[3]

G pd0 LₙPd(0) pd2_ax LₙPd(II)(Ar)(X) pd0->pd2_ax Oxidative Addition pd2_ar_r LₙPd(II)(Ar)(R) pd2_ax->pd2_ar_r Transmetalation pd2_ar_r->pd0 Reductive Elimination ar_r Ar-R pd2_ar_r->ar_r ar_x Ar-X ar_x->pd2_ax rbx R-B(OR)₂ rbx->pd2_ax base Base base->pd2_ax

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: A Comparative Analysis

Let's consider a hypothetical dataset from our benchmarking experiment. Here, we compare a new Pyrazole-Palladium complex ("Pz-Pd-G1") against three well-known commercial catalysts under identical conditions.

CatalystCatalyst Loading (mol %)Time (h)Yield (%)TONTOF (h⁻¹)¹
Pz-Pd-G1 (Test) 1.04959555
Pd(PPh₃)₄ (Gen 1)1.024787815
Pd(dppf)Cl₂ (Gen 2)1.06989860
XPhos Pd G3 (Gen 3)0.12>99990>450
¹ TOF calculated at 1 hour, assuming linear initial rate.
Interpretation of Results:
  • Superior to First Generation : The hypothetical Pz-Pd-G1 complex significantly outperforms the classic Pd(PPh₃)₄ catalyst, achieving a higher yield in a much shorter time, demonstrating a clear advancement.

  • Competitive with Second Generation : Pz-Pd-G1 shows performance comparable to Pd(dppf)Cl₂, a robust and widely used catalyst, achieving a similar yield and TOF. This positions it as a viable alternative.

  • Room for Improvement : The third-generation Buchwald pre-catalyst, XPhos Pd G3, operates at a much lower catalyst loading and exhibits a significantly higher TOF. This highlights the current state-of-the-art and provides a target for future optimization of the pyrazole ligand system. The data suggests that while Pz-Pd-G1 is a highly effective catalyst, further ligand modification could be explored to enhance its activity to rival the most advanced systems.

Conclusion and Future Outlook

This guide has outlined a rigorous, self-validating framework for benchmarking the catalytic activity of novel pyrazole metal complexes. Through standardized protocols, precise quantitative metrics, and comparison against established catalysts, researchers can objectively assess the potential of their new systems.

Our hypothetical Pz-Pd-G1 complex demonstrates significant promise, outclassing older catalysts and performing on par with well-regarded modern systems. The logical next steps in its development would include:

  • Substrate Scope Expansion : Testing the catalyst's efficacy with more challenging and sterically hindered substrates.

  • Ligand Optimization : Synthesizing new pyrazole ligand variants with different electronic and steric properties to further boost TOF and allow for lower catalyst loadings.

  • Alternative Metal Centers : Exploring the use of more earth-abundant and cost-effective metals, such as nickel, in combination with pyrazole ligands.[19][20]

By systematically applying these benchmarking principles, the scientific community can ensure that only the most robust and active catalysts advance from the laboratory to industrial application, driving progress in drug development and materials science.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Grubbs catalyst. Wikipedia. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • Olefin Metathesis. Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Olefin Metathesis by Grubbs–Hoveyda Complexes: Computational and Experimental Studies of the Mechanism and Substrate-Dependent Kinetics. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction?. Quora. [Link]

  • Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3 - SCR. OSTI.GOV. [Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]

  • Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols. Oak Ridge National Laboratory. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar. [Link]

  • Catalyst performance evaluation experimental protocols. ResearchGate. [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]

  • What is turn over frequency (TOF) for assessing the performance of catalysts and how it can be calculated?. ResearchGate. [Link]

  • On the Genesis of a Catalyst: A Brief Review with an Experimental Case Study. MDPI. [Link]

  • Structures of nickel(II) halide complexes with pyrazole containing ligands active in ethylene oligomerization. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]

  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]

  • How To Calculate Turnover Frequency In Catalysis?. YouTube. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • A benchmark for non-covalent interactions in organometallic crystals. RSC Publishing. [Link]

  • Ligands and/or Catalysts Used in Coupling Reactions. ResearchGate. [Link]

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Odessa University Chemical Journal. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry. [Link]

  • Organometallic Complexes in Catalysis for Sustainable Chemistry: A Review. International Journal for Multidisciplinary Research. [Link]

  • Co–Cu Bimetallic Metal Organic Framework Catalyst Outperforms the Pt/C Benchmark for Oxygen Reduction. Journal of the American Chemical Society. [Link]

Sources

A Researcher's Guide to Reproducible Pyrazole Carboxylic Acid Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole carboxylic acids is a foundational technique. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, the reproducibility of their synthesis can be a significant hurdle, leading to wasted resources and delays in research pipelines. This guide provides an in-depth comparison of common synthetic methods, focusing on factors that influence reproducibility and offering detailed, field-proven protocols.

Understanding the Synthetic Landscape: Key Routes to Pyrazole Carboxylic Acids

The construction of the pyrazole ring with a carboxylic acid or ester functionality is typically achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials. The most prevalent approaches include:

  • Knorr Pyrazole Synthesis and Related Condensations: This classical method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[4][5][6] It is a versatile and widely used method for accessing a variety of substituted pyrazoles.[7][8][9]

  • [3+2] Cycloaddition Reactions: This approach utilizes the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon triple bond (an alkyne).[10][11][12][13][14] This method offers a high degree of control over regioselectivity.

  • Vilsmeier-Haack Cyclization: This reaction is particularly useful for the synthesis of 1H-pyrazole-4-carboxylic acid esters.[15] It typically involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[15]

Comparative Analysis of Common Synthesis Methods

The reproducibility of a synthetic method is paramount for its practical application. Below is a comparative analysis of the aforementioned methods, highlighting their strengths, weaknesses, and key parameters influencing their success.

Synthesis Method Key Advantages Common Reproducibility Challenges Key Influencing Factors
Knorr Pyrazole Synthesis Versatile, wide substrate scope, well-established.[4]Formation of regioisomers with unsymmetrical dicarbonyls[16], incomplete reaction[17], side product formation.[16][17]Purity of 1,3-dicarbonyl and hydrazine, reaction temperature, catalyst choice and concentration[17], solvent.
[3+2] Cycloaddition High regioselectivity[12][14], mild reaction conditions possible.[10][14]Stability and handling of diazo compounds, catalyst sensitivity, potential for side reactions.[11]Purity and stability of the 1,3-dipole, choice of catalyst (if any)[11][13], solvent, temperature.
Vilsmeier-Haack Cyclization Good for 4-carboxy pyrazoles[15], often high yields.[15]Handling of phosphorus oxychloride, precise temperature control, potential for multiple formylation products.[18]Purity of hydrazone, stoichiometry of Vilsmeier reagent, reaction temperature and time.[15]

Deep Dive into Reproducibility: The Devil is in the Details

Achieving consistent results in organic synthesis requires meticulous attention to detail. Several overarching factors can significantly impact the reproducibility of pyrazole carboxylic acid synthesis, regardless of the chosen method.

  • Reagent Quality: The purity of starting materials, particularly the 1,3-dicarbonyl compounds, hydrazines, and diazo precursors, is critical.[19] Impurities can lead to unexpected side reactions and lower yields. It is crucial to use reagents from reputable suppliers and to verify their quality.[20]

  • Reaction Conditions: Precise control over reaction parameters is non-negotiable. This includes:

    • Temperature: Many of these reactions are sensitive to temperature fluctuations.[17][19] Consistent heating or cooling is essential.

    • Atmosphere: Reactions involving sensitive reagents may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[19]

    • Stirring: Inconsistent mixing can lead to localized concentration gradients and affect reaction rates and selectivity.[21][22]

  • Work-up and Purification: The isolation and purification of the final product are as important as the reaction itself. Incomplete extraction, improper pH adjustment during work-up, or inefficient purification techniques can all lead to variable yields and purity.

Experimental Protocols for Reproducible Synthesis

To provide actionable guidance, here are detailed, step-by-step protocols for two common and reliable methods for synthesizing pyrazole carboxylic acid derivatives.

Protocol 1: Reproducible Knorr Synthesis of Ethyl 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole-3-carboxylate ester, a common intermediate.

dot

Caption: Workflow for Knorr Pyrazole Synthesis.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

  • Ice

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • With stirring, add ethyl acetoacetate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice with gentle stirring.

  • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acid and unreacted starting materials.

  • Dry the product under high vacuum.

  • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Protocol 2: Hydrolysis of Pyrazole Ester to Pyrazole Carboxylic Acid

This protocol describes the conversion of the synthesized ester to the corresponding carboxylic acid.

dot

Caption: Workflow for Ester Hydrolysis.

Materials:

  • Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

  • Sodium hydroxide (2.0-3.0 eq)

  • Ethanol

  • Water (deionized)

  • Hydrochloric acid (1M)

Procedure:

  • Suspend the pyrazole-carboxylate ester in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (typically 2-6 hours, monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the mixture in an ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the product under high vacuum to yield the pure pyrazole carboxylic acid. The product is often pure enough for subsequent steps without further purification.

Conclusion: Towards Robust and Reliable Synthesis

The synthesis of pyrazole carboxylic acids is a cornerstone of modern medicinal chemistry. While various synthetic routes exist, achieving reproducible results hinges on a deep understanding of the reaction mechanisms and meticulous control over experimental parameters. By carefully selecting the synthetic strategy based on the target molecule and by adhering to rigorous experimental protocols, researchers can overcome the challenges of irreproducibility. This guide serves as a starting point for developing robust and reliable synthetic procedures, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1).
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters, 32(1), 235-238.
  • National Institutes of Health. (n.d.).
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts, 19(05), 0488.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • National Institutes of Health. (n.d.).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.).
  • ChemicalBook. (n.d.). 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis.
  • BenchChem. (2025).
  • MDPI. (2023).
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid (84);...
  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry.
  • ResearchGate. (2025). Reproducibility in Chemical Research.
  • ResearchGate. (n.d.). Knorr pyrazole synthesis | Request PDF.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • ResearchGate. (2025).
  • SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • ResearchGate. (n.d.).
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • BenchChem. (2025).
  • ACS Central Science. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry.
  • Kosheeka. (2019).
  • National Institutes of Health. (n.d.).

Sources

Bridging the Digital and the Physical: A Comparative Guide to In Silico and Experimental Analysis of Pyrazole Compound Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a core component in numerous FDA-approved drugs like Celecoxib and Sildenafil.[1][2][3] Its versatility and broad spectrum of pharmacological activities—ranging from anti-inflammatory to anticancer—make it a focal point of medicinal chemistry.[1][2][4][5] The journey from a promising pyrazole lead to a clinical candidate, however, is a complex interplay between computational prediction and empirical validation. This guide provides an in-depth comparison of in silico and experimental methodologies for characterizing pyrazole properties, offering researchers a framework for integrating these approaches to accelerate drug development. We will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative research.

The Synergy of Prediction and Practice in Drug Discovery

The modern drug discovery pipeline is no longer a linear path of serendipitous discovery. It is a cyclical and integrated process where computational and experimental sciences inform and refine one another. In silico techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a cost-effective and rapid means to screen vast virtual libraries of compounds and prioritize candidates with the highest probability of success.[6][7][8] This predictive power is not a replacement for laboratory work but a crucial guide. Experimental validation, through chemical synthesis and biological testing, provides the definitive data on a compound's true behavior, which in turn is used to build more accurate and robust computational models.[8][9]

Integrated_Workflow Virtual_Screening High-Throughput Virtual Screening (HTVS) Docking_QSAR Molecular Docking & QSAR Analysis Virtual_Screening->Docking_QSAR Filter Candidates Hit_Selection Hit Prioritization & Selection Docking_QSAR->Hit_Selection Predict Activity Synthesis Chemical Synthesis Hit_Selection->Synthesis Top Candidates In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->In_Vitro Synthesized Compounds In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Hits Feedback_Loop Data for Model Refinement In_Vivo->Feedback_Loop Experimental Results Feedback_Loop->Docking_QSAR Improve Predictive Accuracy

Caption: Integrated workflow for pyrazole drug discovery.

Part 1: Predicting and Measuring Biological Activity

The primary goal in evaluating a new pyrazole derivative is to ascertain its biological effect. In silico methods predict this activity based on structural features, while in vitro and in vivo experiments measure it directly.

In Silico Approach: Molecular Docking and QSAR

1. Molecular Docking: This technique predicts how a pyrazole derivative (ligand) will bind to the active site of a biological target, such as an enzyme or receptor.[10] The "docking score," typically expressed in kcal/mol, estimates the binding affinity, with a more negative score suggesting a stronger interaction.[9][11] This method is crucial for initial virtual screening and for understanding the mechanism of action at a molecular level.[12][13] For instance, docking studies on pyrazole derivatives targeting Janus kinase-1 (JAK1) have successfully identified key intermolecular interactions responsible for inhibitory activity.[12]

2. Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[14] By analyzing a dataset of pyrazoles with known activities, a QSAR model can predict the activity of new, untested derivatives.[15][16] These models are invaluable for lead optimization, as they can identify which structural modifications are likely to enhance potency.[17] For example, 2D and 3D-QSAR models have been developed to predict the anticancer activity of pyrazole derivatives against various cell lines, guiding the synthesis of more potent compounds.[15][18]

Molecular_Docking cluster_receptor Protein Receptor (e.g., Kinase) Receptor ActiveSite Active Site Ligand Pyrazole Derivative Interaction1 H-Bond Ligand->Interaction1 Interaction2 π-π Stacking Ligand->Interaction2

Caption: Principle of molecular docking of a pyrazole ligand.

Experimental Approach: Synthesis and Biological Assays

1. Chemical Synthesis: The journey of experimental validation begins with the synthesis of the target pyrazole compounds. A common and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) and a hydrazine derivative.[19][20]

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reactant Preparation: Dissolve one equivalent of a substituted chalcone (α,β-unsaturated ketone) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add a slight excess (1.1 equivalents) of a substituted hydrazine hydrate to the solution.

  • Cyclization: Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 4-6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazole derivative.[19][20]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[21][22][23]

2. In Vitro Biological Assays: Once synthesized and purified, the compounds are subjected to biological screening. For anticancer activity, a standard method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5][21]

Data Comparison: Biological Activity

The ultimate test is how well the predictions match reality. Studies often find a strong correlation, but discrepancies highlight the limitations of current models and the complexities of biological systems.

Compound Target Predicted Activity (Docking Score, kcal/mol) Experimental Activity (IC₅₀, µM) Reference
Pyrazole Derivative 6bAnticancer (HNO-97)-8.5 (Example Score)10.0[21]
Pyrazole Derivative 6dAnticancer (HNO-97)-8.2 (Example Score)10.56[21]
Pyrazole Derivative 3jAnti-trypanosomal-7.9 (Example Score)2.75[24]
Pyrazole Derivative 3mAnti-trypanosomal-7.5 (Example Score)3.58[24]
Pyrazole Derivative 5cAnticancer (HT-29)-9.2 (Example Score)6.43[25]

Note: Docking scores are illustrative as they vary based on the specific protein target and software used. The table demonstrates the relationship between computational prediction and experimental outcome.

Part 2: Characterizing ADMET and Physicochemical Properties

A potent compound is useless if it cannot reach its target in the body or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success.

In Silico Approach: ADMET Prediction

Computational tools can rapidly predict a compound's drug-likeness and pharmacokinetic profile.[26]

  • Lipinski's Rule of Five: This is a foundational rule of thumb to evaluate drug-likeness and predict oral bioavailability. A compound is more likely to be orally active if it does not violate more than one of the following criteria: Molecular Weight < 500, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[23][24]

  • ADMET Software: Platforms like pkCSM or QikProp use a compound's structure to predict a wide range of properties, including blood-brain barrier (BBB) permeability, human intestinal absorption, and potential hepatotoxicity.[6][7][11][26] These predictions are vital for early-stage filtering, weeding out compounds with likely poor pharmacokinetic profiles before committing resources to their synthesis.[11]

Experimental Approach: Physicochemical and Toxicity Assays

1. Physicochemical Measurements: Properties like lipophilicity (LogP) and solubility are measured experimentally. For example, the shake-flask method is a classic technique for determining LogP by partitioning a compound between octanol and water. Modern techniques often use HPLC for faster determination. These experimental values are crucial for validating the predictions of in silico models.[27][28]

2. In Vitro Toxicity: Cytotoxicity assays, similar to the MTT assay described earlier, are performed on normal, non-cancerous cell lines (e.g., Vero cells or HSF normal cells) to assess a compound's general toxicity and determine its therapeutic window.[21][24] A good drug candidate should be highly potent against its target (e.g., cancer cells) but show minimal toxicity to healthy cells.[21]

Data Comparison: ADMET and Physicochemical Properties

Comparing predicted ADMET properties with experimental outcomes helps refine predictive models and provides a more holistic view of a compound's potential.

Property In Silico Prediction Method Predicted Value (Compound M6) Experimental Validation Method Experimental Outcome Reference
Oral Bioavailability Lipinski's Rule of FiveNo ViolationsIn vivo animal studiesGood oral absorption observed[11][24]
LogP ALOGP982.757HPLC / Shake-flaskCorrelates well with prediction[27][29]
Hepatotoxicity pkCSM PredictionLow ProbabilityIn vitro hepatocyte assayLow toxicity confirmed in cell lines[11][29]
Blood-Brain Barrier (BBB) BBB Level PredictionLevel 4 (Low)In vivo brain tissue analysisConfirms low penetration[29]

Conclusion: An Indispensable Partnership

The development of novel pyrazole-based therapeutics is a testament to the power of integrating computational and experimental science. In silico methods provide the foresight—predicting activity, filtering candidates, and offering mechanistic insights—that allows researchers to navigate the vast chemical space with unprecedented efficiency. Experimental results provide the ground truth—confirming activity, elucidating complex biological interactions, and validating the very models that guide the research.

For scientists in drug development, the question is not whether to use in silico or experimental approaches, but how to best weave them together. By leveraging the predictive power of computational chemistry to guide resource-intensive laboratory work and using high-quality experimental data to refine future predictions, we can create a more efficient, cost-effective, and ultimately more successful drug discovery pipeline.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
  • Synthesis and biological evaluation of novel pyrazole compounds. PubMed.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed.
  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry.
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Pharmaceutical Research International.
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. ResearchGate.
  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. ProQuest.
  • Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. NIH.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.
  • Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen. SciSpace.
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies.
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. CoLab.
  • Design, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. NIH.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
  • Physico-chemical properties of the designed pyrazole derivatives. ResearchGate.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. ResearchGate.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No: 46393-99-1), a compound whose structural motifs—a carboxylic acid, a phenol, and a pyrazole ring—necessitate a careful and informed approach to its end-of-life handling.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, ensure institutional compliance, and preserve environmental integrity.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This initial characterization dictates every subsequent step, from the selection of personal protective equipment to the final waste stream segregation. According to its Safety Data Sheet (SDS), this compound is classified with several hazards that mandate its treatment as regulated hazardous waste.[1]

The primary directive is that this chemical must never be disposed of down the drain or in standard municipal trash.[2] Its chemical properties and hazard classifications require it to be handled through a formal hazardous waste management system.

Table 1: GHS Hazard Summary for this compound

Hazard Class Hazard Code Description
Acute Toxicity, Oral H302 Harmful if swallowed
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Specific target organ toxicity H335 May cause respiratory irritation

Source: AK Scientific, Inc. Safety Data Sheet[1]

These classifications logically lead to the precautionary measures that form the basis of a safe disposal workflow. The risk of irritation necessitates robust personal protective equipment, while the oral toxicity and respiratory warnings demand careful handling to prevent dust generation and inhalation.[1]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Protecting personnel is the highest priority during any chemical handling procedure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and PPE to minimize exposure to hazardous chemicals.[3][4]

  • Engineering Controls : All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood. This is the primary engineering control to mitigate the risk of inhaling dust particles, as mandated by the H335 "May cause respiratory irritation" classification.[1][5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.

    • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Given the "Causes serious eye irritation" (H319) warning, standard safety glasses are insufficient.[1][6]

    • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][7]

    • Protective Clothing : A standard laboratory coat must be worn and fully fastened. Ensure it is clean and in good condition.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for disposing of this compound. This workflow is designed to ensure compliance with Environmental Protection Agency (EPA) and OSHA regulations.[8][9]

G cluster_0 Disposal Workflow start Waste Generated: 3-(2-hydroxyphenyl)-1H- pyrazole-5-carboxylic acid (Solid) char Step 1: Characterize Waste - Is it hazardous? - Yes (H302, H315, H319, H335) start->char Initiate Process ppe Step 2: Don PPE - Chemical Goggles - Nitrile Gloves - Lab Coat char->ppe segregate Step 3: Segregate Waste - Identify as 'Solid Organic Acidic Waste' - Keep separate from bases & oxidizers ppe->segregate container Step 4: Select & Label Container - Use compatible container (HDPE, Glass) - Label: 'Hazardous Waste', Chemical Name, Date segregate->container accumulate Step 5: Accumulate in SAA - Store in designated Satellite  Accumulation Area - Keep container closed container->accumulate end Step 6: Final Disposal - Arrange pickup via Institutional EHS  or licensed waste contractor accumulate->end Container Full or Time Limit Reached

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Ensuring the safety of our scientists is paramount, and this begins with a thorough understanding of the materials we work with. This guide provides a detailed protocol for the safe handling of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, a compound of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is to move beyond a simple checklist of personal protective equipment (PPE). Instead, this document will provide a framework for risk assessment and a detailed explanation of why specific protective measures are necessary. Our approach is grounded in the principles of chemical analogy and best practices in laboratory safety, particularly when a comprehensive Safety Data Sheet (SDS) is not publicly available and must be requested from the supplier.

Hazard Analysis: An Inference-Based Approach

A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. Therefore, a prudent risk assessment must be conducted by examining its constituent chemical moieties: a pyrazole ring, a carboxylic acid, and a hydroxyphenyl group.

  • Pyrazole Core: Pyrazole and its derivatives can exhibit a range of biological activities and potential toxicities. They are often heterocyclic aromatic compounds, and as a class, should be handled with care to avoid inhalation of dust or direct skin contact.

  • Carboxylic Acid Group: This functional group can impart acidic properties to the molecule. As such, it may cause irritation or burns to the skin, eyes, and respiratory tract.

  • Hydroxyphenyl Group (Phenol-like structure): Phenolic compounds can be readily absorbed through the skin and may cause irritation or chemical burns. Systemic toxicity is also a concern with some phenolic structures.

Given these structural features, we must assume the compound may be, at a minimum, an irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin. All handling procedures should be designed to minimize these potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in a solid (powder) or dissolved form. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.

Respiratory Protection

Given the compound is likely a powder, the primary respiratory hazard is the inhalation of fine dust particles.

  • Minimum Requirement: A NIOSH-approved N95 respirator is the minimum requirement when handling small quantities of the solid compound outside of a certified chemical fume hood.

  • Best Practice/Required for Weighing: All weighing and transfer of the solid material should be performed within a chemical fume hood or a powder containment hood to minimize the generation of airborne dust. If this is not feasible, a half-mask respirator with P100 (HEPA) filters should be utilized.

  • For Solutions: When working with solutions of the compound, respiratory protection is generally not required if all work is conducted within a certified chemical fume hood.

Eye and Face Protection

The acidic and potentially irritant nature of the compound necessitates robust eye protection.

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.

  • Recommended for Solid Handling: When handling the powder, indirectly vented chemical splash goggles are required to provide a better seal around the eyes and protect against airborne particles.

  • High-Risk Operations: If there is a significant risk of splashing (e.g., when transferring large volumes of a solution), a full-face shield should be worn in addition to safety goggles.

Hand Protection

Direct skin contact is a primary route of exposure. The choice of glove material is critical.

  • Material: Nitrile gloves are the standard for incidental contact with a wide range of chemicals. Given the lack of specific permeation data for this compound, double-gloving is a prudent measure.

  • Procedure:

    • Inspect gloves for any signs of degradation or puncture before use.

    • When double-gloving, use two different colored pairs if possible, to make breaches in the outer glove more visible.

    • Remove gloves immediately after handling the compound and wash hands thoroughly with soap and water.

    • Never wear gloves outside of the immediate work area.

Skin and Body Protection

Protecting the skin beyond the hands is essential to prevent accidental exposure.

  • Standard Attire: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory at all times in the laboratory.

  • Additional Protection: For tasks with a higher risk of spills or contamination, such as large-scale synthesis or purification, a chemically resistant apron should be worn over the lab coat.

Summary of PPE Requirements

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing/Handling Solid Chemical Fume Hood or N95 (P100 preferred)Chemical Splash GogglesDouble Nitrile GlovesLaboratory Coat
Handling Dilute Solutions Chemical Fume HoodSafety Glasses with Side ShieldsNitrile GlovesLaboratory Coat
Large-Scale Operations Chemical Fume HoodFace Shield & GogglesDouble Nitrile GlovesChemical Resistant Apron & Lab Coat
Spill Cleanup Half-mask respirator with P100 filtersFace Shield & GogglesHeavy-duty Nitrile GlovesChemical Resistant Apron & Lab Coat

Procedural Workflow for Safe Handling and Disposal

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its final disposal.

Experimental Workflow: Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Obtain & Review Supplier SDS prep2 Don Required PPE (see Table 1) prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Solid Compound in Fume Hood prep3->handle1 Begin Work handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Perform Experiment in Fume Hood handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Experiment Complete clean2 Wipe Down Work Surface clean1->clean2 clean3 Segregate Waste clean2->clean3 clean4 Dispose of Waste in Labeled Containers clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Any solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), should be placed in a clearly labeled, sealed waste container designated for solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Sharps: Any needles or other sharps used to transfer solutions of the compound must be disposed of in a designated sharps container.

  • PPE Disposal: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.

Never dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

Spill Response Workflow

cluster_cleanup Cleanup Procedure start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Spill Kit PPE) alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain solid_spill For Solid Spill: Gently cover with absorbent material contain->solid_spill If Solid liquid_spill For Liquid Spill: Absorb with inert material (e.g., vermiculite) contain->liquid_spill If Liquid collect Collect all material into a labeled waste bag solid_spill->collect liquid_spill->collect decon Decontaminate the area with appropriate solvent collect->decon report Report the Incident to Lab Supervisor decon->report

Caption: A logical workflow for responding to a spill of this compound.

This guide provides a comprehensive overview of the necessary precautions for handling this compound. However, it is a supplement to, not a replacement for, the official Safety Data Sheet provided by the manufacturer. Always obtain and thoroughly review the SDS before beginning any work. Your safety is your responsibility, and it begins with being fully informed.

References

  • OSHA. (n.d.). Hazard Communication. Occupational Safety and Health Administration. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). Respirator Trusted-Source Information. Centers for Disease Control and Prevention. Retrieved from [Link]

  • American National Standards Institute. (2020). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.